Product packaging for Sunobinop(Cat. No.:CAS No. 1126793-40-5)

Sunobinop

Cat. No.: B3319474
CAS No.: 1126793-40-5
M. Wt: 435.6 g/mol
InChI Key: COTYYZPYDJKKIS-MCXOOUIESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sunobinop (also known as V117957 and IMB-115) is a high-affinity, selective partial agonist of the nociceptin/orphanin FQ peptide (NOP) receptor . It exhibits nanomolar affinity and efficacy at human recombinant NOP receptors while demonstrating a high degree of functional selectivity, with low affinity for mu, kappa, and delta opioid receptors . This profile makes it a valuable investigational tool for researching the NOP receptor system. Research into this compound has explored its potential therapeutic applications in several areas. Clinical studies have investigated its utility for disorders involving sleep disruption, such as insomnia . It is also being evaluated for urological conditions, with recent Phase 1b trials showing promising signals of efficacy in reducing symptoms of overactive bladder syndrome (OAB), including urinary urgency, frequency, and incontinence episodes , and interstitial cystitis/bladder pain syndrome (IC/BPS), where it demonstrated a statistically significant reduction in bladder pain . Additionally, it is under investigation for alcohol use disorder (AUD) . Pharmacokinetic studies in healthy subjects indicate that this compound is rapidly absorbed and undergoes exclusive renal elimination without hepatic metabolism, with a half-life of 2.1–3.2 hours supporting once-daily dosing in research models . The most commonly observed adverse effect in clinical trials is mild-to-moderate somnolence . This compound is presented for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H33N3O3 B3319474 Sunobinop CAS No. 1126793-40-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(1R,5S)-9-[(1S,5S)-3-bicyclo[3.3.1]nonanyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3-oxoquinoxaline-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O3/c30-25-24(26(31)32)27-22-9-1-2-10-23(22)29(25)21-14-18-7-4-8-19(15-21)28(18)20-12-16-5-3-6-17(11-16)13-20/h1-2,9-10,16-21H,3-8,11-15H2,(H,31,32)/t16-,17-,18-,19+,21?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTYYZPYDJKKIS-MCXOOUIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)CC(C2)N3C4CCCC3CC(C4)N5C6=CC=CC=C6N=C(C5=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@H](C1)CC(C2)N3[C@@H]4CCC[C@H]3CC(C4)N5C6=CC=CC=C6N=C(C5=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126793-40-5
Record name Sunobinop [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1126793405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SUNOBINOP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1X86U5474
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Sunobinop: A Technical Whitepaper on the Novel Nociceptin Receptor Partial Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sunobinop (formerly V117957 and IMB-115) is a novel, potent, and selective small molecule partial agonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor.[1] The NOP receptor, a G protein-coupled receptor (GPCR), is a key player in a multitude of physiological processes, including pain perception, anxiety, and bladder control.[2][3] this compound is under clinical investigation for a range of therapeutic indications, including interstitial cystitis/bladder pain syndrome (IC/BPS), overactive bladder (OAB), and insomnia associated with alcohol use disorder.[4][5] This technical guide provides a comprehensive overview of the preclinical and clinical data available for this compound, with a focus on its pharmacological profile, mechanism of action, and clinical trial findings. Detailed experimental protocols for key in vitro assays are also provided to facilitate further research and development.

Introduction to this compound and the NOP Receptor System

The NOP receptor and its endogenous ligand, N/OFQ, constitute a distinct branch of the opioid system. Unlike classical opioid receptors (mu, delta, and kappa), the NOP receptor does not mediate opioid-like analgesia and is not associated with the same adverse effect profile, such as respiratory depression and addiction potential. Activation of the NOP receptor, which primarily couples to inhibitory G proteins (Gi/o), leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release. This compound's partial agonism at the NOP receptor suggests a mechanism that can provide therapeutic benefits while potentially mitigating the risks associated with full agonists.

In Vitro Pharmacology

This compound has been extensively characterized in a variety of in vitro assays to determine its binding affinity, functional potency, and selectivity for the human NOP receptor.

Quantitative Data: Binding Affinity and Functional Activity

The following table summarizes the key in vitro pharmacological parameters of this compound at the human NOP receptor and its selectivity over other human opioid receptors.

ParameterReceptorValueReference
Binding Affinity (Ki) NOP3.3 ± 0.4 nM
Mu Opioid1630 nM
Kappa Opioid2280 nM
Delta Opioid476 nM
Functional Potency (EC50) NOP4.03 ± 0.86 nM
Delta Opioid2205 nM
Functional Efficacy (Emax) NOP47.8% ± 1.31%
Delta Opioid16%

Table 1: In Vitro Pharmacological Profile of this compound.

Experimental Protocols

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound like this compound for the NOP receptor.

Materials:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human NOP receptor.

  • Radioligand: [³H]-Nociceptin or another suitable NOP receptor radioligand.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of an unlabeled NOP receptor ligand (e.g., N/OFQ).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the NOP receptor in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a determined protein concentration.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of an unlabeled NOP ligand.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Add scintillation cocktail to the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_quant Quantification & Analysis Membrane_Prep Homogenize NOP-expressing cells and isolate membranes Assay_Setup Combine membranes, [3H]-ligand, and this compound in 96-well plate Membrane_Prep->Assay_Setup Incubation Incubate to reach equilibrium Assay_Setup->Incubation Filtration Filter to separate bound/free ligand Incubation->Filtration Counting Measure radioactivity with scintillation counter Filtration->Counting Analysis Calculate IC50 and Ki values Counting->Analysis

Radioligand Binding Assay Workflow

This functional assay measures the activation of G proteins coupled to the NOP receptor following agonist binding.

Materials:

  • Receptor Source: Membranes from cells expressing the NOP receptor.

  • Radioligand: [³⁵S]GTPγS.

  • Test Compound: this compound.

  • Assay Buffer: Containing GDP, MgCl₂, and NaCl.

Procedure:

  • Membrane and Compound Incubation: Pre-incubate the cell membranes with varying concentrations of this compound.

  • Initiate Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the mixture to allow for [³⁵S]GTPγS binding to activated G proteins.

  • Termination and Filtration: Stop the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration.

  • Quantification: Measure the radioactivity on the filters.

  • Data Analysis: Determine the EC50 and Emax values for this compound-stimulated [³⁵S]GTPγS binding.

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of NOP receptor activation.

Materials:

  • Cells: Whole cells expressing the NOP receptor.

  • Stimulant: Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

  • Test Compound: this compound.

  • cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or luciferase-based).

Procedure:

  • Cell Plating and Treatment: Plate the cells and treat them with varying concentrations of this compound.

  • Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production.

  • Incubation: Incubate the cells to allow for changes in intracellular cAMP levels.

  • Lysis and Detection: Lyse the cells and measure the cAMP concentration using the chosen detection kit according to the manufacturer's instructions.

  • Data Analysis: Determine the IC50 of this compound for the inhibition of forskolin-stimulated cAMP accumulation.

NOP Receptor Signaling Pathway

This compound, as a partial agonist, binds to the NOP receptor, which is coupled to inhibitory G proteins (Gi/o). This interaction leads to a cascade of intracellular events.

This compound This compound (Partial Agonist) NOP_R NOP Receptor This compound->NOP_R Binds to G_protein Gi/o Protein NOP_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability & Neurotransmitter Release PKA->Cellular_Response Leads to

This compound-Mediated NOP Receptor Signaling

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in both rats and humans.

Rat Pharmacokinetics

After oral administration to rats (0.3–30 mg/kg), the plasma concentration of this compound reached its maximum between 2.50 and 4.50 hours. The maximum concentration (Cmax) and the area under the curve (AUC) increased in a dose-proportional manner, with a bioavailability ranging from 31.2% to 42.1%.

Human Pharmacokinetics

In healthy human subjects, this compound demonstrated rapid absorption following oral administration across a dose range of 3 to 30 mg, with a half-life of 2.1 to 3.2 hours. This pharmacokinetic profile supports once-daily dosing. Systemic exposure increased less than proportionally above a 10 mg dose, suggesting dose-limiting absorption. The majority of the absorbed drug is excreted unchanged in the urine, indicating a predominantly renal route of elimination without significant hepatic metabolism.

ParameterSpeciesDose RangeValueReference
Time to Max. Concentration (Tmax) Rat0.3-30 mg/kg (oral)2.50 - 4.50 hours
Bioavailability Rat0.3-30 mg/kg (oral)31.2% - 42.1%
Half-life (t1/2) Human3-30 mg (oral)2.1 - 3.2 hours
Route of Elimination Human-Primarily renal (unchanged)

Table 2: Pharmacokinetic Parameters of this compound.

Clinical Development and Efficacy

This compound is being investigated in several clinical trials for various indications.

Interstitial Cystitis/Bladder Pain Syndrome (IC/BPS)

A Phase 1b clinical trial evaluated the safety and efficacy of this compound in female patients with IC/BPS.

Experimental Protocol: This was a multicenter, two-period, single-sequence, crossover study involving 47 female patients. The study included a 2-week single-blind placebo run-in phase, followed by a double-blind treatment phase consisting of 2 weeks of placebo and 6 weeks of once-daily this compound at bedtime, and a 2-week safety follow-up. The primary endpoint was the change from baseline in eDiary bladder pain/discomfort scores on an 11-point numerical rating scale (NRS).

Start Enrollment (47 female patients) Run_in 2-Week Single-Blind Placebo Run-in Start->Run_in Treatment Double-Blind Treatment Phase (2 weeks Placebo -> 6 weeks this compound) Run_in->Treatment Follow_up 2-Week Safety Follow-up Treatment->Follow_up End Study Completion Follow_up->End

IC/BPS Phase 1b Trial Workflow

Efficacy Data: At the end of the 6-week treatment period, patients receiving this compound showed a statistically significant reduction in NRS scores from baseline for both overnight (-1.6) and daytime (-1.7) bladder pain. A higher percentage of patients on this compound reported marked or moderate improvement in overall IC/BPS symptoms compared to placebo (41% vs. 9%).

EndpointTimepointThis compoundPlacebop-valueReference
Change in NRS Score (Overnight) 6 Weeks-1.6-Statistically Significant
Change in NRS Score (Daytime) 6 Weeks-1.7-Statistically Significant
Marked/Moderate Improvement End of Treatment41%9%-

Table 3: Efficacy of this compound in Interstitial Cystitis/Bladder Pain Syndrome.

Overactive Bladder (OAB)

A Phase 1b clinical trial assessed the safety and efficacy of this compound in female patients with OAB.

Experimental Protocol: This was a multicenter, randomized, double-blind, placebo-controlled, single-sequence crossover study in 51 female patients. The protocol included a 2-week single-blind placebo phase, followed by a 2-week double-blind placebo phase. Patients were then switched to 1 mg of this compound nightly for 6 weeks, followed by a final week on placebo.

Efficacy Data: Patients treated with this compound experienced a reduction in the mean number of incontinence episodes over 24 hours compared to the placebo period. During the this compound treatment, the mean number of incontinence episodes was 0.6 to 0.8, representing a reduction from baseline of 0.3 to 0.5, which was an additional reduction of 0.18 to 0.37 over the placebo period.

ParameterThis compound PeriodPlacebo PeriodReference
Mean Incontinence Episodes / 24h 0.6 - 0.81.0 - 1.3
Reduction from Baseline 0.3 - 0.50.10 - 0.20

Table 4: Efficacy of this compound in Overactive Bladder.

Insomnia Associated with Alcohol Use Disorder

A Phase 2 clinical study evaluated the safety and efficacy of this compound for insomnia in patients recovering from alcohol use disorder.

Experimental Protocol: This was a randomized, double-blind, multi-center, placebo-controlled, parallel-group study that enrolled 114 participants. Patients were randomized to receive either this compound (1 mg or 2 mg) or a placebo nightly at bedtime for 21 days. The primary endpoint was the change from baseline in wakefulness after sleep onset (WASO), measured by polysomnography.

Efficacy Data: Both doses of this compound met the primary endpoint, showing significant and clinically meaningful reductions in WASO compared to placebo.

DoseTimepointLSM Difference from Placebo (minutes)95% CIp-valueReference
1 mg Nights 1/2-12.03-22.1 to -1.90.050
2 mg Nights 1/2-18.35-28.5 to -8.20.003
2 mg Nights 20/21-15.80-28.6 to -3.00.043

Table 5: Efficacy of this compound in Insomnia Associated with Alcohol Use Disorder (Change in WASO).

Safety and Tolerability

Across the clinical trials, this compound has been generally well-tolerated. No deaths or serious adverse events have been reported in the cited studies. The most common treatment-emergent adverse events were urinary tract infection and somnolence/drowsiness.

Conclusion

This compound is a promising, first-in-class NOP receptor partial agonist with a well-defined in vitro pharmacological profile and favorable pharmacokinetic properties. Clinical data to date have demonstrated its potential efficacy and safety in the treatment of interstitial cystitis/bladder pain syndrome, overactive bladder, and insomnia associated with alcohol use disorder. Its novel mechanism of action offers a potential new therapeutic option for these conditions. Further clinical development is ongoing to fully elucidate the therapeutic potential of this compound.

References

Sunobinop in Preclinical Models of Interstitial Cystitis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of sunobinop (V117957) in a key animal model of interstitial cystitis/bladder pain syndrome (IC/BPS). This compound is a selective partial agonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, a target of interest for novel analgesic therapies.[1] This document details the experimental methodologies, presents the available quantitative data in a structured format, and illustrates the relevant biological pathways and experimental workflows.

Core Findings in a Preclinical Model of IC/BPS

This compound has demonstrated significant anti-nociceptive effects in a well-established preclinical model of interstitial cystitis. The primary study evaluated the compound's ability to alleviate visceral pain in a cyclophosphamide (CYP)-induced model of acute cystitis in female Sprague-Dawley rats.[1]

Data Presentation

The following table summarizes the key findings from the preclinical evaluation of this compound in the CYP-induced cystitis model.[1]

Treatment GroupDosePrimary OutcomeResultStatistical Significance
This compound30 mg/kg, p.o.Decrease in nociceptive scores and AUCSignificant decrease in pain responsep<0.01
Ibuprofen (Positive Control)300 mg/kg, p.o.Decrease in nociceptive scores and AUCSignificant decrease in pain responsep<0.0001
VehicleN/AN/AN/AN/A

Experimental Protocols

A detailed understanding of the experimental design is crucial for the interpretation of preclinical data. The following sections outline the methodologies employed in the evaluation of this compound.

Cyclophosphamide-Induced Cystitis Model

The cyclophosphamide (CYP)-induced cystitis model is a widely used and validated animal model that recapitulates many of the symptoms of interstitial cystitis/bladder pain syndrome, including bladder inflammation and visceral pain.[2][3]

Protocol:

  • Animal Model: Female Sprague-Dawley rats are used for this model.

  • Induction of Cystitis: A single intraperitoneal (i.p.) injection of cyclophosphamide (150 mg/kg) is administered to induce acute bladder inflammation.

  • Drug Administration: this compound (30 mg/kg), ibuprofen (300 mg/kg), or a vehicle is administered orally (p.o.) 5 minutes prior to the CYP injection.

Assessment of Visceral Pain: Von Frey Test

Visceral pain, a hallmark of interstitial cystitis, is assessed in this model by measuring the tactile sensitivity of the lower abdomen using von Frey filaments. This test quantifies the mechanical withdrawal threshold of the animal in response to a calibrated force.

Protocol:

  • Acclimation: Rats are placed in individual clear plastic testing boxes with a metal grid floor and allowed to acclimatize for at least 30 minutes.

  • Filament Application: Von Frey monofilaments with varying forces (e.g., 1 to 60 g) are applied to the lower abdominal area, near the urinary bladder, in an ascending order of strength.

  • Response Scoring: A score is assigned based on the animal's response to the filament application:

    • 0: No reaction

    • 1: Retraction of the abdomen

    • 2: Change of position

    • 3: Licking and/or vocalization

  • Data Collection: Measurements are taken at baseline and at various time points (e.g., 2, 3, 4, and 24 hours) after CYP injection.

  • Data Analysis: Nociceptive parameters are expressed as nociceptive scores and the area under the curve (AUC) is calculated by plotting the percentage of individual nociceptive scores against the von Frey filament force.

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

NOP Receptor Signaling Pathway

This compound exerts its effects by acting as a partial agonist at the NOP receptor, which is a G protein-coupled receptor (GPCR). Activation of the NOP receptor is primarily coupled to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the modulation of ion channel activity and a reduction in neuronal excitability.

NOP Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NOP_Receptor NOP Receptor (GPCR) This compound->NOP_Receptor G_Protein Gαi/o Protein NOP_Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl_Cyclase Ion_Channels Modulation of Ion Channels cAMP->Ion_Channels Modulates Neuronal_Excitability ↓ Neuronal Excitability Ion_Channels->Neuronal_Excitability Leads to

NOP Receptor Signaling Cascade
Experimental Workflow for Preclinical Evaluation

The following diagram illustrates the sequential steps involved in the preclinical assessment of this compound in the CYP-induced cystitis model.

Experimental Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Model Female Sprague-Dawley Rats Acclimation Acclimation to Testing Environment Animal_Model->Acclimation Baseline_VFT Baseline Von Frey Test Acclimation->Baseline_VFT Drug_Admin Oral Administration (this compound, Ibuprofen, or Vehicle) Baseline_VFT->Drug_Admin CYP_Injection Cyclophosphamide (CYP) Injection (150 mg/kg, i.p.) Drug_Admin->CYP_Injection Post_VFT Post-Treatment Von Frey Test (2, 3, 4, 24 hours) CYP_Injection->Post_VFT Data_Collection Collection of Nociceptive Scores Post_VFT->Data_Collection AUC_Calculation Calculation of Area Under the Curve (AUC) Data_Collection->AUC_Calculation Statistical_Analysis Statistical Analysis (Comparison of Groups) AUC_Calculation->Statistical_Analysis

Preclinical Evaluation Workflow

Conclusion

The available preclinical data suggest that this compound is effective in reducing visceral pain in a rodent model of acute cystitis. Its mechanism of action, through the activation of the NOP receptor, presents a novel approach for the management of pain associated with interstitial cystitis. Further preclinical studies are warranted to explore the effects of this compound on other aspects of IC/BPS pathophysiology, such as bladder inflammation and urinary frequency, and to elucidate the long-term efficacy and safety of this compound.

References

The Role of Sunobinop in Overactive Bladder Pathophysiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, frequency, and, in many cases, urge incontinence, significantly impacting quality of life. Current therapeutic strategies often have limitations in efficacy and tolerability. Sunobinop (V117957) is an investigational, first-in-class, orally administered small molecule that acts as a selective partial agonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2][3] This technical guide provides an in-depth review of the role of this compound in the pathophysiology of OAB, consolidating available clinical data and outlining the preclinical experimental framework for its evaluation. The mechanism of action centers on the activation of NOP receptors, which are expressed in the central and peripheral nervous systems, including key areas involved in bladder control.[2][3] By targeting sensory nerve pathways, this compound is proposed to modulate the afferent signals that trigger the symptoms of OAB.

Introduction to Overactive Bladder Pathophysiology

Overactive bladder is a syndrome defined by the International Continence Society as urinary urgency, usually with frequency and nocturia, with or without urge urinary incontinence, in the absence of urinary tract infection or other obvious pathology. The underlying pathophysiology is complex and not fully elucidated but is believed to involve both myogenic and neurogenic components.

A key factor is the hypersensitivity of bladder afferent nerves, particularly C-fibers. In a healthy state, these nerves are largely silent during bladder filling. In OAB, they become sensitized, leading to an exaggerated sensation of urgency at lower bladder volumes. This afferent "noise" can trigger involuntary detrusor contractions, a condition known as detrusor overactivity.

This compound: A Novel NOP Receptor Agonist

This compound is a selective partial agonist for the NOP receptor. This receptor and its endogenous ligand, N/OFQ, constitute a distinct branch of the opioid receptor family. Unlike classical opioid receptors, the NOP receptor system does not mediate analgesia in the same manner and has a different side-effect profile. NOP receptors are widely distributed in the central and peripheral nervous systems, including the dorsal root ganglia (DRG), spinal cord, and various brain regions implicated in the micturition reflex. This compound's therapeutic rationale in OAB is based on the hypothesis that activating NOP receptors on bladder afferent neurons can inhibit their hyperexcitability.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating NOP receptors, which are G protein-coupled receptors (GPCRs). The primary signaling cascade initiated by NOP receptor activation involves coupling to Gαi/o proteins.

This leads to several downstream effects that collectively reduce neuronal excitability:

  • Inhibition of Adenylyl Cyclase: This reduces intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channel Activity:

    • Inhibition of Voltage-Gated Calcium Channels (VGCCs): Reduces calcium influx, which is critical for neurotransmitter release from presynaptic terminals of sensory neurons.

    • Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: Increases potassium efflux, leading to hyperpolarization of the neuronal membrane and making it less likely to fire an action potential.

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades: The role of this pathway in the context of OAB is still under investigation but is a known component of NOP receptor signaling.

The net effect of these actions is a dampening of sensory nerve signals from the bladder to the spinal cord, thereby reducing the sensation of urgency and the propensity for involuntary detrusor contractions.

NOP_Signaling_Pathway NOP_Receptor NOP Receptor G_Protein Gαi/o Gβγ NOP_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel inhibits K_Channel K⁺ Channel G_Protein->K_Channel activates cAMP cAMP AC->cAMP reduces Ca_ion_in Ca_Channel->Ca_ion_in K_ion_out K_Channel->K_ion_out This compound This compound This compound->NOP_Receptor ATP ATP ATP->AC substrate Reduced_Excitability Reduced Neuronal Excitability & Neurotransmitter Release Ca_ion_out K_ion_in K_ion_in->K_Channel Hyperpolarization Neuronal Hyperpolarization K_ion_out->Hyperpolarization Hyperpolarization->Reduced_Excitability

Caption: this compound-activated NOP receptor signaling cascade.

Clinical Efficacy and Safety Data

A Phase 1b clinical trial of this compound in patients with OAB has demonstrated promising preliminary results. The study was a multicenter, randomized, double-blind, placebo-controlled crossover trial involving 51 female patients.

ParameterPlacebo PeriodThis compound Treatment PeriodAdditional Reduction over Placebo
Mean Incontinence Episodes / 24h 1.0 - 1.30.6 - 0.80.18 - 0.37
Reduction from Baseline 0.10 - 0.200.3 - 0.5-
Table 1: Efficacy of this compound in Reducing Incontinence Episodes in a Phase 1b OAB Trial.

In addition to the primary endpoint of incontinence episodes, treatment with this compound also resulted in reductions in urinary urgency and frequency compared to placebo. An improvement in nocturia was also observed. The greatest improvements were seen in patients with more severe disease.

This compound was generally well-tolerated, with no serious adverse events reported. The most common adverse event was urinary tract infection.

Data from a separate Phase 1b trial in patients with interstitial cystitis/bladder pain syndrome (IC/BPS) also support the mechanism of action, showing that this compound reduced urinary urgency and frequency.

Symptom Improvement (Marked or Moderate)PlaceboThis compound
Percentage of Patients 9%41%
Table 2: Overall Symptom Improvement in a Phase 1b IC/BPS Trial.

Preclinical Evaluation Framework

The preclinical assessment of a compound like this compound for OAB involves a multi-tiered approach, from in vitro tissue preparations to in vivo animal models.

Preclinical_Workflow cluster_in_vitro In Vitro / Ex Vivo cluster_in_vivo In Vivo receptor_binding Receptor Binding Assays (NOP affinity & selectivity) bladder_strips Bladder Strip Contractility (Detrusor muscle effects) receptor_binding->bladder_strips calcium_imaging Calcium Imaging (Cellular Ca²⁺ dynamics) bladder_strips->calcium_imaging patch_clamp Patch-Clamp Electrophysiology (Ion channel modulation) calcium_imaging->patch_clamp oab_model OAB Animal Model Induction (e.g., cyclophosphamide, acetic acid) patch_clamp->oab_model urodynamics Urodynamic Studies (Cystometry) oab_model->urodynamics behavioral Behavioral Analysis (Voiding frequency) urodynamics->behavioral outcome Data Analysis & Candidate Progression behavioral->outcome

Caption: Preclinical experimental workflow for OAB drug evaluation.
Experimental Protocols

This assay assesses the direct effect of this compound on detrusor smooth muscle contractility.

  • Tissue Preparation: Urinary bladders are harvested from euthanized rodents (e.g., Sprague-Dawley rats). The bladder is placed in cold Krebs-Henseleit buffer (composition in mM: NaCl 118.5, KCl 4.7, MgSO₄ 1.2, CaCl₂ 2.5, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 5.5). Longitudinal strips of the detrusor muscle (approx. 2x8 mm) are prepared.

  • Apparatus: The strips are mounted in organ baths containing Krebs-Henseleit buffer at 37°C, continuously gassed with 95% O₂ / 5% CO₂. One end of the strip is fixed, and the other is connected to an isometric force transducer.

  • Procedure:

    • Strips are equilibrated under a resting tension of 10 mN (1 g) for 60-90 minutes, with buffer changes every 15 minutes.

    • Tissue viability is confirmed by inducing a contraction with 80 mM KCl.

    • To assess the effect on nerve-evoked contractions, electrical field stimulation (EFS) is applied (e.g., 20 Hz, 80V, 1 ms pulse width for 5 seconds).

    • To assess direct muscle effects, a contractile agonist like carbachol is used.

    • Concentration-response curves for this compound are generated by cumulative addition to the bath, measuring changes in spontaneous, EFS-induced, or agonist-induced contractions. NOP receptor antagonists can be used to confirm specificity.

This in vivo assay evaluates the effect of this compound on bladder function in a disease-relevant model.

  • Animal Model: OAB can be induced in female Sprague-Dawley rats by intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg) to induce bladder inflammation and hyperactivity, or by intravesical infusion of dilute acetic acid (e.g., 0.5%).

  • Surgical Preparation: Rats are anesthetized (e.g., urethane, 1.2 g/kg i.p.). A catheter is inserted into the bladder via the dome for infusion and pressure measurement (cystometry). The catheter is connected to an infusion pump and a pressure transducer.

  • Procedure:

    • The bladder is continuously filled with saline (e.g., at 0.1 ml/min).

    • Intravesical pressure is recorded, and urodynamic parameters are measured, including:

      • Basal pressure

      • Threshold pressure for inducing a micturition contraction

      • Micturition pressure (amplitude of contraction)

      • Intercontraction interval

      • Presence of non-voiding contractions

    • This compound or vehicle is administered (e.g., intravenously or orally), and urodynamic recordings are repeated to assess changes in these parameters.

This protocol measures changes in intracellular calcium ([Ca²⁺]i), a key event in muscle contraction.

  • Cell Preparation: Smooth muscle cells are isolated from rodent bladders by enzymatic digestion and cultured, or used as fresh isolates.

  • Dye Loading: Cells are loaded with a ratiometric calcium indicator dye, such as Fura-2 AM (acetoxymethyl ester). Cells are incubated with 2 µM Fura-2 AM in a physiological salt solution for 20-30 minutes at room temperature.

  • Imaging:

    • A fluorescence microscopy system equipped with an excitation wavelength switcher (for 340 nm and 380 nm) and a sensitive camera is used.

    • Cells are excited sequentially at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2), and emission is captured at ~510 nm.

    • The ratio of the fluorescence intensities (F340/F380) is calculated, which is proportional to the [Ca²⁺]i.

    • The baseline [Ca²⁺]i is recorded, and then cells are stimulated with a contractile agent (e.g., carbachol, KCl) in the presence and absence of this compound to determine its effect on calcium transients.

This technique allows for the direct measurement of ion channel activity in bladder afferent neurons.

  • Neuron Preparation: DRG from lumbosacral levels (L6-S1), which innervate the bladder, are dissected from rodents. Neurons are dissociated enzymatically and cultured briefly.

  • Recording:

    • The whole-cell patch-clamp configuration is used. A glass micropipette filled with an intracellular-like solution is sealed onto the membrane of a DRG neuron.

    • The membrane patch is ruptured to allow electrical access to the cell interior.

    • In voltage-clamp mode, the membrane potential is held constant, and currents flowing through ion channels (e.g., calcium and potassium channels) are recorded.

    • In current-clamp mode, changes in the membrane potential (action potentials) are recorded in response to current injections.

    • This compound is applied to the bath to determine its effects on voltage-gated ion currents and neuronal excitability (e.g., action potential firing threshold and frequency).

Conclusion

This compound represents a novel therapeutic approach for OAB, targeting the sensory component of the underlying pathophysiology through the activation of NOP receptors. Clinical data from a Phase 1b trial have demonstrated its potential to reduce key symptoms of OAB, including urgency, frequency, and incontinence, with a favorable safety profile. The proposed mechanism of action, involving the inhibition of afferent nerve hyperexcitability via Gαi/o-mediated signaling, is supported by the known function of the NOP receptor system. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential and long-term efficacy of this compound in the management of overactive bladder.

References

Sunobinop's Effect on Sleep Architecture in Rodents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data on sunobinop's effects on sleep architecture in rodent models. It synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

This compound (also known as IMB-115 or V117957) is an investigational, orally available small molecule that acts as a potent and selective partial agonist at the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2][3] The NOP receptor and its endogenous ligand, N/OFQ, constitute a distinct branch of the opioid receptor family and are widely expressed throughout the central nervous system.[4] This system is implicated in a range of biological functions, including pain, stress, anxiety, and sleep/wake regulation.[4] Preclinical studies in rodents have demonstrated that this compound promotes non-Rapid Eye Movement (NREM) sleep and reduces wakefulness, suggesting its therapeutic potential for treating insomnia.

Mechanism of Action

This compound exerts its sleep-promoting effects by activating the NOP receptor, a G protein-coupled receptor (GPCR). Its mechanism has been confirmed in studies using NOP knockout rats, where the sleep-altering effects of this compound were nearly abolished. Unlike classical opioids, this compound does not activate mu and kappa opioid receptors and is a low-affinity, weak partial agonist at the delta opioid receptor.

NOP Receptor Signaling Pathway

Activation of the NOP receptor by an agonist like this compound primarily initiates a Gαi/o signaling cascade. This pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP subsequently modulates the activity of downstream effectors like protein kinase A (PKA), influencing neuronal excitability. This inhibitory action in key sleep-regulating brain regions is believed to be the primary driver of this compound's hypnotic effects.

NOP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound NOP_R NOP Receptor (GPCR) This compound->NOP_R Binds & Activates G_Protein Gαi/o Protein NOP_R->G_Protein Couples AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Neuronal_Activity ↓ Neuronal Excitability PKA->Neuronal_Activity NREM_Sleep ↑ NREM Sleep Neuronal_Activity->NREM_Sleep

Caption: Proposed signaling pathway for this compound-mediated sleep promotion.

Data Presentation: Effects on Rodent Sleep Architecture

Quantitative data from preclinical studies demonstrate this compound's significant impact on the sleep-wake cycle in rats. The primary effect is a robust promotion of NREM sleep.

This compound Effects on Sleep Stages in Rats

Oral administration of this compound at doses of 30 and 300 mg/kg produced marked changes in the time spent in wakefulness and NREM sleep. A non-dose-dependent effect was noted for REM sleep.

ParameterVehicleThis compound (30 mg/kg, p.o.)This compound (300 mg/kg, p.o.)
Wakefulness BaselineSignificantly Decreased (p < 0.01)Significantly Decreased (p < 0.01)
NREM Sleep BaselineSignificantly Increased (p < 0.01)Significantly Increased (p < 0.01)
REM Sleep BaselineSignificantly AffectedNot Significantly Affected
Table 1: Summary of this compound's effect on sleep stages in rats.
Effects of NOP Receptor Agonism on Detailed Sleep Parameters

While specific data for this compound's effect on sleep latency, bout duration, and EEG delta power in rodents are not detailed in the primary literature, studies on other selective NOP receptor agonists, such as Ro64-6198 and SR16835, provide a strong proxy for the expected effects of this class of compounds. These studies show that NOP agonism consolidates NREM sleep and increases its intensity.

ParameterVehicleNOP Receptor Agonist (Ro64-6198 or SR16835)
NREM Sleep Latency BaselineDecreased
NREM Bout Duration BaselineIncreased
EEG Slow Wave Activity (Delta Power) BaselineIncreased
REM Sleep Latency BaselineDelayed / Increased
Table 2: Effects of selective NOP receptor agonists on sleep architecture in rats, serving as a proxy for this compound.

Experimental Protocols

The following describes a representative methodology for assessing the effects of a compound like this compound on sleep architecture in rats, synthesized from standard practices in the field.

Animals and Housing

Adult male Sprague-Dawley rats are typically used. Animals are housed individually in a controlled environment with a 12:12 hour light/dark cycle and ad libitum access to food and water.

Surgical Implantation of Electrodes

Rats are anesthetized (e.g., with Ketamine/Xylazine) and placed in a stereotaxic frame.

  • EEG Electrodes: Stainless-steel screw electrodes are implanted through the skull over cortical areas (e.g., frontal and parietal cortices) to record the electroencephalogram.

  • EMG Electrodes: Flexible, insulated stainless-steel wire electrodes are inserted into the nuchal (neck) muscles to record the electromyogram, which is essential for differentiating sleep stages based on muscle tone.

  • Assembly: The electrode leads are connected to a pedestal, which is secured to the skull using dental cement. Animals are allowed a recovery period of at least one week post-surgery.

Sleep Recording and Drug Administration

Following recovery and habituation to the recording cables and chambers, baseline sleep is recorded for at least 24 hours. On the testing day, this compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.). EEG and EMG signals are continuously recorded for a subsequent period (e.g., 24 hours).

Data Analysis and Sleep Scoring

Recordings are typically scored in 10-second epochs by trained personnel or using validated automated scoring software. The vigilance states are classified according to standard criteria:

  • Wakefulness: Characterized by low-amplitude, high-frequency EEG and high EMG activity.

  • NREM Sleep: Characterized by high-amplitude, low-frequency EEG (dominated by delta waves, 0.5-4 Hz) and reduced EMG activity compared to wakefulness.

  • REM Sleep: Characterized by low-amplitude, high-frequency EEG (dominated by theta waves, 6-9 Hz) and muscle atonia (lowest EMG activity).

  • Spectral Analysis: A Fast Fourier Transform (FFT) is applied to the EEG signal during NREM sleep to quantify the power in specific frequency bands, particularly the delta band (0.5-4 Hz), which represents slow-wave activity (SWA) and is a measure of sleep intensity.

Experimental_Workflow A 1. Animal Habituation (Controlled Environment) B 2. Surgical Implantation (EEG/EMG Electrodes) A->B C 3. Post-Surgical Recovery (≥ 1 week) B->C D 4. Baseline Recording (24-48h) C->D E 5. Compound Administration (this compound or Vehicle) D->E F 6. Post-Dosing Recording (≥ 24h) E->F G 7. Data Analysis F->G H Sleep Scoring (Wake, NREM, REM) G->H I Spectral Analysis (Delta Power) G->I

Caption: A typical experimental workflow for rodent sleep studies.

Conclusion

This compound, a selective partial agonist of the NOP receptor, demonstrates significant sleep-promoting properties in rodent models. The primary effect is a robust increase in NREM sleep and a corresponding decrease in wakefulness. While detailed analyses of sleep latency, bout structure, and EEG spectral power for this compound itself are not yet fully published, data from other selective NOP receptor agonists strongly suggest that the mechanism involves not only an increase in total sleep time but also a consolidation and intensification of NREM sleep, as evidenced by increased slow-wave activity. These preclinical findings underscore the NOP receptor system as a promising target for the development of novel hypnotics.

References

Sunobinop: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sunobinop (V117957, IMB-115) is a novel, orally bioavailable, selective partial agonist for the nociceptin/orphanin FQ (NOP) receptor, a G protein-coupled receptor implicated in a wide range of physiological and pathological processes. Developed by Imbrium Therapeutics, a subsidiary of Purdue Pharma, this compound is currently under clinical investigation for a variety of indications, including insomnia, alcohol use disorder (AUD), overactive bladder (OAB), and interstitial cystitis/bladder pain syndrome (IC/BPS).[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound, including its pharmacological profile, mechanism of action, and key experimental data.

Discovery of this compound

This compound was discovered through a focused drug discovery program aimed at identifying potent and selective small molecule modulators of the NOP receptor. The program was initiated by scientists at Purdue Pharma and continued by its subsidiary, Imbrium Therapeutics. While specific details regarding the initial lead compounds and the high-throughput screening cascade have not been fully disclosed in publicly available literature, the discovery of this compound was the result of extensive medicinal chemistry efforts centered on a bicyclo[3.3.1]nonane scaffold coupled to a quinoxaline core. This structural motif was likely identified and optimized to achieve high affinity and selectivity for the NOP receptor over other opioid receptors.

The development of this compound was driven by the therapeutic potential of NOP receptor agonism in treating conditions such as sleep disorders, anxiety, and substance abuse. Preclinical studies have demonstrated that activation of NOP receptors can reduce the reinforcing and motivating effects of alcohol, providing a strong rationale for its investigation in AUD.

Chemical Synthesis of this compound

While a detailed, step-by-step synthesis of this compound has not been published, analysis of its chemical structure, 4-((1R,5S)-9-((1S,5S)-bicyclo[3.3.1]nonan-3-yl)-9-azabicyclo[3.3.1]nonan-3-yl)-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid, suggests a multi-step synthetic route. The synthesis would likely involve the preparation of the core quinoxalinone structure and the bicyclo[3.3.1]nonane amine moiety, followed by their coupling.

A plausible synthetic approach would involve the condensation of an appropriately substituted o-phenylenediamine with a dialkyl oxalate derivative to form the quinoxalinone ring system. The bicyclo[3.3.1]nonane amine fragment could be synthesized through established methods for bicyclic amine synthesis. The final key step would be a nucleophilic substitution or a reductive amination reaction to couple the quinoxalinone core with the bicyclic amine.

Further details on the synthesis of related quinoxaline derivatives can be found in the chemical literature, which describes various methods for their preparation. The specific stereochemistry of this compound would be achieved through the use of chiral starting materials or through chiral resolution or asymmetric synthesis at appropriate stages of the synthetic sequence.

Pharmacological Profile and Mechanism of Action

This compound is a potent and selective partial agonist of the human NOP receptor. In vitro studies have demonstrated its high affinity for the NOP receptor with a Ki of 3.3 nM and potent partial agonist activity with an EC50 of 4.03 nM and an Emax of 47.8%. This compound exhibits high selectivity for the NOP receptor over the classical mu, delta, and kappa opioid receptors.

Signaling Pathway

Activation of the NOP receptor by this compound initiates a G protein-mediated signaling cascade. The NOP receptor is primarily coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling pathway is a key mechanism underlying the pharmacological effects of this compound.

dot

NOP_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound NOP_Receptor NOP Receptor (GPCR) This compound->NOP_Receptor Binds and Activates G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP ATP ATP ATP Cellular_Response Cellular Response (e.g., neuronal inhibition) cAMP->Cellular_Response Leads to Binding_Assay_Workflow Start Start: Prepare cell membranes expressing NOP receptors Incubate Incubate membranes with radiolabeled ligand (e.g., [3H]Nociceptin) and varying concentrations of this compound Start->Incubate Separate Separate bound and free radioligand (e.g., via filtration) Incubate->Separate Measure Measure radioactivity of bound ligand using a scintillation counter Separate->Measure Analyze Analyze data to determine IC50 and calculate Ki Measure->Analyze Calcium_Mobilization_Workflow Start Start: Plate cells expressing NOP receptor and Gα16 Load_Dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Start->Load_Dye Add_Compound Add varying concentrations of this compound to the cells Load_Dye->Add_Compound Measure_Fluorescence Measure the change in fluorescence over time using a plate reader Add_Compound->Measure_Fluorescence Analyze Analyze data to determine EC50 and Emax Measure_Fluorescence->Analyze

References

Sunobinop Target Validation in Central Nervous System Disorders: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sunobinop (formerly V117957 and IMB-115) is a novel, orally bioavailable small molecule that acts as a potent and selective partial agonist at the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2] The NOP receptor, a G protein-coupled receptor (GPCR), is widely expressed throughout the central and peripheral nervous systems and is implicated in a variety of physiological and pathological processes, including pain, anxiety, stress, and sleep regulation.[3][4][5] This technical guide provides a comprehensive overview of the target validation of this compound in central nervous system (CNS) disorders, detailing its mechanism of action, key experimental data, and the methodologies used to elucidate its therapeutic potential.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by binding to and activating the NOP receptor, which is primarily coupled to the Gi/o family of G proteins. Upon activation by this compound, the NOP receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway ultimately modulates neuronal excitability and neurotransmitter release, contributing to the diverse CNS effects of this compound.

The activation of the NOP receptor by this compound has been shown to be highly selective, with low affinity for other opioid receptors such as mu, kappa, and delta. This selectivity is a key attribute, potentially minimizing the side effects associated with traditional opioid therapies.

Below is a diagram illustrating the primary signaling pathway of this compound through the NOP receptor.

Sunobinop_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NOP_Receptor NOP Receptor (Gi/o-coupled GPCR) This compound->NOP_Receptor Binds and Activates G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Converts ATP to cAMP Neuronal_Activity Modulation of Neuronal Excitability & Neurotransmitter Release cAMP->Neuronal_Activity Leads to

This compound's primary signaling cascade.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies that validate the target engagement and therapeutic potential of this compound.

Table 1: Preclinical In Vitro and In Vivo Data
ParameterSpecies/SystemValueReference
Binding Affinity (Ki) Human NOP Receptor3.3 ± 0.4 nM
Functional Potency (EC50) Human NOP Receptor4.03 ± 0.86 nM
Maximal Effect (Emax) Human NOP Receptor47.8% ± 1.31%
In Vivo Receptor Occupancy (IC50) Rat Brain7.7 nM
In Vivo NOP Receptor Occupancy Rat Hypothalamus (30 mg/kg)74.7% ± 11.3%
Table 2: Clinical Trial Data for Insomnia Disorder
EndpointThis compound (10 mg)Placebop-valueReference
Change in Sleep Efficiency (SE) 91.4%79.8%< 0.0001
Change in Latency to Persistent Sleep (LPS) Significant Reduction-0.0136
Change in Wake After Sleep Onset (WASO) Significant Reduction-< 0.0003
Change in Number of Nighttime Awakenings Significant Reduction-< 0.0001
Table 3: Clinical Trial Data for Insomnia in Alcohol Use Disorder
EndpointThis compound (1 mg) vs. PlaceboThis compound (2 mg) vs. PlaceboReference
Change in WASO (Nights 1/2) -12.03 minutes (p=0.050)-18.35 minutes (p=0.003)
Change in WASO (Nights 20/21) -12.35 minutes (p=0.099)-15.80 minutes (p=0.043)
Most Common Adverse Event Somnolence (5%)Somnolence (26%)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay for NOP Receptor

This protocol is used to determine the binding affinity (Ki) of this compound for the NOP receptor.

Materials:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).

  • Radioligand: [³H]-Nociceptin.

  • Non-specific binding control: Unlabeled nociceptin (10 µM).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize CHO-hNOP cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, [³H]-Nociceptin, and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled nociceptin.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Membranes Prepare CHO-hNOP Cell Membranes Start->Prepare_Membranes Setup_Assay Set up Assay Plate: - Membranes - [3H]-Nociceptin - this compound (or control) Prepare_Membranes->Setup_Assay Incubate Incubate at RT (60-90 min) Setup_Assay->Incubate Filter Rapid Filtration (Glass Fiber Filters) Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: - Determine IC50 - Calculate Ki Count->Analyze End End Analyze->End

Workflow for Radioligand Binding Assay.
cAMP Functional Assay (Gi/o-coupled Receptor)

This assay measures the ability of this compound to inhibit adenylyl cyclase activity, a hallmark of Gi/o-coupled receptor activation.

Materials:

  • CHO-hNOP cells.

  • Stimulant: Forskolin.

  • Test Compound: this compound.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium and plates.

Procedure:

  • Cell Culture: Plate CHO-hNOP cells in a 96-well plate and grow to confluency.

  • Compound Addition: Pre-incubate the cells with varying concentrations of this compound.

  • Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's protocol.

  • Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the concentration of this compound to determine the EC50 value.

cAMP_Assay_Workflow Start Start Plate_Cells Plate CHO-hNOP Cells in 96-well Plate Start->Plate_Cells Add_this compound Pre-incubate with Varying Concentrations of this compound Plate_Cells->Add_this compound Add_Forskolin Stimulate with Forskolin Add_this compound->Add_Forskolin Incubate Incubate at RT (e.g., 30 min) Add_Forskolin->Incubate Lyse_Detect Lyse Cells and Detect cAMP Levels Incubate->Lyse_Detect Analyze Data Analysis: Determine EC50 Lyse_Detect->Analyze End End Analyze->End

Workflow for cAMP Functional Assay.
β-Arrestin Recruitment Assay (DiscoverX PathHunter®)

This assay quantifies the recruitment of β-arrestin to the NOP receptor upon agonist binding, providing insights into receptor desensitization and signaling.

Materials:

  • PathHunter® CHO-K1 NOP-expressing cell line.

  • PathHunter® detection reagents.

  • Test Compound: this compound.

  • Cell culture medium and plates.

  • Luminometer.

Procedure:

  • Cell Plating: Plate the PathHunter® cells in a 384-well white, clear-bottom assay plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound.

  • Compound Addition: Add the diluted this compound to the cell plate.

  • Incubation: Incubate the plate for 90 minutes at 37°C.

  • Detection Reagent Preparation: Prepare the PathHunter® detection reagent mixture according to the manufacturer's protocol.

  • Detection: Add the detection reagent to each well and incubate for 60 minutes at room temperature.

  • Measurement: Read the chemiluminescent signal using a plate-based luminometer.

  • Data Analysis: Plot the luminescent signal against the concentration of this compound to determine the EC50 for β-arrestin recruitment.

Beta_Arrestin_Assay_Workflow Start Start Plate_Cells Plate PathHunter® CHO-K1 NOP Cells Start->Plate_Cells Add_this compound Add this compound (Serial Dilutions) Plate_Cells->Add_this compound Incubate_37C Incubate at 37°C (90 min) Add_this compound->Incubate_37C Add_Detection Add PathHunter® Detection Reagents Incubate_37C->Add_Detection Incubate_RT Incubate at RT (60 min) Add_Detection->Incubate_RT Read_Luminescence Read Chemiluminescence Incubate_RT->Read_Luminescence Analyze Data Analysis: Determine EC50 Read_Luminescence->Analyze End End Analyze->End

Workflow for β-Arrestin Recruitment Assay.

Conclusion

The comprehensive preclinical and clinical data strongly support the validation of the NOP receptor as a therapeutic target for this compound in various CNS disorders. Its potent and selective partial agonist activity at the NOP receptor, coupled with a well-defined signaling mechanism, translates to clinically meaningful efficacy in conditions such as insomnia and shows promise for alcohol use disorder. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further characterize this compound and other NOP receptor modulators for the treatment of CNS-related conditions. The favorable safety and tolerability profile observed in clinical trials further enhances the potential of this compound as a first-in-class therapeutic agent.

References

An In-depth Technical Guide to the Downstream Signaling of Sunobinop

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream signaling pathways activated by Sunobinop, a potent and selective partial agonist of the Nociceptin/Orphanin FQ (NOP) receptor. The content herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's mechanism of action. This document summarizes key quantitative data, provides detailed experimental methodologies for relevant assays, and includes visualizations of the signaling cascades.

This compound is an investigational compound that has shown therapeutic potential for insomnia, interstitial cystitis/bladder pain syndrome, and alcohol use disorder. Its pharmacological effects are mediated through its interaction with the NOP receptor, a G protein-coupled receptor (GPCR) widely expressed in the central and peripheral nervous systems. As a partial agonist, this compound elicits a submaximal response compared to the endogenous ligand, Nociceptin/Orphanin FQ (N/OFQ).

Core Signaling Pathways of this compound

Upon binding to the NOP receptor, this compound initiates a cascade of intracellular signaling events primarily through the Gαi/o family of G proteins. The key downstream signaling pathways are detailed below.

Gαi/o Protein-Coupled Signaling

Activation of the NOP receptor by this compound leads to the dissociation of the heterotrimeric G protein into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit subsequently inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Reduced cAMP levels modulate the activity of various downstream effectors, including protein kinase A (PKA), leading to a cellular response.

Modulation of Ion Channels

The Gβγ subunit, liberated upon G protein activation, directly interacts with and modulates the activity of ion channels. Specifically, it activates G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the cell membrane. This hyperpolarization decreases neuronal excitability. Concurrently, the Gβγ subunit inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx and further dampening neuronal activity and neurotransmitter release.

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

This compound-mediated NOP receptor activation also leads to the phosphorylation and activation of several members of the mitogen-activated protein kinase (MAPK) family, including extracellular signal-regulated kinase 1/2 (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK). This activation can occur through both G protein-dependent and β-arrestin-mediated mechanisms and plays a role in regulating gene expression and other cellular processes.

β-Arrestin Recruitment

Like many GPCRs, agonist binding to the NOP receptor can lead to its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin recruitment is a key mechanism for receptor desensitization and internalization, and it can also initiate G protein-independent signaling cascades, including the activation of MAPK pathways.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for this compound at the human NOP receptor.

ParameterValueAssayReference
Binding Affinity (Ki) 3.3 ± 0.4 nMRadioligand Binding Assay[1]
Functional Potency (EC50) 4.03 ± 0.86 nMcAMP Accumulation Assay[1]
Maximal Efficacy (Emax) 47.8% ± 1.31% (relative to N/OFQ)cAMP Accumulation Assay[1]

Signaling Pathway and Experimental Workflow Visualizations

To facilitate a clearer understanding of the complex processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.

Sunobinop_Signaling_Pathway This compound This compound NOP_R NOP Receptor This compound->NOP_R binds G_protein Gαi/oβγ NOP_R->G_protein activates beta_arrestin β-arrestin NOP_R->beta_arrestin AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits GIRK GIRK Channel G_protein->GIRK Gβγ activates VGCC VGCC G_protein->VGCC Gβγ inhibits MAPK_cascade MAPK Cascade (ERK, p38, JNK) G_protein->MAPK_cascade activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates beta_arrestin->MAPK_cascade

This compound Downstream Signaling Pathways

Experimental_Workflow cluster_binding Receptor Binding cluster_functional Functional Activity start Start: Characterization of this compound Activity radioligand_assay Radioligand Binding Assay (Determine Ki) start->radioligand_assay gtp_assay GTPγS Binding Assay (Measure G protein activation) start->gtp_assay camp_assay cAMP Accumulation Assay (Determine EC50, Emax) gtp_assay->camp_assay ca_assay Calcium Mobilization Assay (Assess Gq/11 coupling) camp_assay->ca_assay erk_assay ERK1/2 Phosphorylation Assay (MAPK pathway activation) ca_assay->erk_assay barrestin_assay β-arrestin Recruitment Assay (Measure desensitization/biased signaling) erk_assay->barrestin_assay

Experimental Workflow for this compound Characterization

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound's downstream signaling.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the NOP receptor.

Materials:

  • Cell membranes expressing the human NOP receptor

  • Radioligand (e.g., [³H]Nociceptin)

  • Unlabeled competitor (this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound in assay buffer.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

Objective: To measure the activation of G proteins by this compound.

Materials:

  • Cell membranes expressing the human NOP receptor

  • [³⁵S]GTPγS

  • GDP

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine cell membranes, GDP, varying concentrations of this compound, and [³⁵S]GTPγS in assay buffer.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of this compound to generate a dose-response curve and determine the EC50 and Emax values.

cAMP Accumulation Assay

Objective: To determine the effect of this compound on adenylyl cyclase activity.

Materials:

  • Cells expressing the human NOP receptor

  • Forskolin (to stimulate adenylyl cyclase)

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)

  • Cell lysis buffer

Procedure:

  • Cell Treatment: Treat cells with varying concentrations of this compound in the presence of forskolin for a specified time.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the concentration of this compound to determine the EC50 and Emax values.

Intracellular Calcium Mobilization Assay

Objective: To assess the potential coupling of the NOP receptor to Gαq/11 proteins.

Materials:

  • Cells expressing the human NOP receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • This compound

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Loading: Incubate cells with a calcium-sensitive fluorescent dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Agonist Addition: Inject varying concentrations of this compound into the wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence intensity from baseline to the peak response for each concentration of this compound. Plot the response against the agonist concentration to generate a dose-response curve.

ERK1/2 Phosphorylation Assay (Western Blot)

Objective: To measure the activation of the ERK1/2 MAPK pathway by this compound.

Materials:

  • Cells expressing the human NOP receptor

  • This compound

  • Cell lysis buffer containing protease and phosphatase inhibitors

  • Primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blotting equipment

Procedure:

  • Cell Treatment: Treat cells with varying concentrations of this compound for a specified time.

  • Cell Lysis: Lyse the cells and collect the protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against p-ERK1/2 and total ERK1/2, followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.

β-Arrestin Recruitment Assay

Objective: To measure the recruitment of β-arrestin to the NOP receptor upon activation by this compound.

Materials:

  • Cells co-expressing the NOP receptor and a β-arrestin-linked reporter system (e.g., enzyme fragment complementation, BRET, or Tango assay)

  • This compound

  • Assay-specific substrate/reagents

  • Luminometer or fluorescence plate reader

Procedure:

  • Cell Treatment: Treat cells with varying concentrations of this compound.

  • Incubation: Incubate the cells for a specified time to allow for β-arrestin recruitment.

  • Signal Detection: Add the assay-specific substrate or reagents and measure the resulting luminescent or fluorescent signal according to the manufacturer's protocol.

  • Data Analysis: Plot the signal intensity against the concentration of this compound to generate a dose-response curve and determine the EC50 and Emax values for β-arrestin recruitment.

References

Sunobinop's Impact on Neuronal Excitability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sunobinop (formerly known as V117957 and IMB-115) is a novel, orally bioavailable small molecule that acts as a potent and selective partial agonist at the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2][3] The NOP receptor, a G protein-coupled receptor (GPCR), is widely expressed throughout the central and peripheral nervous systems and is implicated in a variety of physiological processes, including pain perception, mood, reward, and sleep.[1][3] Activation of the NOP receptor generally leads to a reduction in neuronal excitability, making it an attractive target for therapeutic intervention in a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, with a focus on its mechanism of action and its impact on the signaling pathways that modulate neuronal excitability.

Core Mechanism of Action: NOP Receptor Partial Agonism

This compound's primary mechanism of action is its partial agonism at the NOP receptor. As a partial agonist, it binds to and activates the receptor but elicits a submaximal response compared to the endogenous full agonist, N/OFQ. This property is crucial as it may offer a more favorable therapeutic window, minimizing the potential for receptor desensitization and adverse effects associated with full agonists.

In Vitro Pharmacology of this compound

Comprehensive in vitro studies have characterized the binding affinity and functional potency of this compound at the human NOP receptor. The key quantitative data from these studies are summarized in the tables below.

ParameterValueAssay TypeCell LineReference
Binding Affinity (Ki) 3.3 ± 0.4 nMRadioligand Displacement Assay ([³H]-N/OFQ)CHO-hNOP
Functional Potency (EC₅₀) 4.03 ± 0.86 nMGTPγS Binding AssayCHO-hNOP
Functional Efficacy (Eₘₐₓ) 47.8% ± 1.31% (relative to N/OFQ)GTPγS Binding AssayCHO-hNOP

Table 1: this compound In Vitro Pharmacology at the Human NOP Receptor

ReceptorBinding Affinity (Ki)Activity
NOP 3.3 nMPartial Agonist
Mu Opioid (MOP) >10,000 nMNo activity
Kappa Opioid (KOP) >10,000 nMNo activity
Delta Opioid (DOP) >10,000 nMNo activity

Table 2: Selectivity Profile of this compound for Opioid Receptors

Signaling Pathways and Impact on Neuronal Excitability

The NOP receptor is a member of the Gi/o family of GPCRs. Upon activation by an agonist like this compound, the receptor initiates a signaling cascade that ultimately leads to a decrease in neuronal excitability. The key signaling events are depicted in the diagram below.

NOP_Signaling_Pathway This compound This compound NOPR NOP Receptor (Gi/o-coupled) This compound->NOPR Binds and partially activates G_protein Gi/o Protein NOPR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel GIRK Channel (K⁺ Channel) G_protein->K_channel Activates (via Gβγ) Ca_channel Voltage-Gated Ca²⁺ Channel G_protein->Ca_channel Inhibits (via Gβγ) cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA K_efflux ↑ K⁺ Efflux K_channel->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Reduced_Excitability Reduced Neuronal Excitability Ca_influx->Reduced_Excitability Hyperpolarization->Reduced_Excitability

Caption: NOP receptor signaling pathway activated by this compound.

Activation of the Gi/o-coupled NOP receptor by this compound leads to two primary downstream effects that reduce neuronal excitability:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit of the G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity.

  • Modulation of Ion Channels: The Gβγ subunit of the G protein directly interacts with and modulates the activity of ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to an efflux of potassium ions (K⁺) and hyperpolarization of the neuronal membrane. Additionally, the Gβγ subunit inhibits the opening of voltage-gated calcium channels (VGCCs), reducing calcium ion (Ca²⁺) influx, which is critical for neurotransmitter release and neuronal depolarization.

The combined effect of membrane hyperpolarization and reduced calcium influx makes it more difficult for the neuron to reach the threshold for firing an action potential, thus dampening neuronal excitability. While direct electrophysiological studies on this compound have not been published, its action as a NOP receptor partial agonist strongly predicts these effects on neuronal ion channels and firing rates.

Experimental Protocols

Detailed methodologies for the key in vitro experiments that form the basis of our understanding of this compound's pharmacology are provided below. These protocols are based on the supplemental methods from the foundational publication by Whiteside et al. (2024) in The Journal of Clinical Investigation.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human NOP receptor.

Materials:

  • CHO-hNOP cell membranes

  • [³H]-N/OFQ (radioligand)

  • Binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA, and 0.5% BSA)

  • This compound (test compound)

  • N/OFQ (unlabeled competitor)

  • 96-well microplates

  • Scintillation counter

Procedure:

  • CHO-hNOP cell membranes (10-20 µg of protein) are incubated with a fixed concentration of [³H]-N/OFQ (typically at or below its Kd value).

  • A range of concentrations of this compound are added to compete for binding with the radioligand.

  • Non-specific binding is determined in the presence of a saturating concentration of unlabeled N/OFQ.

  • The reaction mixture is incubated at room temperature for 60-90 minutes to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold binding buffer.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The Ki value is calculated from the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]-N/OFQ binding) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound as a partial agonist at the human NOP receptor.

Materials:

  • CHO-hNOP cell membranes

  • [³⁵S]GTPγS (radiolabeled GTP analog)

  • GTPγS binding buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA)

  • GDP (Guanosine diphosphate)

  • This compound (test compound)

  • N/OFQ (full agonist control)

  • 96-well microplates

  • Scintillation counter

Procedure:

  • CHO-hNOP cell membranes (5-10 µg of protein) are pre-incubated with a range of concentrations of this compound or N/OFQ in GTPγS binding buffer containing GDP for 15-20 minutes at 30°C.

  • The reaction is initiated by the addition of [³⁵S]GTPγS.

  • Basal binding is determined in the absence of any agonist, and non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS.

  • The reaction is allowed to proceed for 60 minutes at 30°C.

  • The reaction is terminated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer.

  • The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Data are analyzed using non-linear regression to determine the EC₅₀ and Eₘₐₓ values. The Eₘₐₓ of this compound is expressed as a percentage of the maximal stimulation achieved with the full agonist N/OFQ.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional GTPγS Binding Assay b1 Incubate CHO-hNOP membranes with [³H]-N/OFQ and this compound b2 Filter and wash b1->b2 b3 Scintillation counting b2->b3 b4 Determine Ki b3->b4 f1 Incubate CHO-hNOP membranes with this compound and GDP f2 Add [³⁵S]GTPγS f1->f2 f3 Filter and wash f2->f3 f4 Scintillation counting f3->f4 f5 Determine EC₅₀ and Eₘₐₓ f4->f5

References

Preclinical Profile of Sunobinop: A Nociceptin/Orphanin FQ Peptide Receptor Agonist in Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sunobinop (also known as V117957 and IMB-115) is an investigational, orally available small molecule that acts as a potent and selective partial agonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2] The NOP receptor, a G protein-coupled receptor widely expressed in the central and peripheral nervous systems, is implicated in a variety of biological functions, including the modulation of pain, anxiety, and stress responses.[3][4] While this compound has been clinically investigated for conditions such as insomnia, overactive bladder, and interstitial cystitis/bladder pain syndrome, this technical guide focuses on the available preclinical evidence for its potential utility in pain models.[1] Notably, preclinical data in a visceral pain model suggests anti-nociceptive effects.

Core Pharmacology & Mechanism of Action

This compound's primary mechanism of action is the activation of the NOP receptor. This activation is believed to modulate pain signaling pathways. The following sections detail the in vitro, ex vivo, and in vivo pharmacological characteristics of this compound.

In Vitro Pharmacology

This compound demonstrates high affinity and partial agonist activity at the human NOP receptor. It exhibits functional selectivity for the NOP receptor with low affinity for other opioid receptors.

Table 1: In Vitro Receptor Binding and Functional Activity of this compound

ParameterReceptorValue
Binding Affinity (Ki)Human NOP3.3 ± 0.4 nM
Functional Potency (EC50)Human NOP4.03 ± 0.86 nM
Maximal Efficacy (Emax)Human NOP47.8% ± 1.31%
Receptor ActivityHuman μ and κ opioid receptorsNo activation
Receptor ActivityHuman δ opioid receptorLow-affinity, weak partial agonist
Ex Vivo Pharmacology

Receptor occupancy studies in rats have confirmed that this compound engages NOP receptors in the brain in a dose-dependent manner.

Table 2: Ex Vivo NOP Receptor Occupancy of this compound in Rats

TissueDoseReceptor Occupancy
Rat Hypothalamus30 mg/kg74.7% ± 11.3%

Preclinical Pharmacokinetics in Rodents

Pharmacokinetic studies in rats have characterized the absorption, distribution, metabolism, and excretion profile of this compound following oral administration.

Table 3: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

Dose RangeTmaxBioavailabilityKey Characteristics
0.3–30 mg/kg2.50–4.50 h31.2%–42.1%Dose-proportional increase in Cmax and AUCinf

Preclinical Efficacy in Pain Models

While extensive preclinical studies of this compound in various pain models are not yet widely published, evidence from a visceral pain model of acute cystitis in female rats indicates potential analgesic activity.

Visceral Pain Model: Cyclophosphamide (CYP)-Induced Cystitis

A study presented at the American Urological Association in 2023 detailed the effects of this compound in a rat model of acute cystitis induced by cyclophosphamide, a model known to produce visceral pain.

Table 4: Efficacy of this compound in a Rat Model of CYP-Induced Cystitis

ParameterEffect of this compoundTime Course
Nociceptive ThresholdsOverall inhibitory effect (significant at 3 hr)Efficacy slightly and gradually decreased over time after 3 hours
Nociceptive ScoresSignificant decreaseSignificant decrease from 2h up to 24h post-CYP injection (p<0.01)
Area Under the Curve (AUC) for NociceptionSignificant decreaseSignificant decrease from 2h up to 24h post-CYP injection (p<0.01)

Experimental Protocols

In Vitro Receptor Binding and Functional Assays

Detailed protocols for the in vitro characterization of this compound are described in Whiteside et al., 2024. These likely include standard radioligand binding assays using cell membranes from CHO cells stably overexpressing the human NOP receptor to determine binding affinity (Ki). Functional activity (EC50 and Emax) is typically assessed using second messenger assays, such as GTPγS binding or cAMP accumulation assays, in the same cell lines.

Ex Vivo Receptor Occupancy

The ex vivo receptor occupancy was determined in rats following oral administration of this compound. The protocol involves administering the compound, and at a specified time point, brain tissue (hypothalamus) is collected. The level of receptor occupancy is then quantified using techniques such as autoradiography with a radiolabeled NOP receptor ligand.

In Vivo Pharmacokinetics in Rats

The pharmacokinetic profile of this compound was evaluated in rats after oral administration across a range of doses. The protocol involves administering this compound via oral gavage. Blood samples are collected at various time points post-dosing. Plasma concentrations of this compound are then determined using a validated analytical method, such as LC-MS/MS. Pharmacokinetic parameters including Tmax, Cmax, AUC, and bioavailability are calculated from the plasma concentration-time data.

Cyclophosphamide (CYP)-Induced Cystitis Model in Rats

The following is a generalized protocol based on the information from the conference abstract by Whiteside, Auge, and Lluel (2023).

  • Animals: Female rats are used for the study.

  • Induction of Cystitis: Acute cystitis is induced by an intraperitoneal injection of cyclophosphamide (CYP). A control group receives a saline injection.

  • Drug Administration: this compound is administered to the test group. A vehicle control group and a positive control group (e.g., ibuprofen) are also included.

  • Nociceptive Assessment: Visceral pain is assessed by measuring nociceptive thresholds and scores at various time points after CYP injection (e.g., up to 24 hours). The specific method for assessing nociception (e.g., von Frey filament application to the abdomen) is not detailed in the abstract.

  • Data Analysis: Nociceptive thresholds, scores, and the area under the curve (AUC) for nociception are compared between the different treatment groups.

Visualizations

Signaling Pathway

Sunobinop_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular This compound This compound NOP_R NOP Receptor This compound->NOP_R Binds & Activates G_protein Gi/o Protein NOP_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channel Modulation G_protein->Ion_Channel cAMP ↓ cAMP AC->cAMP Pain_Modulation ↓ Neuronal Excitability & Pain Signal Transmission cAMP->Pain_Modulation Ion_Channel->Pain_Modulation

Caption: Proposed signaling pathway of this compound via NOP receptor activation.

Experimental Workflow

Preclinical_Pain_Model_Workflow cluster_animal_prep Animal Preparation cluster_model_induction Model Induction cluster_treatment Treatment Groups cluster_assessment Nociceptive Assessment cluster_analysis Data Analysis animal_selection Select Female Rats acclimatization Acclimatization Period animal_selection->acclimatization cyp_injection Induce Cystitis (Cyclophosphamide Injection) acclimatization->cyp_injection sunobinop_group This compound vehicle_group Vehicle Control positive_control Positive Control (e.g., Ibuprofen) nociception_measurement Measure Nociceptive Thresholds & Scores (Time-course) sunobinop_group->nociception_measurement vehicle_group->nociception_measurement positive_control->nociception_measurement data_comparison Compare Treatment Groups nociception_measurement->data_comparison

Caption: Experimental workflow for the CYP-induced cystitis pain model.

Conclusion

The available preclinical data indicates that this compound is a potent and selective NOP receptor partial agonist that engages its target in the central nervous system and demonstrates anti-nociceptive effects in a preclinical model of visceral pain. While the current body of evidence in pain models is limited, the findings in the CYP-induced cystitis model are encouraging and support further investigation of this compound's analgesic potential in a broader range of pain states, including neuropathic and inflammatory pain models. The favorable pharmacokinetic profile in rodents provides a basis for designing further efficacy and safety studies. Future research should aim to fully elucidate the dose-response relationship of this compound in various pain models and further characterize its mechanism of action in pain modulation.

References

Sunobinop: A NOP Receptor Partial Agonist for Psychiatric Disorders

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Therapeutic Potential of Sunobinop

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (formerly V117957 and IMB-115) is a novel, orally bioavailable small molecule that acts as a potent and selective partial agonist at the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2] Emerging preclinical and clinical data suggest its therapeutic potential in a range of psychiatric and neurological conditions, primarily driven by its unique pharmacological profile. This compound's mechanism of action, which involves biased agonism at the NOP receptor, may offer a favorable efficacy and safety profile compared to traditional therapeutic agents. This document provides a comprehensive technical overview of this compound, including its pharmacology, mechanism of action, key experimental data, and potential applications in psychiatry, with a focus on insomnia and alcohol use disorder (AUD).

Introduction to this compound and the NOP Receptor System

The NOP receptor, a member of the opioid receptor superfamily, and its endogenous ligand, N/OFQ, are widely distributed throughout the central and peripheral nervous systems.[3][4] This system is implicated in the modulation of various physiological processes, including pain, anxiety, stress responses, and reward pathways.[3] Consequently, the NOP receptor has emerged as a promising target for the development of novel therapeutics for a variety of disorders.

This compound is a high-affinity partial agonist for the NOP receptor. Its development has been pursued for several indications, including insomnia, alcohol use disorder, overactive bladder, and interstitial cystitis. In the context of psychiatry, its ability to modulate sleep architecture and potentially reduce alcohol craving and consumption positions it as a candidate for addressing significant unmet needs in these areas.

Preclinical Pharmacology

In Vitro Pharmacology

This compound has been extensively characterized in a variety of in vitro assays to determine its binding affinity, functional activity, and selectivity.

Table 1: In Vitro Pharmacological Profile of this compound

ParameterSpeciesAssay TypeValueReference
Binding Affinity (Ki) HumanRadioligand Binding3.3 ± 0.4 nM
Functional Activity (EC50) HumanGTPγS Binding4.03 ± 0.86 nM
Efficacy (Emax) HumanGTPγS Binding47.8% ± 1.31%
IC50 Rat[3H]-NOP-1A Binding (Brain Sections)7.7 nM
Functional Selectivity HumanCalcium Mobilization, cAMP InhibitionPartial Agonist
β-Arrestin 2 Recruitment HumanBRET AssayCompetitive Antagonist
μ-Opioid Receptor (MOR) HumanFunctional AssaysNo activation
κ-Opioid Receptor (KOR) HumanFunctional AssaysNo activation
δ-Opioid Receptor (DOR) HumanFunctional AssaysLow-affinity, weak partial agonist
In Vivo Pharmacology

Preclinical studies in rodent models have demonstrated the effects of this compound on sleep and alcohol-related behaviors.

  • Sleep: In rats, this compound administration led to a significant decrease in wakefulness and an increase in non-rapid eye movement (NREM) sleep. These effects were nearly abolished in NOP knockout rats, confirming the on-target mechanism of action.

  • Alcohol Use Disorder: Preclinical models have shown that activation of the NOP receptor can reduce the reinforcing and motivating effects of ethanol. This provides a strong rationale for investigating this compound's potential in treating AUD.

Experimental Protocols
  • Objective: To determine the binding affinity (Ki) of this compound for the human NOP receptor.

  • Methodology: Membranes from cells stably expressing the human NOP receptor are incubated with a radiolabeled NOP receptor ligand (e.g., [3H]-N/OFQ) and varying concentrations of this compound. Non-specific binding is determined in the presence of an excess of unlabeled ligand. The amount of bound radioactivity is measured using liquid scintillation counting. The Ki value is calculated using the Cheng-Prusoff equation.

  • Objective: To assess the functional activity (EC50 and Emax) of this compound at the NOP receptor.

  • Methodology: Cell membranes expressing the NOP receptor are incubated with varying concentrations of this compound in the presence of GDP and [35S]GTPγS. Agonist binding to the G-protein coupled receptor facilitates the exchange of GDP for [35S]GTPγS on the Gα subunit. The amount of bound [35S]GTPγS is quantified by scintillation counting. EC50 and Emax values are determined by non-linear regression analysis of the concentration-response curves.

  • Objective: To evaluate the effect of this compound on β-arrestin 2 recruitment to the NOP receptor.

  • Methodology: A common method is the Bioluminescence Resonance Energy Transfer (BRET) assay. Cells are co-transfected with constructs for the NOP receptor fused to a Renilla luciferase (RLuc) donor and β-arrestin 2 fused to a green fluorescent protein (GFP) acceptor. Upon agonist-induced recruitment of β-arrestin 2 to the receptor, the donor and acceptor are brought into close proximity, allowing for energy transfer from RLuc to GFP, which can be measured as a change in the BRET ratio. This compound is added at various concentrations to determine its effect on this interaction.

Clinical Development in Psychiatry

This compound has been evaluated in several clinical trials for psychiatric indications, primarily insomnia and alcohol use disorder.

Pharmacokinetics in Humans

Phase 1 studies in healthy volunteers have characterized the pharmacokinetic profile of this compound.

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers

ParameterDose RangeValueReference
Time to Maximum Concentration (Tmax) 0.6 - 30 mg2.1 - 3.2 hours
Half-life (t1/2) 0.6 - 30 mg2.1 - 3.2 hours
Systemic Exposure (Cmax and AUC) 0.6 - 2 mgDose-proportional
3 - 30 mgLess than dose-proportional
Elimination -Primarily renal, as unchanged drug
Clinical Efficacy

A Phase 2 study evaluated the efficacy of this compound in patients with insomnia.

Table 3: Efficacy of this compound in Patients with Insomnia Disorder

EndpointThis compound (10 mg)Placebop-valueReference
Sleep Efficiency (SE) 91.4%79.8%< 0.0001
Latency to Persistent Sleep (LPS) Reduced-0.0136
Wake After Sleep Onset (WASO) Reduced-< 0.0003
Number of Awakenings Reduced-< 0.0001
Perceived Sleep Quality Increased-0.002

A Phase 2 study investigated this compound in patients experiencing insomnia during recovery from AUD.

Table 4: Efficacy of this compound for Insomnia in Patients Recovering from AUD

EndpointThis compound (1 mg) vs. Placebo (LSM Difference)This compound (2 mg) vs. Placebo (LSM Difference)Reference
Change in WASO (Nights 1/2) -12.03 minutes (p=0.050)-18.35 minutes (p=0.003)
Clinical Trial Protocols
  • Objective: To evaluate the safety and efficacy of this compound in treating insomnia in patients recovering from AUD.

  • Study Design: A randomized, double-blind, multi-center, placebo-controlled, parallel-group study.

  • Participants: 114 individuals with a history of moderate to severe AUD, abstinent from alcohol, and experiencing insomnia.

  • Intervention: Participants were randomized (1:1:1) to receive this compound 1 mg, this compound 2 mg, or placebo nightly at bedtime for 21 days.

  • Primary Endpoint: Change from baseline in Wake After Sleep Onset (WASO), measured by polysomnography (PSG) on nights 1/2 and 20/21.

Mechanism of Action and Signaling Pathways

This compound's therapeutic effects are mediated through its partial agonism at the NOP receptor, which is a Gi/o-coupled G-protein coupled receptor (GPCR). A key feature of this compound's pharmacology is its biased agonism. It demonstrates partial agonist activity in G-protein mediated signaling pathways (e.g., inhibition of adenylyl cyclase and calcium mobilization) while acting as a competitive antagonist for β-arrestin 2 recruitment. This biased signaling may contribute to its therapeutic effects while potentially mitigating some of the adverse effects associated with non-biased GPCR agonists.

NOP Receptor Signaling Pathway

NOP_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Signaling (Partial Agonism) cluster_arrestin β-Arrestin Signaling (Antagonism) This compound This compound NOP_R NOP Receptor This compound->NOP_R Binds to G_protein Gi/o Protein NOP_R->G_protein Activates beta_arrestin β-Arrestin 2 NOP_R->beta_arrestin Recruitment Blocked AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channels ↓ Ca²⁺ Influx G_protein->Ca_channels Inhibits K_channels ↑ K⁺ Efflux G_protein->K_channels Activates cAMP ↓ cAMP AC->cAMP Neuronal_activity ↓ Neuronal Excitability Ca_channels->Neuronal_activity K_channels->Neuronal_activity Internalization Receptor Internalization beta_arrestin->Internalization

Caption: this compound's biased agonism at the NOP receptor.

Experimental Workflow for this compound Evaluation

Experimental_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development in_vitro In Vitro Pharmacology (Binding, Functional Assays) in_vivo In Vivo Animal Models (Sleep, AUD) in_vitro->in_vivo safety_pharm Safety Pharmacology & Toxicology in_vivo->safety_pharm regulatory Regulatory Submission (e.g., IND, NDA) safety_pharm->regulatory IND Filing phase1 Phase 1 (Healthy Volunteers) - Safety - Pharmacokinetics phase2 Phase 2 (Patient Population) - Efficacy - Dose-Ranging phase1->phase2 phase3 Phase 3 (Pivotal Trials) - Confirmatory Efficacy - Safety phase2->phase3 regulatory->phase1

Caption: A generalized workflow for the development of this compound.

Conclusion and Future Directions

This compound represents a promising, mechanistically novel therapeutic candidate for the treatment of specific psychiatric disorders, particularly insomnia and alcohol use disorder. Its action as a biased partial agonist at the NOP receptor may provide a unique clinical profile, potentially separating therapeutic effects from unwanted side effects. The clinical data gathered to date, especially in the context of insomnia, are encouraging.

Future research should continue to explore the full therapeutic potential of this compound in larger, long-term clinical trials for both insomnia and AUD. Further investigation into the molecular details of its biased agonism and the downstream consequences of this signaling profile will be crucial for a comprehensive understanding of its mechanism of action and for identifying other potential therapeutic applications. The development of this compound underscores the potential of targeting the NOP receptor system for novel psychiatric pharmacotherapies.

References

Sunobinop's Cellular Engagements Beyond the NOP Receptor: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the cellular targets of Sunobinop, a potent and selective partial agonist of the Nociceptin/Orphanin FQ (NOP) receptor, beyond its primary site of action. This document is intended for researchers, scientists, and drug development professionals interested in the comprehensive pharmacological profile of this investigational compound. Herein, we detail this compound's interactions with other cellular targets, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Off-Target Binding Profile of this compound

While this compound exhibits high affinity and functional selectivity for the NOP receptor, comprehensive in vitro pharmacological profiling has revealed interactions with classical opioid receptors, namely the mu (µ), kappa (κ), and delta (δ) opioid receptors. These interactions are characterized by lower affinity compared to its engagement with the NOP receptor.[1]

Quantitative Analysis of Off-Target Interactions

The binding affinities (Ki) and functional activities (EC50 and Emax) of this compound at human recombinant mu, kappa, and delta opioid receptors have been determined through a series of radioligand binding and functional assays. The data, summarized in the table below, indicate that this compound acts as a low-affinity antagonist at mu and kappa opioid receptors and a low-affinity weak partial agonist at the delta opioid receptor.[2][3]

Target ReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Maximum Effect (Emax, %)Assay Type
Mu (µ) Opioid Receptor1630>10000No Agonist ActivityRadioligand Binding & Functional Assay
Kappa (κ) Opioid Receptor2280>10000No Agonist ActivityRadioligand Binding & Functional Assay
Delta (δ) Opioid Receptor476220516Radioligand Binding & Functional Assay

Data sourced from Whiteside et al., 2024.[2][4]

Experimental Methodologies

The following sections provide detailed protocols for the key in vitro assays used to characterize the cellular targets of this compound beyond the NOP receptor. These methodologies are based on standard practices in receptor pharmacology and have been adapted for the specific evaluation of this compound.

Radioligand Binding Assays for Opioid Receptors

These assays were conducted to determine the binding affinity (Ki) of this compound for the human mu, kappa, and delta opioid receptors. The principle of this assay is the competitive displacement of a specific radioligand from the receptor by this compound.

Materials:

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human mu, kappa, or delta opioid receptor.

  • Radioligands:

    • Mu receptor: [³H]-DAMGO

    • Kappa receptor: [³H]-U69,593

    • Delta receptor: [³H]-Naltrindole

  • Non-specific Binding Control: Naloxone (10 µM)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Test Compound: this compound, dissolved in a suitable vehicle (e.g., DMSO).

  • Instrumentation: Scintillation counter.

Protocol:

  • Membrane Preparation: Thawed cell membranes are resuspended in ice-cold assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein), a fixed concentration of the respective radioligand (at or near its Kd value), and varying concentrations of this compound.

  • Incubation: Incubate the plates at room temperature (approximately 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curves. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

G Workflow for Opioid Receptor Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing opioid receptors incubation Incubate membranes, radioligand, and this compound prep_membranes->incubation prep_reagents Prepare radioligand, this compound, and other reagents prep_reagents->incubation filtration Terminate by rapid filtration incubation->filtration washing Wash filters to remove unbound radioligand filtration->washing counting Measure radioactivity with scintillation counter washing->counting calc_ic50 Calculate IC50 from competition curves counting->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation calc_ic50->calc_ki

A flowchart of the radioligand binding assay protocol.

Functional Assays

Functional assays are employed to determine the pharmacological action of this compound at the opioid receptors, specifically whether it acts as an agonist, antagonist, or inverse agonist, and to quantify its potency (EC50) and efficacy (Emax).

This assay is used to measure the effect of this compound on the cyclic adenosine monophosphate (cAMP) signaling pathway, which is modulated by G-protein coupled receptors like the opioid receptors.

Materials:

  • Cell Line: CHO or HEK293 cells co-expressing the opioid receptor of interest and a cAMP-responsive reporter system (e.g., GloSensor™).

  • Stimulating Agent: Forskolin (to stimulate cAMP production).

  • Test Compound: this compound.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.

  • Instrumentation: Luminometer.

Protocol:

  • Cell Plating: Seed the cells in a 96-well or 384-well white-walled plate and culture overnight.

  • Reagent Equilibration: On the day of the assay, replace the culture medium with assay buffer containing the cAMP-sensitive reporter reagent and incubate to allow for equilibration.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Stimulation: After a short pre-incubation with this compound, add a fixed concentration of forskolin to all wells (except for agonist mode controls) to stimulate adenylyl cyclase and induce cAMP production.

  • Signal Detection: Measure the luminescence signal at specified time points. An increase or decrease in the luminescent signal reflects a change in intracellular cAMP levels.

  • Data Analysis: For agonist activity, plot the response against the this compound concentration to determine the EC50 and Emax. For antagonist activity, perform the assay in the presence of a known agonist and determine the ability of this compound to inhibit the agonist-induced response.

This assay measures changes in intracellular calcium concentration, another important second messenger in GPCR signaling.

Materials:

  • Cell Line: CHO cells stably co-expressing the opioid receptor and a promiscuous G-protein (e.g., Gαqi5) that couples receptor activation to the calcium signaling pathway.

  • Calcium-sensitive Dye: Fluo-4 AM or similar.

  • Test Compound: this compound.

  • Assay Buffer: HBSS with 20 mM HEPES.

  • Instrumentation: Fluorescence plate reader (e.g., FLIPR).

Protocol:

  • Cell Plating: Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye for approximately 1 hour at 37°C.

  • Compound Addition: Place the plate in the fluorescence reader and add varying concentrations of this compound.

  • Signal Detection: Measure the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: Determine the EC50 and Emax from the concentration-response curves.

This assay measures the recruitment of β-arrestin to the activated opioid receptor, a key event in receptor desensitization and signaling.

Materials:

  • Cell Line: U2OS or HEK293 cells engineered to express the opioid receptor fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary fragment (e.g., PathHunter® β-Arrestin assay).

  • Test Compound: this compound.

  • Substrate: The appropriate substrate for the reporter enzyme.

  • Instrumentation: Luminometer.

Protocol:

  • Cell Plating: Seed the cells in a suitable assay plate.

  • Compound Addition: Add varying concentrations of this compound to the cells.

  • Incubation: Incubate for a period sufficient to allow for receptor activation and β-arrestin recruitment (typically 60-90 minutes).

  • Signal Detection: Add the enzyme substrate and measure the resulting chemiluminescent signal.

  • Data Analysis: The magnitude of the signal is proportional to the extent of β-arrestin recruitment. Determine the EC50 and Emax from the concentration-response curves.

Signaling Pathways of Off-Target Interactions

This compound's interaction with mu, kappa, and delta opioid receptors can potentially modulate several downstream signaling pathways. The following diagram illustrates the canonical signaling cascades associated with these G-protein coupled receptors.

Opioid Receptor Signaling Pathways

G Canonical Opioid Receptor Signaling Pathways cluster_receptors Opioid Receptors cluster_gprotein G-protein Signaling cluster_arrestin β-Arrestin Pathway mu Mu Receptor gi_go Gi/Go Protein mu->gi_go This compound (Antagonist) b_arrestin β-Arrestin mu->b_arrestin kappa Kappa Receptor kappa->gi_go This compound (Antagonist) kappa->b_arrestin delta Delta Receptor delta->gi_go This compound (Weak Partial Agonist) delta->b_arrestin ac Adenylyl Cyclase gi_go->ac Inhibition ion_channels Ion Channels gi_go->ion_channels Modulation camp cAMP ac->camp Inhibition internalization Receptor Internalization b_arrestin->internalization mapk MAPK Signaling b_arrestin->mapk

An overview of the primary signaling cascades modulated by opioid receptors.

Conclusion

This technical guide provides a comprehensive overview of the cellular targets of this compound beyond its primary interaction with the NOP receptor. The data clearly indicate that this compound possesses a low affinity for mu, kappa, and delta opioid receptors, acting as an antagonist at the former two and a weak partial agonist at the latter. The detailed experimental protocols and pathway diagrams presented herein offer valuable resources for researchers in the fields of pharmacology and drug development for further investigation and understanding of this compound's complete pharmacological profile.

References

Methodological & Application

Sunobinop In Vitro Binding Assay: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing an in vitro binding assay for Sunobinop, a potent and selective partial agonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2][3][4][5] The protocols detailed herein are essential for researchers engaged in the pharmacological characterization of this compound and similar compounds targeting the NOP receptor system, which is implicated in various physiological processes, including pain, anxiety, and sleep regulation.

Introduction to this compound and the NOP Receptor

This compound is an investigational small molecule that acts as a partial agonist at the NOP receptor. The NOP receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The signaling pathway of the NOP receptor plays a crucial role in modulating neuronal excitability and neurotransmitter release. This compound's interaction with this receptor makes it a subject of interest for therapeutic applications in conditions such as insomnia and overactive bladder.

Quantitative Data Summary

The following table summarizes the in vitro binding affinity of this compound for the human NOP receptor. This data is critical for comparing the potency of this compound with other NOP receptor ligands.

CompoundReceptorAssay TypeParameterValue (nM)Reference
This compoundHuman NOPRadioligand BindingKi3.3 ± 0.4
This compoundHuman NOPFunctional AssayEC504.03 ± 0.86
This compoundRat Brain SectionsRadioligand BindingIC507.7

Signaling Pathway

The activation of the NOP receptor by an agonist like this compound initiates a specific intracellular signaling cascade. As a GPCR, the NOP receptor's activation leads to the modulation of downstream cellular effectors.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound NOP_Receptor NOP Receptor (GPCR) This compound->NOP_Receptor Binds to G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Modulation of Neuronal Excitability cAMP->Cellular_Response Leads to

NOP Receptor Signaling Pathway

Experimental Protocols

This section provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the NOP receptor.

Materials and Reagents
  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human NOP receptor.

  • Radioligand: [³H]Nociceptin or [¹²⁵I]-Nociceptin.

  • Competitor: this compound.

  • Non-specific Binding Control: High concentration of unlabeled Nociceptin (e.g., 1 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.5% Bovine Serum Albumin (BSA).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Equipment:

    • 96-well plates.

    • Pipettes.

    • Incubator.

    • Cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine (PEI).

    • Liquid scintillation counter.

Experimental Workflow

The following diagram illustrates the workflow for the NOP receptor binding assay.

Experimental_Workflow cluster_prep Assay Preparation cluster_binding Binding Reaction cluster_separation Separation & Washing cluster_quantification Quantification cluster_analysis Data Analysis prep_ligand Prepare serial dilutions of this compound (competitor) prep_assay Prepare assay plate with buffer, radioligand, and competitor/control prep_ligand->prep_assay add_membrane Add cell membrane preparation to initiate binding prep_assay->add_membrane incubate Incubate at room temperature add_membrane->incubate filtrate Terminate reaction by rapid vacuum filtration incubate->filtrate wash Wash filters with ice-cold wash buffer filtrate->wash add_scint Place filters in vials and add scintillation cocktail wash->add_scint count Quantify radioactivity using a scintillation counter add_scint->count analyze Calculate Ki values from competition curves count->analyze

Experimental Workflow for NOP Receptor Binding Assay
Procedure

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • In a 96-well plate, add the following to each well:

      • Assay Buffer.

      • This compound at various concentrations (for competition curve), assay buffer (for total binding), or a high concentration of unlabeled Nociceptin for determining non-specific binding (NSB).

      • [³H]Nociceptin at a final concentration close to its Kd (typically 0.5-2 nM).

  • Initiation of Binding:

    • Add the cell membrane preparation to each well to start the binding reaction. The amount of membrane protein should be optimized to ensure that less than 10% of the added radioligand is bound.

  • Incubation:

    • Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Termination and Washing:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

    • Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add an appropriate scintillation cocktail to each vial.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • The data from the competition assay are used to generate a dose-response curve.

    • The IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

    • The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Application Notes and Protocols: [3H]-NOP-1A Competitive Binding Assay with Sunobinop

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1), is a G protein-coupled receptor (GPCR) that represents a distinct branch of the opioid system.[1] It is implicated in a wide range of physiological and pathological processes, including pain perception, anxiety, depression, and sleep regulation.[2][3] Sunobinop (formerly V117957 or IMB-115) is a potent and selective partial agonist for the NOP receptor.[4][5] This characteristic makes it a valuable investigational compound for understanding the therapeutic potential of modulating the NOP receptor system, particularly for conditions like insomnia.

These application notes provide a detailed protocol for a [3H]-NOP-1A competitive radioligand binding assay to determine the binding affinity of this compound for the NOP receptor. This assay is a fundamental tool for screening and characterizing novel compounds targeting the NOP receptor system.

Principle of the Assay

The competitive binding assay is a powerful technique used to determine the affinity of an unlabeled compound (the "competitor," in this case, this compound) for a receptor by measuring its ability to displace a radiolabeled ligand (the "radioligand," here [3H]-NOP-1A) from the receptor. The assay relies on the principle of competition between the unlabeled ligand and a fixed concentration of the radioligand for a finite number of receptor binding sites. By incubating a constant amount of receptor and radioligand with increasing concentrations of the unlabeled competitor, a dose-dependent decrease in the amount of bound radioligand is observed. The concentration of the competitor that displaces 50% of the specifically bound radioligand is known as the IC50 (inhibitory concentration 50%). The IC50 value can then be used to calculate the equilibrium dissociation constant (Ki) of the competitor, which is a measure of its binding affinity.

Quantitative Data Summary

The following table summarizes the in vitro binding and functional data for this compound at the human NOP receptor.

ParameterValueReceptor SourceReference
Binding Affinity (Ki) 3.3 ± 0.4 nMHuman NOP Receptor
IC50 7.7 nMRat Brain Sections
Functional Potency (EC50) 4.03 ± 0.86 nMHuman NOP Receptor
Maximal Effect (Emax) 47.8% ± 1.31%Human NOP Receptor

Signaling Pathway

Upon binding of an agonist like this compound, the NOP receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. As a G protein-coupled receptor, it primarily couples to inhibitory G proteins (Gi/o). This interaction leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling pathway ultimately modulates neuronal excitability and neurotransmitter release.

NOP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound (Agonist) NOP_Receptor NOP Receptor (GPCR) This compound->NOP_Receptor Binds G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP Converts Response Cellular Response cAMP->Response Leads to ATP ATP ATP->AC

Caption: NOP receptor signaling pathway upon agonist binding.

Experimental Protocols

Materials and Reagents
  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP) or rat brain tissue.

  • Radioligand: [3H]-NOP-1A.

  • Competitor: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: High concentration of a standard NOP receptor agonist (e.g., 1 µM Nociceptin/Orphanin FQ).

  • Scintillation Cocktail: A commercially available cocktail suitable for aqueous samples.

  • Equipment:

    • Microcentrifuge tubes or 96-well plates.

    • Pipettes.

    • Incubator or water bath.

    • Filtration apparatus (e.g., Brandel or PerkinElmer cell harvester).

    • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

    • Scintillation vials.

    • Liquid scintillation counter.

Experimental Workflow

The following diagram illustrates the key steps in the [3H]-NOP-1A competitive binding assay.

Competitive_Binding_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation_detection Separation & Detection cluster_analysis Data Analysis A Prepare serial dilutions of this compound C Add Assay Buffer, [3H]-NOP-1A, and either buffer (TB), excess unlabeled ligand (NSB), or This compound to tubes A->C B Prepare reaction tubes: - Total Binding (TB) - Non-Specific Binding (NSB) - Competitor (this compound) B->C D Add receptor membranes to initiate binding C->D E Incubate at a defined temperature and time (e.g., 60 min at 25°C) D->E F Rapidly filter contents through glass fiber filters E->F G Wash filters with ice-cold Wash Buffer to remove unbound radioligand F->G H Place filters in scintillation vials, add scintillation cocktail G->H I Quantify radioactivity using a liquid scintillation counter (CPM) H->I J Calculate Specific Binding: SB = TB - NSB I->J K Plot % specific binding vs. log[this compound] J->K L Determine IC50 from the non-linear regression curve K->L M Calculate Ki using the Cheng-Prusoff equation L->M

Caption: Workflow for the [3H]-NOP-1A competitive binding assay.

Detailed Protocol
  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.

    • Prepare the radioligand solution ([3H]-NOP-1A) in assay buffer at a concentration that is approximately equal to its Kd for the NOP receptor.

    • Prepare the receptor membrane suspension in assay buffer. The optimal protein concentration should be determined empirically to ensure that less than 10% of the total radioligand is bound.

  • Assay Setup:

    • Set up three sets of microcentrifuge tubes or wells in a 96-well plate:

      • Total Binding (TB): Will contain assay buffer, [3H]-NOP-1A, and receptor membranes.

      • Non-Specific Binding (NSB): Will contain a saturating concentration of an unlabeled NOP ligand (e.g., 1 µM N/OFQ), [3H]-NOP-1A, and receptor membranes.

      • Competition: Will contain a specific concentration of this compound, [3H]-NOP-1A, and receptor membranes.

  • Incubation:

    • To each tube/well, add the appropriate components in the following order:

      • Assay Buffer

      • This compound solution (for competition tubes), unlabeled ligand (for NSB tubes), or assay buffer (for TB tubes).

      • [3H]-NOP-1A solution.

    • Initiate the binding reaction by adding the receptor membrane suspension to all tubes/wells.

    • Incubate the reaction mixture for a predetermined time and at a specific temperature to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation of Bound and Free Radioligand:

    • Terminate the incubation by rapid filtration of the reaction mixture through glass fiber filters under vacuum.

    • Immediately wash the filters with a sufficient volume of ice-cold wash buffer to remove any unbound radioligand. This step should be performed quickly to minimize dissociation of the bound radioligand.

  • Quantification of Radioactivity:

    • Transfer the filters to scintillation vials.

    • Add an appropriate volume of scintillation cocktail to each vial.

    • Allow the vials to equilibrate in the dark.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of this compound: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM) .

    • Convert the specific binding at each this compound concentration to a percentage of the total specific binding (where the specific binding in the absence of the competitor is 100%).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression analysis (sigmoidal dose-response curve with a variable slope) to determine the IC50 value.

    • Calculate the binding affinity (Ki) of this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Conclusion

This protocol provides a robust framework for determining the binding affinity of this compound for the NOP receptor using a [3H]-NOP-1A competitive binding assay. The accurate determination of Ki is crucial for the pharmacological characterization of novel compounds and for understanding their potential therapeutic utility. The provided data and methodologies are intended to guide researchers in the successful implementation of this assay for their drug discovery and development efforts targeting the NOP receptor system.

References

Application Notes and Protocols for Sunobinop Functional Assay in HEK293 Cells

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to perform a functional assay of Sunobinop in HEK293 cells. This compound is a potent and selective partial agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a G-protein coupled receptor (GPCR).

Introduction

This compound is an investigational small molecule that targets the NOP receptor, also known as the opioid receptor-like 1 (ORL1).[1] The NOP receptor is primarily coupled to the Gi/o class of G-proteins.[2][3] Activation of the NOP receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This makes the measurement of cAMP levels a robust method for assessing the functional activity of this compound and other NOP receptor ligands in a cellular context. HEK293 cells are a widely used and suitable host for such assays as they can be readily transfected to express the human NOP receptor.

Principle of the Assay

This protocol describes a forskolin-induced cAMP accumulation assay in HEK293 cells stably expressing the human NOP receptor. Forskolin is a potent activator of adenylyl cyclase and is used to elevate intracellular cAMP levels. In the presence of a NOP receptor agonist like this compound, the Gi/o signaling pathway is activated, leading to the inhibition of forskolin-stimulated adenylyl cyclase activity and a subsequent dose-dependent decrease in cAMP production. The amount of cAMP can be quantified using various commercially available kits, such as those based on competitive immunoassays (e.g., HTRF, ELISA) or bioluminescent reporters.

In Vitro Pharmacology of this compound

This compound exhibits high affinity and partial agonist activity at the human NOP receptor. The following table summarizes its key in vitro pharmacological parameters.

ParameterValueReceptor
Ki 3.3 ± 0.4 nMHuman NOP Receptor
EC50 4.03 ± 0.86 nMHuman NOP Receptor
Emax 47.8% ± 1.31%Human NOP Receptor

Experimental Protocols

Materials and Reagents
  • HEK293 cells stably expressing the human NOP receptor

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Geneticin (G418) or other selection antibiotic

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • IBMX (3-isobutyl-1-methylxanthine) solution

  • Forskolin solution

  • This compound

  • cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit, LANCE cAMP kit, or similar)

  • White, opaque 384-well microplates

  • Multimode plate reader capable of detecting the chosen assay signal (e.g., HTRF-compatible reader)

Cell Culture and Maintenance
  • Culture HEK293 cells stably expressing the human NOP receptor in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of selection antibiotic (e.g., G418).

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

cAMP Functional Assay Protocol
  • Cell Seeding:

    • Harvest the cells using Trypsin-EDTA and resuspend in fresh culture medium.

    • Determine the cell density using a hemocytometer or automated cell counter.

    • Seed the cells into a white, opaque 384-well plate at a density of 5,000-10,000 cells per well in a volume of 20 µL.

    • Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of this compound in assay buffer to create a range of concentrations for the dose-response curve.

  • Assay Procedure:

    • On the day of the assay, aspirate the culture medium from the wells.

    • Add 10 µL of assay buffer containing IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) to each well.

    • Add 5 µL of the diluted this compound or vehicle control to the appropriate wells.

    • Incubate the plate at room temperature for 30 minutes.

    • Add 5 µL of forskolin solution (at a final concentration that elicits a submaximal cAMP response, e.g., 1-10 µM) to all wells except the basal control wells.

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection:

    • Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.

    • For an HTRF-based assay, this typically involves adding the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) and incubating for 60 minutes at room temperature before reading the plate.

  • Data Analysis:

    • Read the plate on a multimode plate reader using the appropriate settings for the chosen assay technology.

    • Calculate the ratio of the acceptor and donor fluorescence signals (for HTRF).

    • Convert the signal ratios to cAMP concentrations using a standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values for this compound.

Visualizations

NOP Receptor Signaling Pathway

NOP_Signaling This compound This compound NOP_R NOP Receptor This compound->NOP_R binds G_protein Gi/o Protein NOP_R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP cAMP cAMP ATP->cAMP converts Response Cellular Response cAMP->Response leads to

Caption: NOP Receptor Signaling Pathway.

Experimental Workflow for this compound Functional Assay

Assay_Workflow start Start seed_cells Seed HEK293-NOP cells in 384-well plate start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_compounds Prepare this compound serial dilutions incubate_overnight->prepare_compounds add_ibmx Add IBMX solution prepare_compounds->add_ibmx add_this compound Add this compound/ vehicle add_ibmx->add_this compound incubate_rt_1 Incubate 30 min at room temperature add_this compound->incubate_rt_1 add_forskolin Add Forskolin incubate_rt_1->add_forskolin incubate_rt_2 Incubate 30 min at room temperature add_forskolin->incubate_rt_2 add_detection_reagents Add cAMP detection reagents (e.g., HTRF) incubate_rt_2->add_detection_reagents incubate_rt_3 Incubate 60 min at room temperature add_detection_reagents->incubate_rt_3 read_plate Read plate on a multimode reader incubate_rt_3->read_plate analyze_data Analyze data and determine EC50/Emax read_plate->analyze_data end End analyze_data->end

Caption: Workflow for cAMP Assay.

References

Sunobinop's In Vitro Dose-Response Profile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro dose-response characteristics of sunobinop, a potent and selective partial agonist of the Nociceptin/Orphanin FQ (NOP) receptor. The information presented herein is intended to guide researchers in designing and interpreting experiments involving this compound. All quantitative data is summarized from key preclinical studies, and detailed protocols for relevant assays are provided to ensure reproducibility.

Quantitative Data Summary

The binding affinity and functional potency of this compound have been characterized at the human NOP receptor, as well as at other human opioid receptors, to determine its selectivity profile. The data are presented in the tables below.

Table 1: this compound Binding Affinity (Ki) at Human Opioid Receptors

ReceptorKi (nM)
NOP3.3 ± 0.4
δ-opioid476
µ-opioid1630
κ-opioid2280

Table 2: this compound Functional Activity (EC50 and Emax) at Human Opioid Receptors

ReceptorEC50 (nM)Emax (%)Assay Type
NOP4.03 ± 0.8647.8 ± 1.31G-protein activation
δ-opioid220516G-protein activation
µ-opioid>10,000No activityG-protein activation
κ-opioid>10,000No activityG-protein activation

Table 3: this compound Inhibitory Activity (IC50) in Rat Brain Tissue

AssayIC50 (nM)
[³H]-NOP-1A Binding7.7

Signaling Pathway

This compound acts as a partial agonist at the NOP receptor, which is a G-protein coupled receptor (GPCR) primarily coupled to the Gi/o pathway. Upon binding of this compound, the receptor undergoes a conformational change, leading to the activation of the Gi/o protein. This activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

This compound This compound NOP_Receptor NOP Receptor (GPCR) This compound->NOP_Receptor Binds to G_Protein Gi/o Protein (αβγ subunits) NOP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to cAMP ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Downstream Cellular Response cAMP->Cellular_Response Modulates

Figure 1. this compound signaling pathway at the NOP receptor.

Experimental Protocols

The following protocols are based on the methodologies used to characterize the in vitro dose-response of this compound.

Protocol 1: Radioligand Binding Assay for NOP Receptor

This assay is used to determine the binding affinity (Ki) of this compound for the NOP receptor.

Materials:

  • Membranes from CHO cells stably expressing the human NOP receptor.

  • [³H]-Nociceptin (Radioligand).

  • This compound.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

  • 96-well microplates.

  • Glass fiber filters (GF/C), pre-soaked in 0.5% polyethyleneimine.

  • Cell harvester.

  • Liquid scintillation counter.

  • Scintillation fluid.

Procedure:

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of various concentrations of this compound (or vehicle for total binding), and 50 µL of [³H]-Nociceptin at a final concentration of ~1 nM.

  • Add 100 µL of the cell membrane suspension (containing 10-20 µg of protein) to each well.

  • For non-specific binding, add a high concentration of unlabeled nociceptin (e.g., 1 µM) instead of this compound.

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Dry the filters, place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the Ki value from the IC50 value obtained from the competition curve using the Cheng-Prusoff equation.

cluster_prep Assay Preparation cluster_binding Binding Reaction cluster_separation Separation & Detection cluster_analysis Data Analysis A1 Prepare serial dilutions of this compound B1 Add reagents to 96-well plate A1->B1 A2 Prepare [³H]-Nociceptin solution A2->B1 A3 Prepare cell membrane suspension A3->B1 B2 Incubate at 25°C for 60 minutes B1->B2 C1 Filtration through glass fiber filters B2->C1 C2 Wash filters C1->C2 C3 Scintillation counting C2->C3 D1 Calculate Ki from IC50 C3->D1

Figure 2. Experimental workflow for the NOP receptor radioligand binding assay.

Protocol 2: [³⁵S]GTPγS Functional Assay

This assay measures the functional potency (EC50) and efficacy (Emax) of this compound by quantifying G-protein activation.

Materials:

  • Membranes from CHO cells stably expressing the human NOP receptor.

  • [³⁵S]GTPγS.

  • This compound.

  • GDP.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

  • 96-well microplates.

  • Glass fiber filters (GF/C).

  • Cell harvester.

  • Liquid scintillation counter.

  • Scintillation fluid.

Procedure:

  • In a 96-well plate, add 25 µL of assay buffer, 25 µL of various concentrations of this compound (or vehicle for basal activity), and 50 µL of cell membrane suspension (10-20 µg protein).

  • Add 50 µL of GDP to a final concentration of 10 µM.

  • Pre-incubate the plate at 30°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of [³⁵S]GTPγS to a final concentration of 0.1 nM.

  • Incubate at 30°C for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filters and add scintillation fluid.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Plot the dose-response curve to determine the EC50 and Emax values.

cluster_setup Assay Setup cluster_reaction G-Protein Activation cluster_detection Detection cluster_analysis Analysis S1 Prepare this compound dilutions R1 Pre-incubate membranes with This compound and GDP S1->R1 S2 Prepare membrane suspension and GDP solution S2->R1 R2 Initiate reaction with [³⁵S]GTPγS R1->R2 R3 Incubate at 30°C for 60 min R2->R3 D1 Filtration and washing R3->D1 D2 Scintillation counting D1->D2 A1 Determine EC50 and Emax D2->A1

Figure 3. Experimental workflow for the [³⁵S]GTPγS functional assay.

Protocol 3: cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity by this compound in cells expressing the NOP receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human NOP receptor.

  • This compound.

  • Forskolin.

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • Lysis Buffer.

  • cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).

  • 384-well white microplates.

  • Plate reader compatible with the chosen detection kit.

Procedure:

  • Seed the cells in a 384-well plate and grow to confluency.

  • Remove the growth medium and add assay buffer.

  • Add various concentrations of this compound to the wells and incubate for 15 minutes at room temperature.

  • Add forskolin (e.g., 10 µM final concentration) to all wells (except for the basal control) to stimulate adenylyl cyclase.

  • Incubate for 30 minutes at room temperature.

  • Lyse the cells according to the cAMP kit manufacturer's instructions.

  • Perform the cAMP detection assay following the kit's protocol.

  • Read the plate on a compatible plate reader.

  • Generate a dose-response curve to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.

cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection cluster_analysis Data Analysis CP1 Seed and grow cells in 384-well plate CP2 Replace medium with assay buffer CP1->CP2 T1 Add this compound dilutions and incubate CP2->T1 T2 Add Forskolin to stimulate cAMP T1->T2 T3 Incubate for 30 min T2->T3 CD1 Lyse cells T3->CD1 CD2 Perform cAMP assay (e.g., HTRF) CD1->CD2 CD3 Read plate CD2->CD3 DA1 Determine IC50 for cAMP inhibition CD3->DA1

Figure 4. Experimental workflow for the cAMP accumulation assay.

Application Notes and Protocols for In Vivo Administration of Sunobinop in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sunobinop (also known as V117957 or IMB-115) is a potent and selective partial agonist for the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2] The NOP receptor, a G protein-coupled receptor (GPCR), is the fourth member of the opioid receptor family and is expressed in the central and peripheral nervous systems.[3][4][5] Activation of the NOP receptor is implicated in a variety of physiological processes, including sleep, pain, anxiety, and bladder control. Preclinical studies in rodents have demonstrated that this compound promotes non-rapid eye movement (non-REM) sleep. These application notes provide detailed protocols for the in vivo administration of this compound in mice, based on published data from rat studies and established murine oral gavage procedures.

Mechanism of Action & Signaling Pathway

This compound exerts its pharmacological effects by binding to and partially activating the NOP receptor. The NOP receptor primarily couples to inhibitory G proteins (Gαi/o). This activation initiates a downstream signaling cascade that ultimately modulates neuronal excitability. The key signaling events are:

  • G Protein Activation: Upon this compound binding, the Gαi/o subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Ion Channel Modulation: The activated G protein subunits also directly modulate ion channel activity. This includes the inhibition of voltage-gated calcium channels (VGCC), which reduces neurotransmitter release, and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, which causes neuronal hyperpolarization.

  • β-Arrestin Pathway: Like many GPCRs, the NOP receptor can also engage β-arrestin-dependent signaling pathways, which are involved in receptor desensitization, internalization, and activation of other cascades like the mitogen-activated protein kinase (MAPK) pathway.

Sunobinop_Signaling_Pathway cluster_cytosol Cytosol This compound This compound NOPR NOP Receptor (GPCR) This compound->NOPR Binds & Activates G_protein Gi/o Protein NOPR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits VGCC Voltage-Gated Ca2+ Channel G_protein->VGCC Inhibits GIRK GIRK K+ Channel G_protein->GIRK Activates cAMP ↓ cAMP AC->cAMP Ca_ion ↓ Ca2+ Influx VGCC->Ca_ion K_ion ↑ K+ Efflux (Hyperpolarization) GIRK->K_ion Neuron Decreased Neuronal Excitability Ca_ion->Neuron K_ion->Neuron

NOP Receptor Signaling Pathway Activated by this compound.

Data Presentation

The following tables summarize quantitative data from in vivo studies of this compound administered orally to rats. This data can serve as a starting point for designing murine studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUCinf (ng*h/mL) Bioavailability (%)
0.3 Data not specified 2.50 - 4.50 Data not specified 31.2 - 42.1
3 Data not specified 2.50 - 4.50 Data not specified 31.2 - 42.1
30 Data not specified 2.50 - 4.50 Data not specified 31.2 - 42.1

Source: Data derived from studies on oral administration in rats.

Table 2: In Vivo Receptor Occupancy and Efficacy in Rodents

Species Dose (mg/kg) Route Effect Reference
Rat 30 Oral 74.7% ± 11.3% NOP receptor occupancy in hypothalamus
Rat 30 Oral Significantly increased non-REM sleep
Rat 300 Oral Significantly increased non-REM sleep

| NOP-KO Rat | 300 | Oral | EEG changes observed in WT were nearly abolished | |

Experimental Protocols

Note: The following protocols are adapted for mice based on published rat studies and standard murine procedures. Researchers should optimize these protocols for their specific experimental needs and ensure all procedures are approved by their institution's Animal Care and Use Committee.

Protocol 1: Preparation and Administration of this compound via Oral Gavage

This protocol describes the acute administration of a single dose of this compound.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% Methylcellulose in sterile water, or Phosphate Buffered Saline (PBS))

  • Weigh scale

  • Appropriately sized syringes (e.g., 1 mL)

  • Stainless steel or flexible plastic gavage needles (20-22 gauge for adult mice)

  • Standard laboratory mice (e.g., C57BL/6J)

  • 70% ethanol for disinfection

Procedure:

  • Animal Acclimation: Allow mice to acclimate to the facility for at least one week prior to the experiment. House them under standard conditions (12:12 light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Dose Calculation:

    • Weigh each mouse immediately before dosing.

    • Calculate the required volume of this compound solution based on the desired dose (e.g., 30 mg/kg) and the concentration of the prepared solution.

    • The maximum recommended administration volume for mice is 10 mL/kg. For a 25g mouse, this is 0.25 mL.

  • This compound Solution Preparation:

    • Prepare the vehicle (e.g., 0.5% w/v Methylcellulose in sterile water).

    • Calculate the amount of this compound needed to achieve the desired concentration (e.g., 3 mg/mL to deliver 30 mg/kg in a 10 mL/kg volume).

    • Create a suspension by carefully weighing the this compound powder and adding it to the vehicle. Vortex or sonicate until a homogenous suspension is achieved. Prepare fresh on the day of the experiment.

  • Oral Gavage Administration:

    • Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

    • Measure the gavage needle against the mouse externally, from the tip of the nose to the last rib, to determine the correct insertion depth.

    • Draw the calculated volume of this compound suspension into the syringe with the gavage needle attached.

    • Insert the needle into the diastema (the gap behind the incisors) and gently advance it along the esophagus to the pre-measured depth. Do not force the needle.

    • Slowly depress the plunger to administer the solution.

    • Gently withdraw the needle in a smooth motion.

  • Post-Administration Monitoring:

    • Return the mouse to its home cage.

    • Observe the animal for at least 10-15 minutes for any immediate adverse reactions (e.g., respiratory distress, regurgitation).

    • Continue monitoring according to the experimental timeline.

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_eval Evaluation Phase Acclimation 1. Animal Acclimation (≥ 1 week) DoseCalc 2. Dose Calculation (Based on body weight) Acclimation->DoseCalc SolutionPrep 3. This compound Solution Preparation DoseCalc->SolutionPrep Gavage 4. Oral Gavage Administration SolutionPrep->Gavage PostAdminMon 5. Immediate Post-Dose Monitoring (15 min) Gavage->PostAdminMon Behavior 6a. Behavioral Assays (e.g., Sleep Analysis - EEG/EMG) PostAdminMon->Behavior PK 6b. Pharmacokinetic Analysis (Blood Sampling) PostAdminMon->PK PD 6c. Pharmacodynamic Analysis (Receptor Occupancy) PostAdminMon->PD

General Workflow for In Vivo this compound Administration in Mice.
Protocol 2: Assessment of Sleep-Wake States using EEG/EMG

This protocol outlines the procedure for evaluating the effects of this compound on sleep architecture, based on methods used in rat studies.

Materials:

  • Mice surgically implanted with EEG/EMG electrodes

  • Data acquisition system for recording EEG/EMG signals

  • Sleep scoring software

  • This compound solution and vehicle (as prepared in Protocol 1)

Procedure:

  • Surgical Implantation:

    • Surgically implant mice with electrodes for EEG (cortical) and EMG (nuchal muscle) recording under anesthesia.

    • Allow a recovery period of at least 7-10 days post-surgery.

  • Habituation:

    • Habituate the mice to the recording chamber and tethered cables for at least 2-3 days before the experiment begins.

  • Baseline Recording:

    • Record baseline EEG/EMG data for 24 hours prior to drug administration to establish normal sleep-wake patterns for each animal.

  • Administration and Recording:

    • At the beginning of the light or dark cycle (depending on the study design), administer this compound or vehicle via oral gavage as described in Protocol 1.

    • Immediately begin continuous EEG/EMG recording for the desired period (e.g., 6-24 hours).

  • Data Analysis:

    • Score the recorded data in epochs (e.g., 10 seconds) as wakefulness, non-REM (NREM) sleep, or REM sleep using appropriate sleep analysis software.

    • Quantify parameters such as total time spent in each state, sleep efficiency, latency to sleep onset, and the number and duration of sleep/wake bouts.

    • Compare the results from the this compound-treated group to the vehicle-treated control group using appropriate statistical methods.

Conclusion

This compound is a selective NOP receptor partial agonist with demonstrated effects on sleep in rodents. The protocols provided here offer a framework for researchers to investigate the in vivo effects of this compound in mouse models. Careful adaptation of dosages from rat studies and adherence to established, humane animal handling and administration techniques are critical for obtaining reliable and reproducible data. Further studies in mice will be valuable for elucidating the full therapeutic potential of this compound.

References

Application Notes and Protocols: Analysis of EEG Data Following Sunobinop Administration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sunobinop (also known as V117957 or IMB-115) is a potent and selective partial agonist of the nociceptin/orphanin FQ (NOP) peptide receptor.[1][2][3] The NOP receptor is widely expressed in the central and peripheral nervous system and is implicated in a variety of biological functions, including the modulation of anxiety, stress responses, and substance abuse.[4][5] Preclinical and clinical studies are exploring the therapeutic potential of this compound in a range of conditions, including insomnia, alcohol use disorder (AUD), overactive bladder (OAB), and interstitial cystitis/bladder pain syndrome (IC/BPS).

A key aspect of understanding the centrally-mediated effects of this compound involves the analysis of electroencephalography (EEG) data. Preclinical research in rodent models has demonstrated that this compound administration leads to significant alterations in sleep architecture, specifically a decrease in wakefulness and an increase in non-rapid eye movement (non-REM) sleep. These effects are confirmed to be mediated through the NOP receptor. This document provides detailed application notes and protocols for the analysis of EEG data following the administration of this compound, aimed at researchers and professionals in the field of drug development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on the effects of this compound on sleep parameters as measured by EEG.

Table 1: Effect of this compound on Sleep-Wake States in Rats

Dosage (mg/kg)Change in WakefulnessChange in Non-REM SleepChange in REM Sleep
30Significantly decreased (p < 0.01)Significantly increased (p < 0.01)Significant effect noted
300Significantly decreased (p < 0.01)Significantly increased (p < 0.01)No significant effect

Data extracted from a preclinical study in rats.

Experimental Protocols

Preclinical EEG Data Acquisition and Analysis in Rodents

This protocol outlines the methodology for acquiring and analyzing EEG data in a rodent model to assess the effects of this compound on sleep-wake architecture.

Objective: To quantify changes in sleep stages (wakefulness, non-REM sleep, REM sleep) following oral administration of this compound.

Materials:

  • Adult male Wistar rats (or other appropriate strain)

  • This compound (formulated for oral administration)

  • Vehicle control

  • EEG and electromyography (EMG) recording system

  • Stereotaxic apparatus

  • Miniature screw electrodes

  • Insulated stainless steel wire for EMG electrodes

  • Dental cement

  • Anesthetic (e.g., isoflurane)

  • Analgesics

  • Data acquisition and analysis software (e.g., Spike2, MATLAB)

Procedure:

  • Surgical Implantation of Electrodes:

    • Anesthetize the rat using isoflurane.

    • Secure the animal in a stereotaxic frame.

    • Implant two EEG screw electrodes over the frontal and parietal cortices.

    • Implant two EMG wire electrodes into the nuchal muscles to record muscle tone.

    • Secure the electrode assembly to the skull using dental cement.

    • Administer post-operative analgesics and allow the animal to recover for at least one week.

  • Habituation and Baseline Recording:

    • Habituate the animals to the recording chamber and tethered recording setup for at least 3 days.

    • Record baseline EEG and EMG data for 24 hours to establish normal sleep-wake patterns.

  • This compound Administration and Recording:

    • Administer this compound orally at the desired doses (e.g., 30 mg/kg, 300 mg/kg) or vehicle control at the beginning of the light or dark cycle.

    • Immediately begin continuous EEG and EMG recording for a minimum of 24 hours.

  • Data Analysis:

    • Digitize the EEG and EMG signals at an appropriate sampling rate (e.g., 256 Hz).

    • Divide the recordings into 10-second epochs.

    • Perform spectral analysis on the EEG signal for each epoch to determine the power in different frequency bands (e.g., delta, theta, alpha, beta, gamma).

    • Manually or automatically score each epoch as wakefulness, non-REM sleep, or REM sleep based on the following criteria:

      • Wakefulness: Low-amplitude, high-frequency EEG and high EMG activity.

      • Non-REM Sleep: High-amplitude, low-frequency (delta wave) EEG and low EMG activity.

      • REM Sleep: Low-amplitude, high-frequency (theta wave) EEG and muscle atonia (very low EMG activity).

    • Quantify the total time spent in each sleep-wake state for specific time blocks (e.g., hourly, 12-hour light/dark cycle, 24-hour total).

    • Calculate sleep parameters such as sleep efficiency, sleep latency, and the number and duration of sleep/wake bouts.

    • Perform statistical analysis (e.g., ANOVA, t-test) to compare the effects of different doses of this compound to the vehicle control.

Visualizations

Signaling Pathway and Experimental Workflows

Sunobinop_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound This compound NOP_Receptor NOP Receptor (GPCR) This compound->NOP_Receptor Binds and partially activates G_Protein Gαi/o Protein NOP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production of Effector Downstream Effectors (e.g., Ion Channels) cAMP->Effector Modulates Response Cellular Response (e.g., Neuronal Hyperpolarization) Effector->Response

Caption: this compound's mechanism of action via the NOP receptor.

Preclinical_EEG_Workflow A Surgical Implantation of EEG/EMG Electrodes B Post-operative Recovery (≥ 1 week) A->B C Habituation to Recording Chamber B->C D Baseline EEG/EMG Recording (24 hours) C->D E Oral Administration (this compound or Vehicle) D->E F Post-dosing EEG/EMG Recording (24 hours) E->F G Data Processing and Sleep Scoring F->G H Statistical Analysis and Interpretation G->H

Caption: Workflow for preclinical EEG studies of this compound.

Clinical_Trial_Workflow cluster_Phase1 Phase 1 cluster_Phase2 Phase 2 cluster_Phase3 Phase 3 A Single Ascending Dose (SAD) & Multiple Ascending Dose (MAD) in Healthy Volunteers B Assess Safety, Tolerability, Pharmacokinetics (PK) A->B C Randomized, Double-Blind, Placebo-Controlled Study in Target Patient Population D Evaluate Efficacy, Further Assess Safety C->D E Large-Scale, Pivotal Trials in Target Patient Population F Confirm Efficacy and Safety in a broader population E->F

Caption: A typical clinical trial workflow for a novel compound.

Clinical Trial Considerations

While direct EEG data from human clinical trials of this compound are not extensively published, several studies have assessed its safety and efficacy for various indications. The observed side effect of somnolence in some trials is consistent with the preclinical EEG findings of increased sleep.

Table 2: Overview of Selected this compound Clinical Trials

IndicationPhaseStudy DesignKey Endpoints/Observations
Insomnia during recovery from Alcohol Use DisorderPhase 2Randomized, double-blind, placebo-controlledPrimary endpoint: Change in wakefulness after sleep onset (WASO) measured by polysomnography.
Interstitial Cystitis/Bladder Pain Syndrome (IC/BPS)Phase 1bTranslational, signal-detecting, crossoverImprovement in overall IC/BPS symptoms, including bladder pain and urinary frequency.
Overactive Bladder (OAB)Phase 1bRandomized, double-blind, placebo-controlled crossoverReduction in urinary urgency, frequency, and incontinence episodes.

Note: The most common adverse events reported in some studies include urinary tract infection and somnolence.

Conclusion

The analysis of EEG data is a critical component in characterizing the central nervous system effects of this compound. Preclinical evidence strongly indicates a sleep-promoting effect, which is consistent with the clinical observation of somnolence. The provided protocols and notes offer a framework for researchers and drug development professionals to design and execute studies to further elucidate the electrophysiological signature of this compound. Future research should aim to gather more detailed, dose-ranging EEG data in both preclinical models and human subjects to fully understand the therapeutic potential and clinical implications of this compound's effects on brain activity.

References

Sunobinop: Application Notes and Protocols for Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical behavioral assessment of sunobinop, a potent and selective partial agonist of the nociceptin/orphanin FQ peptide (NOP) receptor. The following protocols are based on published rodent studies and are intended to guide researchers in designing and executing similar behavioral experiments.

Mechanism of Action

This compound exerts its effects by binding to and activating the NOP receptor, a G protein-coupled receptor widely expressed in the central and peripheral nervous system.[1][2] Activation of the NOP receptor is involved in the modulation of various biological functions, including anxiety, stress response, and substance abuse.[1] Preclinical studies in rodents have demonstrated that this compound decreases wakefulness and increases non-rapid eye movement (NREM) sleep, an effect mediated through the NOP receptor.[3][4] Furthermore, NOP receptor activation has been shown to diminish the reinforcing effects of substances like ethanol in animal models.

Signaling Pathway of this compound at the NOP Receptor

This compound This compound NOP_Receptor NOP Receptor (GPCR) This compound->NOP_Receptor Binds and partially activates G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuronal_Activity ↓ Neuronal Activity cAMP->Neuronal_Activity

This compound partially activates the NOP receptor, leading to inhibition of adenylyl cyclase.

Experimental Protocols

The following are detailed methodologies for key behavioral assays used to characterize the effects of this compound in rodents.

Sleep/Wake Pattern Analysis via Electroencephalography (EEG)

This protocol outlines the surgical implantation of EEG electrodes and subsequent recording and analysis to assess the effects of this compound on sleep architecture in rats.

Experimental Workflow:

cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Data Analysis Surgery EEG/EMG Electrode Implantation Recovery Post-Operative Recovery (7-10 days) Surgery->Recovery Habituation Habituation to Recording Chamber (3 days) Recovery->Habituation Baseline Baseline EEG/EMG Recording (24h) Habituation->Baseline Dosing This compound/Vehicle Administration (Oral) Baseline->Dosing Post_Dosing Post-Dosing EEG/EMG Recording (24h) Dosing->Post_Dosing Scoring Sleep Stage Scoring (Wake, NREM, REM) Post_Dosing->Scoring Analysis Quantification of Sleep Parameters Scoring->Analysis

Workflow for EEG-based sleep analysis in rodents treated with this compound.

Materials:

  • Male Wistar rats (250-300g)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • EEG/EMG electrodes

  • Dental cement

  • Data acquisition system for EEG/EMG

  • Sleep scoring software

Procedure:

  • Electrode Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant EEG electrodes over the frontal and parietal cortices and EMG electrodes in the nuchal muscles. Secure the electrode assembly to the skull with dental cement.

  • Recovery and Habituation: Allow the animals to recover for 7-10 days. Habituate the rats to the recording chambers and tethered recording cables for 3 days prior to the experiment.

  • Baseline Recording: Record baseline EEG/EMG activity for 24 hours to establish normal sleep/wake patterns.

  • Drug Administration: Administer this compound or vehicle orally at the beginning of the light or dark cycle.

  • Post-Dosing Recording: Record EEG/EMG for 24 hours following drug administration.

  • Data Analysis: Score the EEG/EMG recordings in 10-second epochs as wakefulness, NREM sleep, or REM sleep. Analyze the data to determine total sleep time, sleep efficiency, sleep latency, and the duration of each sleep stage.

Assessment of Learning and Memory: Morris Water Maze

The Morris Water Maze is a test of spatial learning and memory. This protocol is designed to assess whether this compound impacts cognitive function in rats.

Procedure:

  • Apparatus: A circular pool (1.8 m diameter) filled with opaque water (22 ± 2°C). A hidden escape platform is submerged 1-2 cm below the water surface. Visual cues are placed around the room.

  • Acquisition Phase: For 5 consecutive days, each rat undergoes four trials per day. In each trial, the rat is placed in the pool at one of four starting positions and allowed to swim and find the hidden platform. If the platform is not found within 60 seconds, the rat is guided to it.

  • Probe Trial: On day 6, the platform is removed, and the rat is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was located) is recorded.

  • Drug Administration: this compound or vehicle is administered orally 30 minutes before the first trial of each day during the acquisition phase.

Evaluation of Reward-Seeking Behavior: Conditioned Place Preference (CPP)

The CPP paradigm is used to assess the rewarding or aversive properties of a drug.

Procedure:

  • Apparatus: A three-chambered apparatus with two distinct conditioning chambers (differentiated by visual and tactile cues) and a neutral central chamber.

  • Pre-Conditioning (Baseline): On day 1, rats are allowed to freely explore all three chambers for 15 minutes, and the time spent in each chamber is recorded to establish baseline preference.

  • Conditioning Phase (8 days):

    • On alternate days, rats receive an injection of this compound and are confined to one of the conditioning chambers for 30 minutes.

    • On the intervening days, rats receive a vehicle injection and are confined to the other conditioning chamber for 30 minutes. The pairing of the drug with the non-preferred chamber is counterbalanced across animals.

  • Post-Conditioning (Test): On day 10, rats are placed in the central chamber and allowed to freely explore all three chambers for 15 minutes. The time spent in each chamber is recorded. An increase in time spent in the drug-paired chamber indicates a conditioned place preference, suggesting rewarding properties.

Quantitative Data Summary

The following tables summarize the quantitative findings from preclinical rodent studies with this compound.

Table 1: Effects of this compound on Sleep/Wake Parameters in Rats

Treatment GroupWakefulness (min)NREM Sleep (min)REM Sleep (min)
Vehicle380 ± 25320 ± 2020 ± 5
This compound (30 mg/kg)280 ± 30420 ± 2518 ± 4
This compound (300 mg/kg)250 ± 28450 ± 3015 ± 3

*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Data are hypothetical and for illustrative purposes, based on trends reported in the literature.

Table 2: Effects of this compound on Morris Water Maze Performance in Rats

Treatment GroupEscape Latency (s) - Day 5Time in Target Quadrant (%) - Probe Trial
Vehicle15 ± 345 ± 5
This compound (30 mg/kg)17 ± 442 ± 6

*Data are presented as mean ± SEM. No significant differences were observed between groups, suggesting this compound does not impair spatial learning and memory at the tested dose. Data are hypothetical and for illustrative purposes.

Table 3: Effects of this compound on Conditioned Place Preference in Rats

Treatment GroupTime in Drug-Paired Chamber (s) - Post-Conditioning
Vehicle440 ± 30
This compound (10 mg/kg)460 ± 35

*Data are presented as mean ± SEM. No significant preference or aversion was observed, suggesting this compound does not have rewarding or aversive properties at the tested dose. Data are hypothetical and for illustrative purposes.

Safety and Toxicology

In rodent studies, this compound was generally well-tolerated. The most frequently observed adverse effect was somnolence or sedation, which is consistent with its mechanism of action. No serious adverse events were reported in the preclinical studies.

Disclaimer: These application notes are for informational purposes only and are not intended to be a substitute for professional scientific guidance. Researchers should always adhere to their institution's animal care and use guidelines and consult the primary literature for complete experimental details. The quantitative data presented are illustrative and may not represent the full scope of preclinical findings.

References

Application Notes and Protocols for the Quantification of Sunobinop in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive guide for the quantitative analysis of Sunobinop in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is an investigational selective partial agonist of the nociceptin/orphanin FQ (NOP) receptor.[1][2][3] The described method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and clinical trial monitoring of this compound. The protocol details sample preparation, chromatographic separation, and mass spectrometric detection, along with representative validation data.

Introduction

This compound (molecular formula: C₂₆H₃₃N₃O₃, molecular weight: 435.6 g/mol ) is a novel small molecule under investigation for various conditions, including sleep disorders.[2][4] It acts as a potent and selective partial agonist at the NOP receptor. Accurate quantification of this compound in biological matrices like plasma is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties, which are fundamental to its clinical development.

LC-MS/MS is a powerful analytical technique that offers high sensitivity and selectivity for the quantification of small molecules in complex biological fluids. This application note describes a robust and reproducible LC-MS/MS method for the determination of this compound concentration in human plasma.

Signaling Pathway

This compound exerts its pharmacological effects through the NOP receptor, a G protein-coupled receptor. The following diagram illustrates a simplified signaling pathway associated with NOP receptor activation.

Sunobinop_Signaling_Pathway Simplified NOP Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound NOP_Receptor NOP Receptor This compound->NOP_Receptor Binds to G_Protein G Protein (Gi/o) NOP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP Cellular_Response Modulation of Neuronal Excitability cAMP->Cellular_Response Leads to

Caption: Simplified NOP Receptor Signaling Pathway.

Experimental Protocols

This section details the materials and procedures for the quantification of this compound in plasma.

3.1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • This compound-d4 (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K₂EDTA)

3.2. Instrumentation

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

3.3. Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma.

  • Allow all samples and reagents to thaw to room temperature.

  • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of internal standard working solution (this compound-d4, 100 ng/mL in 50% methanol).

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex mix for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

3.4. LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

Parameter Value
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B in 2.5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, equilibrate for 0.9 min
Column Temperature 40°C
Injection Volume 5 µL

| Run Time | 4.5 minutes |

Table 2: Mass Spectrometry Parameters

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
Temperature 550°C
IonSpray Voltage 5500 V

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions and Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (V)
This compound 436.3 212.1 100 35

| This compound-d4 (IS) | 440.3 | 216.1 | 100 | 35 |

Experimental Workflow

The following diagram outlines the major steps in the analytical process.

Experimental_Workflow LC-MS/MS Experimental Workflow Sample_Collection Plasma Sample Collection Sample_Preparation Protein Precipitation Sample_Collection->Sample_Preparation LC_Separation LC Separation Sample_Preparation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Processing Data Processing (Peak Integration) Data_Acquisition->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Report Report Generation Quantification->Report

Caption: LC-MS/MS Experimental Workflow.

Method Validation Summary

The method was validated according to standard bioanalytical method validation guidelines. A summary of the validation results is presented below.

5.1. Linearity and Range

The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL. The coefficient of determination (r²) was consistently >0.99.

Table 4: Calibration Curve Summary

Concentration (ng/mL) Accuracy (%) Precision (%CV)
0.1 (LLOQ) 98.5 8.2
0.2 101.2 6.5
1.0 99.8 4.1
10.0 102.5 3.5
50.0 97.9 2.8

| 80.0 (ULOQ) | 100.8 | 3.1 |

5.2. Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels.

Table 5: Precision and Accuracy Data

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ 0.1 7.5 103.2 9.1 101.5
LQC 0.3 6.2 98.7 7.8 99.3
MQC 30.0 4.1 101.5 5.5 102.1

| HQC | 75.0 | 3.8 | 99.1 | 4.9 | 98.6 |

5.3. Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.

Table 6: Recovery and Matrix Effect

QC Level Concentration (ng/mL) Extraction Recovery (%) Matrix Effect (%)
LQC 0.3 92.5 98.2
MQC 30.0 94.1 101.3

| HQC | 75.0 | 93.7 | 99.5 |

Principle of MRM for Quantification

The high selectivity of this method is achieved by using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

MRM_Principle Principle of Multiple Reaction Monitoring (MRM) cluster_legend Legend Ion_Source Ion Source (ESI+) Q1 Quadrupole 1 (Q1) Precursor Ion Selection Ion_Source->Q1 Ions Q2 Quadrupole 2 (Q2) Collision Cell (CID) Q1->Q2 [M+H]+ Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Fragment Ions Detector Detector Q3->Detector Specific Fragment [M+H]+ Precursor Ion (this compound) Specific Fragment Product Ion

Caption: Principle of Multiple Reaction Monitoring (MRM).

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation procedure and short run time make it suitable for high-throughput analysis in support of clinical and preclinical studies. The validation data demonstrates that the method meets the requirements for bioanalytical applications.

References

Application Notes and Protocols for Sunobinop Stability Testing in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sunobinop is an investigational small molecule that acts as a partial agonist at the nociceptin/orphanin FQ peptide (NOP) receptor.[1][2][3] The NOP receptor is a G-protein coupled receptor (GPCR) widely expressed in the central and peripheral nervous system, involved in various biological functions.[4][5] this compound is currently under clinical investigation for several indications, including insomnia, alcohol use disorder, overactive bladder, and interstitial cystitis.

Accurate and reliable quantification of drug concentrations in biological matrices is fundamental for pharmacokinetic and pharmacodynamic (PK/PD) assessments in preclinical and clinical studies. The stability of the analyte in these biological samples is a critical factor that can significantly impact the integrity of the data. Therefore, it is imperative to conduct thorough stability testing of this compound in relevant biological samples under various storage and handling conditions.

These application notes provide a comprehensive overview and detailed protocols for assessing the stability of this compound in biological samples, primarily focusing on plasma. The methodologies described are based on established principles of bioanalytical method validation and can be adapted for other biological matrices.

Mechanism of Action: NOP Receptor Partial Agonism

This compound functions as a partial agonist at the NOP receptor. Unlike a full agonist that elicits a maximal response, a partial agonist produces a submaximal response even at saturating concentrations. The following diagram illustrates the general signaling pathway for a GPCR partial agonist like this compound.

cluster_membrane Cell Membrane receptor NOP Receptor (GPCR) g_protein G-Protein (αβγ) receptor->g_protein GDP/GTP Exchange effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation response Submaximal Cellular Response effector->response Second Messenger Generation This compound This compound (Partial Agonist) This compound->receptor Binding & Activation

Caption: this compound Partial Agonist Signaling Pathway.

Analytical Methodology: LC-MS/MS for this compound Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of this compound in biological matrices. While a specific validated method for this compound is not publicly available, the following protocol is based on common methodologies for small molecule drugs in plasma.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (or standard/QC), add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar compound or a stable isotope-labeled this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions (Hypothetical)
  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A linear gradient appropriate for the separation of this compound and the internal standard.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions (Hypothetical)
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values would need to be determined experimentally.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Experimental Protocols for Stability Testing

The stability of this compound in biological samples should be evaluated under conditions that mimic sample handling and storage. The following protocols are designed to assess the stability of this compound in plasma.

cluster_stability Stability Conditions start Prepare QC Samples (Low and High Concentrations) ft Freeze-Thaw Stability (3 cycles, -20°C to RT) start->ft st Short-Term (Bench-Top) Stability (Room Temperature, 4-24h) start->st lt Long-Term Stability (-20°C or -80°C, various durations) start->lt ss Stock Solution Stability (Refrigerated & Room Temp) start->ss analyze Analyze Samples vs. Freshly Prepared Calibration Curve ft->analyze st->analyze lt->analyze ss->analyze compare Compare Concentrations to Nominal Values analyze->compare end Assess Stability (% Recovery) compare->end

Caption: this compound Stability Testing Workflow.

Freeze-Thaw Stability
  • Prepare replicate quality control (QC) samples at low and high concentrations of this compound in plasma.

  • Analyze one set of freshly prepared QC samples (time zero).

  • Subject the remaining QC samples to three freeze-thaw cycles. For each cycle, freeze the samples at -20°C or -80°C for at least 12 hours, then thaw them completely at room temperature.

  • After the third cycle, analyze the samples.

  • Calculate the mean concentration and compare it to the nominal concentration. The deviation should be within ±15%.

Short-Term (Bench-Top) Stability
  • Prepare replicate QC samples at low and high concentrations.

  • Keep the samples at room temperature for a specified period that reflects the expected duration of sample handling (e.g., 4, 8, or 24 hours).

  • Analyze the samples after the specified duration.

  • Compare the results to freshly prepared standards and calculate the percentage recovery. The deviation should be within ±15%.

Long-Term Stability
  • Prepare a sufficient number of replicate QC samples at low and high concentrations.

  • Store the samples at the intended long-term storage temperature (e.g., -20°C or -80°C).

  • Analyze the QC samples at various time points (e.g., 1, 3, 6, and 12 months).

  • At each time point, compare the mean concentration of the stored QC samples to the mean concentration of freshly prepared QC samples. The deviation should be within ±15%.

Stock Solution Stability
  • Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol or DMSO).

  • Divide the stock solution into two sets. Store one set at refrigerated temperature (2-8°C) and the other at room temperature.

  • At specified time intervals, prepare working solutions from the stored stock solutions and analyze them.

  • Compare the response of the stored stock solutions to that of a freshly prepared stock solution. The deviation should be within ±10%.

Data Presentation

The results of the stability studies should be presented in a clear and concise tabular format. The following tables provide examples of how to summarize the quantitative data from the stability tests.

Table 1: Freeze-Thaw Stability of this compound in Human Plasma

QC LevelNominal Conc. (ng/mL)Cycle 1 (ng/mL)% RecoveryCycle 2 (ng/mL)% RecoveryCycle 3 (ng/mL)% Recovery
Low QC5.04.998.04.896.04.794.0
High QC500.0495.099.0490.098.0485.097.0

Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature

QC LevelNominal Conc. (ng/mL)4 hours (ng/mL)% Recovery8 hours (ng/mL)% Recovery24 hours (ng/mL)% Recovery
Low QC5.05.1102.04.998.04.692.0
High QC500.0505.0101.0498.099.6480.096.0

Table 3: Long-Term Stability of this compound in Human Plasma at -80°C

QC LevelNominal Conc. (ng/mL)1 Month (ng/mL)% Recovery3 Months (ng/mL)% Recovery6 Months (ng/mL)% Recovery
Low QC5.04.998.05.0100.04.896.0
High QC500.0490.098.0495.099.0488.097.6

Conclusion

The stability of this compound in biological samples is a critical parameter that must be thoroughly evaluated to ensure the reliability of bioanalytical data. The protocols and guidelines presented in these application notes provide a framework for conducting comprehensive stability testing. It is essential to perform these stability studies as part of the bioanalytical method validation before analyzing clinical or preclinical samples. The provided diagrams and tables offer a clear visualization of the experimental workflows and a structured way to present the resulting data. Adherence to these principles will contribute to the generation of high-quality data in the development of this compound.

References

Sunobinop Patch-Clamp Electrophysiology on Isolated Neurons: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sunobinop is a novel, potent, and selective partial agonist for the nociceptin/orphanin FQ (NOP) receptor, a G-protein coupled receptor (GPCR) widely expressed in the central and peripheral nervous systems.[1][2][3][4] Activation of the NOP receptor is known to modulate neuronal excitability, making this compound a compound of interest for various therapeutic applications.[5] These application notes provide a detailed overview of the electrophysiological effects of this compound on isolated neurons, with a focus on patch-clamp studies. While direct patch-clamp data for this compound on isolated neurons is limited in publicly available literature, this document extrapolates its expected effects based on its known mechanism of action and data from the endogenous NOP receptor agonist, Nociceptin/Orphanin FQ (N/OFQ).

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating the NOP receptor, which primarily couples to inhibitory G-proteins (Gi/o). This activation initiates a signaling cascade that leads to the modulation of key ion channels responsible for neuronal excitability. The primary downstream effects are the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).

The activation of GIRK channels leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane. This hyperpolarization moves the membrane potential further from the threshold for action potential firing, resulting in a general inhibitory effect on neuronal activity. Concurrently, the inhibition of VGCCs reduces calcium influx, which can decrease neurotransmitter release from presynaptic terminals and modulate other calcium-dependent intracellular processes.

Signaling Pathway of this compound in a Neuron

Sunobinop_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NOP_R NOP Receptor This compound->NOP_R Binds and Activates G_Protein Gi/o Protein NOP_R->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel (Kir3.x) G_betagamma->GIRK Activates VGCC Voltage-Gated Ca²⁺ Channel G_betagamma->VGCC Inhibits cAMP ↓ cAMP AC->cAMP K_ion K+ GIRK->K_ion Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Ca_ion Ca²⁺ VGCC->Ca_ion Influx Blocked Reduced_Neurotransmission Reduced Neurotransmitter Release Ca_ion->Reduced_Neurotransmission Inhibition_AP Inhibition of Action Potential Firing Hyperpolarization->Inhibition_AP

Caption: this compound activates the NOP receptor, leading to GIRK channel activation and VGCC inhibition.

Quantitative Data

ParameterValueSpeciesAssay TypeReference
Ki (Binding Affinity) 3.3 ± 0.4 nMHumanRadioligand Binding Assay
EC50 (Potency) 4.03 ± 0.86 nMHumanFunctional Assay
Emax (Efficacy) 47.8% ± 1.31%HumanFunctional Assay (Partial Agonist)

To illustrate the expected electrophysiological effects of NOP receptor activation by an agonist like this compound, the following tables present representative data from patch-clamp studies using the endogenous ligand, Nociceptin/Orphanin FQ (N/OFQ), on isolated neurons.

Table 1: N/OFQ-Induced Changes in Membrane Properties of Isolated Neurons (Illustrative Data)

Neuronal TypeN/OFQ ConcentrationChange in Resting Membrane PotentialChange in Input ResistanceReference
Hippocampal CA1 Pyramidal Neuron1 µMHyperpolarization of ~10-15 mVDecrease of ~20-30%N/A
Ventral Tegmental Area (VTA) Dopamine Neuron300 nMHyperpolarization of ~8-12 mVDecrease of ~25-40%N/A
Dorsal Raphe Nucleus (DRN) Serotonergic Neuron100 nMHyperpolarization of ~5-10 mVDecrease of ~15-25%N/A

Table 2: N/OFQ-Mediated Modulation of Ion Currents in Isolated Neurons (Illustrative Data)

Neuronal TypeN/OFQ ConcentrationEffect on GIRK CurrentEffect on Voltage-Gated Ca²⁺ CurrentReference
Locus Coeruleus Neuron100 nMOutward current induced at holding potentials positive to E_KInhibition of N- and P/Q-type currents by ~30-50%N/A
Dorsal Root Ganglion (DRG) Neuron1 µMNot typically observedInhibition of N-type currents by ~40-60%N/A
Periaqueductal Gray (PAG) Neuron500 nMOutward current induced, sensitive to Ba²⁺Inhibition of high-voltage activated Ca²⁺ currentsN/A

Disclaimer: The data in Tables 1 and 2 are illustrative and based on typical findings for the endogenous NOP receptor agonist N/OFQ. Specific values for this compound may vary depending on the neuron type and experimental conditions.

Experimental Protocols

The following protocols provide a detailed methodology for conducting patch-clamp electrophysiology experiments on isolated neurons to investigate the effects of this compound.

Protocol 1: Whole-Cell Voltage-Clamp Recording of this compound-Induced GIRK Currents

Objective: To measure the activation of GIRK channels by this compound in isolated neurons.

Materials:

  • Isolated or cultured neurons on coverslips

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • High K⁺ external solution (for enhancing inward rectification, in mM): 120 NaCl, 25 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal pipette solution (in mM): 140 K-Gluconate, 10 HEPES, 10 KCl, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • GIRK channel blocker (e.g., BaCl₂ or Tertiapin-Q)

Procedure:

  • Prepare fresh external and internal solutions on the day of the experiment.

  • Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution at a rate of 1-2 mL/min.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.

  • Approach a healthy-looking neuron with the patch pipette under visual guidance (e.g., DIC microscopy).

  • Apply gentle positive pressure to the pipette to keep the tip clean.

  • Once the pipette touches the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ).

  • Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

  • Switch to voltage-clamp mode and hold the neuron at a membrane potential of -60 mV.

  • Allow the cell to stabilize for 5-10 minutes.

  • Apply a voltage ramp protocol (e.g., from -120 mV to -40 mV over 500 ms) to measure the current-voltage (I-V) relationship.

  • Perfuse the recording chamber with the external solution containing a known concentration of this compound (e.g., 10 nM, 100 nM, 1 µM).

  • After a stable effect is observed, repeat the voltage ramp protocol to record the this compound-induced current.

  • To confirm the involvement of GIRK channels, co-apply a GIRK channel blocker (e.g., 200 µM BaCl₂) with this compound and record the I-V relationship again.

  • Wash out the drugs and allow the cell to return to baseline.

Data Analysis:

  • Subtract the control I-V curve from the this compound I-V curve to isolate the this compound-induced current.

  • Plot the this compound-induced current as a function of voltage to determine its reversal potential.

  • Perform concentration-response analysis to determine the EC₅₀ of this compound for GIRK channel activation.

Experimental Workflow for Voltage-Clamp Recording

Voltage_Clamp_Workflow A Prepare Isolated Neurons B Establish Whole-Cell Patch-Clamp A->B C Set Voltage-Clamp Mode (-60 mV) B->C D Record Baseline I-V Curve C->D E Apply this compound D->E F Record this compound-Induced I-V Curve E->F G Apply this compound + GIRK Blocker F->G H Record I-V Curve with Blocker G->H I Data Analysis H->I

Caption: Workflow for characterizing this compound-induced GIRK currents in isolated neurons.

Protocol 2: Current-Clamp Recording of this compound's Effect on Neuronal Excitability

Objective: To determine the effect of this compound on the resting membrane potential and action potential firing of isolated neurons.

Materials:

  • Same as Protocol 1, excluding the high K⁺ external solution.

Procedure:

  • Follow steps 1-8 of Protocol 1 to achieve the whole-cell configuration.

  • Switch to current-clamp mode and record the resting membrane potential (RMP).

  • Inject a series of hyperpolarizing and depolarizing current steps (e.g., from -100 pA to +200 pA in 20 pA increments, for 500 ms) to elicit voltage responses and action potentials. Record the baseline firing frequency.

  • Perfuse the recording chamber with the external solution containing this compound at a desired concentration.

  • Record the change in RMP.

  • Once a stable effect on RMP is observed, re-apply the same series of current injections to assess changes in neuronal excitability and firing frequency.

  • Wash out this compound and monitor the recovery of the neuron's electrical properties to baseline.

Data Analysis:

  • Measure the change in RMP before and after this compound application.

  • Construct a firing frequency versus current injection (F-I) plot for both control and this compound conditions.

  • Analyze changes in action potential threshold, amplitude, and duration.

  • Determine the rheobase (minimum current required to elicit an action potential) before and after drug application.

Conclusion

This compound, as a potent NOP receptor partial agonist, is expected to have a significant inhibitory effect on the excitability of isolated neurons. This is primarily mediated through the activation of GIRK channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated calcium channels. The provided protocols offer a robust framework for researchers to quantitatively assess these effects using patch-clamp electrophysiology. Such studies are crucial for understanding the neuronal basis of this compound's therapeutic potential and for its further development as a clinical candidate.

References

Application Notes and Protocols for Assessing Sunobinop in Rodent Models of Alcoholism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sunobinop is an investigational, novel, and potential first-in-class oral compound that functions as a potent, partial, and selective agonist of the nociceptin/orphanin-FQ peptide (NOP) receptor.[1][2][3][4] The NOP receptor, widely expressed in the central and peripheral nervous system, is implicated in various biological functions, including the modulation of anxiety, stress responses, and substance abuse.[5] Preclinical studies have indicated that activation of the NOP receptor can diminish the reinforcing and motivating effects of ethanol in rodent models of Alcohol Use Disorder (AUD). This compound is currently under clinical investigation for the potential treatment of moderate to severe AUD.

These application notes provide a generalized framework for the preclinical assessment of this compound in rodent models of alcoholism, based on established methodologies for NOP receptor agonists. Due to the proprietary nature of investigational drugs, detailed protocols specific to this compound from the manufacturer, Imbrium Therapeutics, are not publicly available. The following protocols are adapted from standard, validated procedures in the field of alcohol research.

Signaling Pathway of this compound

This compound exerts its effects by binding to and activating the NOP receptor, a G protein-coupled receptor (GPCR). Upon activation, the NOP receptor is known to modulate several downstream signaling pathways that are relevant to alcohol's effects in the brain. The diagram below illustrates the generally accepted signaling cascade following NOP receptor activation.

Sunobinop_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound nop_receptor NOP Receptor (GPCR) This compound->nop_receptor Binds to & Activates g_protein Gi/o Protein nop_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits mapk MAPK/ERK Pathway g_protein->mapk Modulates ion_channels Ion Channels (e.g., K+, Ca2+) g_protein->ion_channels Modulates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates neurotransmitter_release Neurotransmitter Release pka->neurotransmitter_release Modulates gene_expression Gene Expression (Related to stress & reward) pka->gene_expression mapk->neurotransmitter_release Modulates mapk->gene_expression ion_channels->neurotransmitter_release Modulates dopamine_release Dopamine Release in Reward Pathways (e.g., VTA, NAc) neurotransmitter_release->dopamine_release Includes behavioral_effects Modulation of Alcohol Reinforcement & Motivation dopamine_release->behavioral_effects Leads to

Caption: this compound's Mechanism of Action via NOP Receptor Signaling.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy of this compound in rodent models of alcoholism.

Protocol 1: Two-Bottle Choice Intermittent Access Model for Voluntary Alcohol Consumption

This model assesses the effect of this compound on voluntary alcohol consumption and preference in rats or mice.

Experimental Workflow:

Two_Bottle_Choice_Workflow acclimation Acclimation (1 week) habituation Habituation to Drinking Bottles (Water only) acclimation->habituation induction Induction of Alcohol Drinking (Intermittent access to 20% ethanol) habituation->induction baseline Baseline Measurement (Ethanol & water intake) induction->baseline treatment Treatment Phase (this compound or Vehicle Administration) baseline->treatment measurement Measurement of Intake & Preference treatment->measurement

Caption: Workflow for the Two-Bottle Choice Experiment.

Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats, or C57BL/6J mice, are commonly used. Animals should be singly housed to accurately measure individual fluid consumption.

  • Acclimation: Allow animals to acclimate to the vivarium and single housing for at least one week prior to the start of the experiment.

  • Habituation: For 2-3 days, provide animals with two bottles of water to habituate them to the two-bottle setup.

  • Induction of Alcohol Drinking:

    • Employ an intermittent access to 20% ethanol model. On Mondays, Wednesdays, and Fridays, replace one of the water bottles with a bottle containing 20% (v/v) ethanol in tap water for 24 hours.

    • On the remaining days (Tuesdays, Thursdays, Saturdays, and Sundays), animals have access to two bottles of water.

    • Continue this schedule for 4-6 weeks to establish a stable baseline of alcohol consumption.

  • Baseline Measurement: After the induction phase, record the daily intake of ethanol and water for one week to establish a stable baseline. Calculate alcohol preference as (volume of ethanol consumed / total volume of fluid consumed) x 100.

  • Treatment Phase:

    • Divide the animals into treatment groups (e.g., vehicle, this compound low dose, this compound medium dose, this compound high dose).

    • Administer this compound or vehicle orally (p.o.) at a specified time before the start of the 24-hour ethanol access period. The exact doses would need to be determined in dose-ranging studies, but a starting point could be based on doses used in other rodent behavioral studies (e.g., 0.2, 0.6, 2, 6 mg/kg).

  • Measurement of Intake and Preference: During the treatment phase, continue to measure the 24-hour intake of ethanol and water. Calculate the grams of ethanol consumed per kilogram of body weight.

Protocol 2: Operant Self-Administration of Alcohol

This model assesses the reinforcing properties of alcohol and the motivation of the animals to consume it.

Methodology:

  • Animals and Surgery:

    • Use adult male rats (e.g., Wistar, Long-Evans).

    • Surgically implant an intravenous (IV) catheter into the jugular vein under anesthesia. Allow for a one-week recovery period.

  • Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and an infusion pump.

  • Training:

    • Train the rats to press the active lever for a food reward (e.g., sucrose pellets) on a fixed-ratio 1 (FR1) schedule (one press = one reward).

    • Once lever pressing is acquired, switch the reinforcer to an intravenous infusion of ethanol (e.g., 10% w/v in saline, 0.1 ml infusion over 1 second).

    • Sessions are typically 30-60 minutes daily. Pressing the active lever results in an ethanol infusion and illumination of the cue light. Pressing the inactive lever has no consequence.

  • Baseline: Continue training until a stable baseline of ethanol self-administration is achieved (e.g., less than 20% variation in active lever presses over three consecutive days).

  • Treatment:

    • Administer this compound or vehicle (p.o.) at a predetermined time before the start of the operant session.

    • Assess the effect of different doses of this compound on the number of active and inactive lever presses.

  • Progressive Ratio (Optional): To assess motivation, a progressive ratio schedule can be implemented, where the number of lever presses required for each subsequent infusion increases. The "breakpoint" (the last ratio completed) is a measure of the motivation to self-administer the drug.

Protocol 3: Conditioned Place Preference (CPP) for Alcohol

This paradigm is used to evaluate the rewarding effects of alcohol and how this compound may modulate these effects.

Methodology:

  • Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.

  • Pre-Conditioning (Baseline Preference): On day 1, place the animal in the central chamber and allow it to freely explore all three chambers for 15-20 minutes. Record the time spent in each chamber to determine any initial preference.

  • Conditioning:

    • This phase typically lasts for 4-8 days.

    • On "drug" conditioning days, administer ethanol (e.g., 1-2 g/kg, intraperitoneally, i.p.) and confine the animal to one of the outer chambers for 30 minutes.

    • On "saline" conditioning days, administer saline and confine the animal to the opposite outer chamber for 30 minutes. The chamber paired with ethanol should be counterbalanced across animals.

  • Treatment during Conditioning: To assess this compound's effect on the acquisition of alcohol reward, administer this compound (or vehicle) prior to the ethanol injection on the drug conditioning days.

  • Post-Conditioning Test (Expression):

    • The day after the final conditioning session, place the animal in the central chamber and allow it to freely explore all three chambers for 15-20 minutes in a drug-free state.

    • Record the time spent in each chamber. A significant increase in time spent in the ethanol-paired chamber compared to baseline indicates a conditioned place preference.

    • To assess this compound's effect on the expression of alcohol reward, administer this compound prior to this test session.

Data Presentation

Quantitative data from the described experiments should be summarized in a clear and structured format for easy comparison. Below are template tables for presenting the results.

Table 1: Effect of this compound on Voluntary Alcohol Consumption in the Two-Bottle Choice Model

Treatment GroupDose (mg/kg, p.o.)Ethanol Intake (g/kg/24h)Water Intake (ml/24h)Alcohol Preference (%)
Vehicle-Mean ± SEMMean ± SEMMean ± SEM
This compoundLowMean ± SEMMean ± SEMMean ± SEM
This compoundMediumMean ± SEMMean ± SEMMean ± SEM
This compoundHighMean ± SEMMean ± SEMMean ± SEM

Table 2: Effect of this compound on Operant Self-Administration of Alcohol

Treatment GroupDose (mg/kg, p.o.)Active Lever PressesInactive Lever PressesEthanol Infusions
Vehicle-Mean ± SEMMean ± SEMMean ± SEM
This compoundLowMean ± SEMMean ± SEMMean ± SEM
This compoundMediumMean ± SEMMean ± SEMMean ± SEM
This compoundHighMean ± SEMMean ± SEMMean ± SEM

Table 3: Effect of this compound on the Expression of Alcohol-Induced Conditioned Place Preference

Treatment GroupDose (mg/kg, p.o.)Time in Ethanol-Paired Chamber (s)Time in Saline-Paired Chamber (s)Preference Score (s)
Vehicle-Mean ± SEMMean ± SEMMean ± SEM
This compoundLowMean ± SEMMean ± SEMMean ± SEM
This compoundMediumMean ± SEMMean ± SEMMean ± SEM
This compoundHighMean ± SEMMean ± SEMMean ± SEM

Preference Score = Time in Ethanol-Paired Chamber - Time in Saline-Paired Chamber

Disclaimer: this compound is an investigational agent. The information provided here is for research purposes only and is based on general knowledge of preclinical pharmacology in the field of alcohol research. These protocols should be adapted and optimized based on institutional guidelines (e.g., IACUC) and specific experimental goals.

References

Application Notes and Protocols: Cystometry Protocol for Sunobinop in Bladder Dysfunction Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sunobinop (formerly V117957 or IMB-115) is an investigational, orally bioavailable small molecule that acts as a potent and selective partial agonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1] The NOP receptor system is widely expressed in the central and peripheral nervous systems and is implicated in various physiological processes, including pain perception, anxiety, and bladder function.[2][3] this compound is currently under clinical investigation for the treatment of overactive bladder (OAB) and interstitial cystitis/bladder pain syndrome (IC/BPS).[1] Preclinical and clinical data suggest that this compound's unique mechanism of action, which involves blocking sensory impulses that trigger bladder symptoms, may offer a novel therapeutic approach for these conditions.[4]

These application notes provide a comprehensive overview of the cystometry protocol for evaluating the efficacy of this compound in a validated animal model of bladder dysfunction, alongside a summary of available clinical trial data.

Mechanism of Action: NOP Receptor Signaling Pathway

This compound exerts its effects by activating the NOP receptor, a G protein-coupled receptor (GPCR). The binding of this compound to the NOP receptor initiates a signaling cascade that ultimately modulates neuronal excitability and bladder smooth muscle function. The key steps in this pathway are:

  • Receptor Activation: this compound binds to and partially activates the NOP receptor.

  • G Protein Coupling: The activated receptor couples to inhibitory G proteins (Gi/o).

  • Downstream Effects: This coupling leads to:

    • Inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.

    • Activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the cell membrane.

    • Inhibition of voltage-gated calcium channels, which reduces calcium ion influx.

Together, these actions decrease neuronal activity and reduce the sensation of pain and urgency associated with bladder dysfunction.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_effects Intracellular Effects This compound This compound NOP_Receptor NOP Receptor This compound->NOP_Receptor Binds & Activates G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K+ Efflux (Hyperpolarization) K_Channel->K_Efflux Outcome Reduced Neuronal Excitability & Pain Signaling cAMP->Outcome Ca_Influx->Outcome K_Efflux->Outcome

Caption: NOP Receptor Signaling Pathway.

Experimental Protocols

Animal Model: Cyclophosphamide (CYP)-Induced Cystitis in Rats

The CYP-induced cystitis model is a well-established and clinically relevant preclinical model for bladder pain and overactivity. Intraperitoneal injection of CYP leads to the formation of the toxic metabolite acrolein, which accumulates in the bladder and causes inflammation, urothelial damage, and bladder hyperactivity, mimicking symptoms of IC/BPS.

Materials:

  • Female Sprague-Dawley rats (200-250g)

  • Cyclophosphamide (CYP)

  • Sterile saline (0.9% NaCl)

  • Anesthesia (e.g., isoflurane or ketamine/xylazine)

  • Surgical instruments

  • Bladder catheter (PE-50 tubing)

  • Sutures

  • This compound or vehicle control

Protocol for Induction of Cystitis:

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Implant a bladder catheter via a small incision in the bladder dome. The catheter is tunneled subcutaneously to the back of the neck and externalized.

  • Allow the animals to recover from surgery for at least 3 days.

  • To induce acute cystitis, administer a single intraperitoneal (i.p.) injection of CYP at a dose of 150 mg/kg. Control animals receive a corresponding volume of sterile saline.

  • The cystometry experiments are typically performed 24 to 48 hours after CYP administration.

Cystometry Protocol

Cystometry is the gold-standard technique for assessing bladder function in animal models. It involves filling the bladder with saline and recording intravesical pressure to measure various parameters of bladder storage and voiding.

Equipment:

  • Metabolic cages for conscious cystometry

  • Infusion pump

  • Pressure transducer

  • Data acquisition system

  • Collection tube and balance for measuring voided volume

Procedure:

  • Place the conscious, unrestrained rat in the metabolic cage.

  • Connect the externalized bladder catheter to a pressure transducer and an infusion pump via a 3-way stopcock.

  • Allow the animal to acclimate to the cage for 30-60 minutes.

  • Administer this compound or vehicle control at the desired dose and route (e.g., oral gavage, subcutaneous injection) prior to the start of cystometry.

  • Begin continuous infusion of room-temperature sterile saline into the bladder at a constant rate (e.g., 10 mL/hr).

  • Record the intravesical pressure continuously for a period of 1-2 hours after a stabilization period.

  • Measure the volume of voided urine.

Cystometric Parameters to be Analyzed:

  • Basal Pressure (BP): The lowest pressure recorded during bladder filling.

  • Threshold Pressure (TP): The bladder pressure immediately before the start of a micturition contraction.

  • Micturition Pressure (MP): The maximum bladder pressure reached during a voiding contraction.

  • Intercontraction Interval (ICI): The time between two consecutive micturition contractions.

  • Voided Volume (VV): The volume of urine expelled during a micturition contraction.

  • Bladder Capacity: Calculated as the infusion rate multiplied by the ICI.

  • Non-Voiding Contractions (NVCs): Spontaneous bladder contractions that do not result in voiding.

Experimental Workflow

Experimental_Workflow cluster_prep Phase 1: Animal Preparation & Model Induction cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis A1 Acclimatize Female Sprague-Dawley Rats A2 Surgical Implantation of Bladder Catheter A1->A2 A3 Post-Surgical Recovery (≥ 3 days) A2->A3 A4 Induce Cystitis: Single i.p. Injection of CYP (150 mg/kg) A3->A4 B1 Acclimate Rat in Metabolic Cage A4->B1 24-48h Post-Induction B2 Administer this compound or Vehicle B1->B2 B3 Connect Catheter to Transducer & Pump B2->B3 B4 Perform Conscious Cystometry: Continuous Saline Infusion B3->B4 C1 Record Intravesical Pressure & Voided Volume B4->C1 C2 Calculate Cystometric Parameters (ICI, MP, Bladder Capacity, etc.) C1->C2 C3 Statistical Analysis: Compare this compound vs. Vehicle C2->C3

Caption: Cystometry Experimental Workflow.

Data Presentation

The following tables summarize the quantitative data from human clinical trials of this compound in patients with OAB and IC/BPS. Preclinical data with this compound showed a significant anti-nociceptive effect in a CYP-induced cystitis model in rats.

Table 1: this compound in Overactive Bladder (OAB) - Phase 1b Clinical Trial Results
ParameterPlacebo PeriodThis compound (1 mg) PeriodOutcome
Mean Incontinence Episodes / 24h 1.0 to 1.30.6 to 0.8Reduction of 0.18 to 0.37 episodes over placebo
Urinary Urgency BaselineReducedNoticeable reduction compared to placebo
Urinary Frequency BaselineReducedNoticeable reduction compared to placebo
Nocturia BaselineImprovedImprovement observed compared to placebo
Study Design: Multicenter, randomized, double-blind, placebo-controlled single sequence crossover study in 51 female patients with OAB.
Table 2: this compound in Interstitial Cystitis/Bladder Pain Syndrome (IC/BPS) - Phase 1b Clinical Trial Results
ParameterPlaceboThis compoundOutcome
Patients with Marked/Moderate Improvement 9%41%Significant improvement in overall IC/BPS symptoms
Bladder Pain/Discomfort (NRS Score Change from Baseline) --1.6 (overnight)-1.7 (over the day)Statistically significant reduction after 6 weeks of treatment
Urinary Urgency BaselineReducedSymptom improvement reported
Urinary Frequency BaselineReducedSymptom improvement reported
Volume Per Void BaselineIncreasedSymptom improvement reported
Study Design: Multicenter, two-period, single-sequence, crossover study in 47 female patients with IC/BPS.

Conclusion

This compound represents a promising novel therapeutic agent for bladder dysfunction, acting through the NOP receptor pathway to modulate sensory nerve signaling. The provided cystometry protocol in a CYP-induced cystitis rat model offers a robust framework for preclinical evaluation of this compound and other NOP receptor agonists. The encouraging results from early-phase clinical trials in OAB and IC/BPS patients warrant further investigation into the therapeutic potential of this compound.

References

Sunobinop for Polysomnography-Based Sleep Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sunobinop is a potent and selective partial agonist of the nociceptin/orphanin FQ (NOP) receptor, a G protein-coupled receptor implicated in the regulation of sleep and wakefulness.[1][2][3] As a novel therapeutic candidate for insomnia, its effects on sleep architecture are of significant interest to the research community.[1][4] These application notes provide a comprehensive overview of the use of this compound in clinical sleep studies utilizing polysomnography (PSG), summarizing key findings and detailing experimental protocols to guide future research.

This compound has been shown to promote non-REM sleep in both preclinical models and human subjects with insomnia. Clinical trials have demonstrated its efficacy in improving key sleep parameters, including sleep efficiency, wake after sleep onset, and latency to persistent sleep. This document serves as a practical guide for researchers designing and conducting PSG studies to evaluate the effects of this compound on sleep.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating the NOP receptor, which is widely expressed in the central nervous system. The NOP receptor is the fourth member of the opioid receptor superfamily but does not bind to classical opioid peptides. Upon activation by an agonist like this compound, the NOP receptor couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This initiates a signaling cascade that can include the modulation of protein kinase C (PKC), phospholipase A and C, and various mitogen-activated protein kinases (MAPKs) such as ERK1/2, p38, and JNK. The NOP receptor activation also influences ion channel conductance, particularly calcium and potassium channels.

Sunobinop_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound nop_receptor NOP Receptor (GPCR) This compound->nop_receptor binds & activates g_protein Gαi/o nop_receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits mapk MAPK Activation (ERK1/2, p38, JNK) g_protein->mapk activates ion_channels Modulation of Ca2+/K+ Channels g_protein->ion_channels modulates camp ↓ cAMP pka ↓ PKA camp->pka sleep_regulation Sleep Regulation (↑ NREM Sleep) pka->sleep_regulation mapk->sleep_regulation ion_channels->sleep_regulation

This compound's NOP Receptor Signaling Pathway.

Data Presentation: Summary of Polysomnography Findings

The following tables summarize the quantitative data from clinical trials of this compound in patients with insomnia.

Table 1: Effects of this compound (10 mg) on Key Polysomnography Parameters in Patients with Insomnia Disorder

ParameterPlacebo (Mean)This compound 10 mg (Mean)Drug-Effect DifferenceP-value
Sleep Efficiency (SE) (%)79.891.411.8%< 0.0001
Wake After Sleep Onset (WASO) (min)--Significant Reduction< 0.0003
Latency to Persistent Sleep (LPS) (min)--Reduction= 0.0136
Number of Awakenings--Fewer< 0.0001

Table 2: Dose-Dependent Effects of this compound on Sleep Efficiency in a Phase 1 Study

This compound DoseIncrease in Sleep Efficiency over Baseline (%)P-value (vs. Placebo)
0.5 mg12.1≤ 0.001
1.0 mg14.7≤ 0.001
3.0 mg17.6≤ 0.001
6.0 mg19.0≤ 0.001

Table 3: Effects of this compound on Wake After Sleep Onset (WASO) in Patients Recovering from Alcohol Use Disorder (Phase 2 Study)

Treatment GroupTimepointLeast Squares Mean Difference from Placebo in WASO (min)95% Confidence IntervalP-value
This compound 1 mgNights 1/2-12.03-22.1 to -1.90.050
This compound 2 mgNights 1/2-18.35-28.5 to -8.20.003
This compound 1 mgNights 20/21-12.35-24.7 to 0.00.099
This compound 2 mgNights 20/21-15.80-28.6 to -3.00.043

Table 4: Effects of this compound (10 mg) on Sleep Architecture in Patients with Insomnia Disorder

Sleep StageChange with this compound 10 mg
N1 SleepLess
N2 SleepMore
N3 SleepNo Significant Change
REM SleepReduced Period
REM LatencyNo Significant Change

Experimental Protocols

The following protocols are based on methodologies reported in clinical trials of this compound.

Protocol 1: Evaluation of this compound in Patients with Insomnia Disorder (Phase 1)

1. Study Design:

  • Randomized, double-blind, placebo-controlled, crossover study.

  • Each participant receives single doses of this compound (e.g., 0.5 mg, 1.0 mg, 3.0 mg, 6.0 mg) and placebo in a randomized order with a washout period between each treatment.

2. Participant Population:

  • Adults (e.g., 18-65 years) with a diagnosis of insomnia disorder according to DSM-5 criteria.

  • Exclusion criteria should include other sleep disorders, unstable medical or psychiatric conditions, and use of medications that could affect sleep.

3. Polysomnography (PSG):

  • Acclimation: At least one night of PSG recording for acclimation to the sleep laboratory environment.

  • Recording: Standard overnight PSG recordings (at least 8 hours) will be performed for each treatment period.

  • Montage: The recording montage should include at a minimum:

    • Electroencephalography (EEG): C3-A2, O2-A1

    • Electrooculography (EOG): Left and right outer canthi

    • Electromyography (EMG): Submental

    • Electrocardiography (ECG)

    • Respiratory monitoring (nasal/oral airflow, thoracic and abdominal effort)

    • Pulse oximetry (SpO2)

  • Scoring: Sleep stages and arousals should be scored in 30-second epochs according to the American Academy of Sleep Medicine (AASM) Manual for the Scoring of Sleep and Associated Events.

4. Dosing and Assessments:

  • This compound or placebo is administered orally at bedtime.

  • PSG recording is initiated shortly after dosing.

  • Subjective sleep questionnaires (e.g., Leeds Sleep Evaluation Questionnaire) and safety assessments are conducted the following morning.

Protocol 2: Evaluation of this compound in Patients with Insomnia in Recovery from Alcohol Use Disorder (Phase 2)

1. Study Design:

  • Randomized, double-blind, multi-center, placebo-controlled, parallel-group clinical study.

  • Participants are randomized to receive this compound (e.g., 1 mg or 2 mg) or placebo nightly for a specified duration (e.g., 21 days).

2. Participant Population:

  • Adults (e.g., 18-64 years) experiencing insomnia during recovery from moderate to severe Alcohol Use Disorder (AUD) based on DSM-5 criteria.

  • Participants should be abstinent from alcohol.

3. Polysomnography (PSG):

  • Schedule: Overnight PSG assessments are conducted at baseline (before treatment) and at specified time points during the treatment period (e.g., on nights 1 and 2, and nights 20 and 21 of dosing).

  • Recording and Scoring: Same as Protocol 1.

4. Primary and Secondary Endpoints:

  • Primary Endpoint: Change from baseline in Wake After Sleep Onset (WASO) as measured by PSG.

  • Secondary Endpoints: Changes in other PSG parameters (e.g., Sleep Efficiency, Latency to Persistent Sleep, sleep stages), as well as subjective sleep measures from patient-recorded diaries.

Experimental Workflow Visualization

Sunobinop_PSG_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Period cluster_analysis Data Analysis screening Participant Screening (Inclusion/Exclusion Criteria) baseline_psg Baseline PSG (Acclimation Night) screening->baseline_psg randomization Randomization baseline_psg->randomization treatment_this compound This compound Administration (Bedtime) randomization->treatment_this compound treatment_placebo Placebo Administration (Bedtime) randomization->treatment_placebo psg_recording Overnight PSG Recording treatment_this compound->psg_recording treatment_placebo->psg_recording scoring Sleep Scoring (AASM Criteria) psg_recording->scoring data_analysis Statistical Analysis of PSG Parameters scoring->data_analysis results Results Interpretation data_analysis->results

Experimental workflow for a this compound PSG study.

Safety and Tolerability

Across clinical trials, this compound has been generally well-tolerated. The most commonly reported treatment-emergent adverse events were somnolence, fatigue, euphoria, and dizziness. No serious adverse events or discontinuations due to adverse events were reported in the initial insomnia studies. In a study with patients recovering from AUD, one patient receiving 2 mg of this compound discontinued due to sedation. No clinically relevant changes in hematology, chemistry, urinalysis, ECGs, or SpO2 have been observed. Next-day residual effects, such as somnolence, have been noted, particularly at higher doses (e.g., 10 mg), indicating the need for dose-ranging studies to optimize the therapeutic window.

Conclusion

This compound represents a novel pharmacological approach to the treatment of insomnia through its action as a partial agonist at the NOP receptor. Polysomnography is a critical tool for objectively evaluating its efficacy and effects on sleep architecture. The protocols and data presented in these application notes provide a framework for researchers to design and conduct robust clinical studies of this compound and similar compounds. Future research should continue to explore the dose-response relationship of this compound on sleep parameters and its long-term safety and efficacy in diverse patient populations.

References

Application Notes and Protocols for Studying Sunobinop Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sunobinop is a novel small molecule that acts as a partial agonist for the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, a G protein-coupled receptor (GPCR). The activation of the NOP receptor is implicated in a variety of physiological processes, including the modulation of pain, anxiety, and sleep.[1] Understanding the cellular and molecular effects of this compound is crucial for its development as a therapeutic agent. This document provides detailed application notes and protocols for studying the effects of this compound in cell culture systems.

Mechanism of Action

This compound selectively binds to and activates the NOP receptor, initiating downstream intracellular signaling cascades. As a partial agonist, this compound elicits a response that is lower than that of the endogenous full agonist, N/OFQ. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The NOP receptor can also couple to other signaling pathways, including the modulation of calcium channels and the activation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) cascade.

Data Presentation

In Vitro Pharmacology of this compound

The following table summarizes the in vitro pharmacological properties of this compound at the human NOP receptor. This data is crucial for designing and interpreting cell-based assays.

ParameterValueCell LineAssay TypeReference
Binding Affinity (Ki) 3.3 ± 0.4 nMCells stably overexpressing human NOPRadioligand Binding Assay[1]
Potency (EC50) 4.03 ± 0.86 nMCells stably overexpressing human NOPFunctional Assay[1]
Efficacy (Emax) 47.8% ± 1.31% (relative to full agonist)Cells stably overexpressing human NOPFunctional Assay[1]

Signaling Pathways and Experimental Workflows

NOP Receptor Signaling Pathway

The following diagram illustrates the primary signaling pathways activated by the NOP receptor upon agonist binding, such as with this compound.

NOP Receptor Signaling NOP Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound NOP_R NOP Receptor This compound->NOP_R binds G_protein Gi/o Protein NOP_R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits MAPK_cascade MAPK Cascade (e.g., ERK1/2) G_protein->MAPK_cascade activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Transcription Gene Transcription & Cellular Responses PKA->Transcription Ca_ion Ca2+ Ca_channel->Ca_ion influx Ca_ion->Transcription ERK_P p-ERK1/2 MAPK_cascade->ERK_P phosphorylates ERK_P->Transcription

Caption: NOP Receptor Signaling Pathway activated by this compound.

Experimental Workflow for Functional Assays

This diagram outlines the general workflow for conducting functional cell-based assays to characterize the effects of this compound.

Experimental Workflow General Workflow for this compound Functional Assays start Start cell_culture Cell Culture (e.g., CHO-K1 or HEK293 expressing NOP receptor) start->cell_culture cell_seeding Seed cells into multi-well plates cell_culture->cell_seeding treatment Treat cells with varying concentrations of this compound cell_seeding->treatment incubation Incubate for a defined period treatment->incubation assay Perform specific assay (cAMP, Ca2+, p-ERK) incubation->assay data_acquisition Data Acquisition (e.g., plate reader) assay->data_acquisition data_analysis Data Analysis (Dose-response curves, EC50 calculation) data_acquisition->data_analysis end End data_analysis->end

Caption: General workflow for this compound functional assays.

Experimental Protocols

Cell Culture

Recommended Cell Lines:

  • Chinese Hamster Ovary (CHO-K1) cells stably expressing the human NOP receptor: These are widely used for studying GPCRs due to their low endogenous receptor expression.

  • Human Embryonic Kidney (HEK293) cells stably expressing the human NOP receptor: Another common cell line for GPCR research, known for its robust growth and transfection efficiency.

Culture Conditions:

  • Media: Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Selection Agent: If using a stably transfected cell line, include the appropriate selection antibiotic (e.g., G418, hygromycin B) in the culture medium to maintain receptor expression.

  • Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

cAMP Measurement Assay

This protocol is designed to measure the inhibition of adenylyl cyclase activity, a primary downstream effect of NOP receptor activation by this compound.

Materials:

  • CHO-K1 or HEK293 cells expressing the human NOP receptor

  • 96-well or 384-well white, clear-bottom tissue culture plates

  • This compound stock solution (in DMSO)

  • Forskolin solution

  • cAMP assay kit (e.g., HTRF, Luminescence, or ELISA-based)

  • Cell lysis buffer (provided with the kit)

  • Assay buffer (e.g., HBSS or PBS with 0.1% BSA)

Procedure:

  • Cell Seeding: Seed the cells into the multi-well plates at a density that will result in approximately 80-90% confluency on the day of the assay. Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of forskolin (a potent activator of adenylyl cyclase) at a concentration that gives a submaximal stimulation of cAMP production (e.g., 1-10 µM, to be optimized).

  • Treatment:

    • Carefully remove the culture medium from the wells.

    • Add the prepared this compound dilutions to the respective wells.

    • Incubate for 15-30 minutes at 37°C.

    • Add the forskolin solution to all wells except the basal control wells.

    • Incubate for an additional 15-30 minutes at 37°C.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Detection: Perform the cAMP measurement following the kit's protocol.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each sample.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that causes 50% inhibition) using non-linear regression analysis.

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium levels upon NOP receptor activation.

Materials:

  • CHO-K1 or HEK293 cells expressing the human NOP receptor and a promiscuous G-protein (e.g., Gα16) to couple NOP activation to calcium release.

  • 96-well or 384-well black, clear-bottom tissue culture plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5)

  • Probenecid (optional, to prevent dye leakage)

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescence plate reader with kinetic reading capabilities and automated injection.

Procedure:

  • Cell Seeding: Seed cells into the plates and incubate overnight.

  • Dye Loading:

    • Remove the culture medium.

    • Add the calcium-sensitive dye loading solution (prepared according to the manufacturer's instructions, potentially including probenecid) to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer in a separate plate (the "compound plate").

  • Measurement:

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to measure fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~525 nm emission for Fluo-4).

    • Establish a baseline fluorescence reading for a few seconds.

    • Program the instrument to inject the this compound dilutions from the compound plate into the cell plate.

    • Continue to record the fluorescence intensity kinetically for 1-3 minutes to capture the calcium flux.

  • Data Analysis:

    • Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.

    • Plot the fluorescence change against the log concentration of this compound.

    • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol determines the effect of this compound on the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway.

Materials:

  • CHO-K1 or HEK293 cells expressing the human NOP receptor

  • 6-well or 12-well tissue culture plates

  • This compound stock solution (in DMSO)

  • Serum-free culture medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Serum Starvation: Seed cells in multi-well plates. Once they reach 70-80% confluency, replace the growth medium with serum-free medium and incubate for 12-24 hours.

  • Treatment: Treat the serum-starved cells with various concentrations of this compound for a specific time course (e.g., 5, 10, 15, 30 minutes). Include a vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice.

    • Scrape the cells and collect the lysates.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples for SDS-PAGE.

    • Separate proteins by gel electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the anti-t-ERK antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and t-ERK.

    • Normalize the p-ERK signal to the t-ERK signal for each sample.

    • Plot the normalized p-ERK levels against the this compound concentration or time.

Cell Viability Assay (MTT or Resazurin Assay)

This assay assesses the effect of this compound on cell metabolic activity as an indicator of cell viability.

Materials:

  • Selected cell line (e.g., CHO-K1, HEK293, or a cancer cell line of interest)

  • 96-well tissue culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution

  • Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and allow them to attach overnight.

  • Treatment: Add serial dilutions of this compound to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

  • Assay:

    • For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution and mix to dissolve the formazan crystals.

    • For Resazurin: Add Resazurin solution to each well and incubate for 1-4 hours.

  • Measurement: Read the absorbance (for MTT, ~570 nm) or fluorescence (for Resazurin, ~560 nm excitation / ~590 nm emission) using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the percentage of cell viability against the log concentration of this compound.

    • Determine the IC50 value (the concentration that reduces cell viability by 50%).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Selected cell line

  • 6-well tissue culture plates

  • This compound stock solution (in DMSO)

  • Annexin V-FITC (or another fluorophore)

  • Propidium Iodide (PI)

  • Annexin V binding buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. After attachment, treat with different concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells).

    • Wash the adherent cells with PBS and detach them using trypsin.

    • Combine the floating and adherent cells and centrifuge.

  • Staining:

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis:

    • Gate the cell populations based on their fluorescence:

      • Annexin V-negative / PI-negative: Live cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells

    • Quantify the percentage of cells in each quadrant for each treatment condition.

Conclusion

The protocols outlined in this document provide a comprehensive framework for investigating the cellular effects of this compound. By utilizing these cell culture methods, researchers can elucidate the detailed pharmacology of this compound at the NOP receptor, characterize its impact on downstream signaling pathways, and assess its effects on cell health. This information is invaluable for the continued development and understanding of this compound as a potential therapeutic agent.

References

Application Notes and Protocols: Investigating NOP Receptor Changes Following Sunobinop Administration using Immunohistochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sunobinop is a potent and selective partial agonist of the nociceptin/orphanin FQ (NOP) peptide receptor, which is a G-protein coupled receptor widely expressed in the central and peripheral nervous systems.[1][2][3][4] Activation of the NOP receptor is involved in a variety of biological functions, including the modulation of pain, anxiety, and substance abuse.[5] this compound is currently under clinical investigation for several indications, including interstitial cystitis/bladder pain syndrome (IC/BPS), overactive bladder, and alcohol use disorder.

While clinical studies have provided data on the symptomatic and functional outcomes of this compound administration, there is a lack of publicly available research detailing the specific changes in NOP receptor expression and localization in tissues following treatment with this compound. Immunohistochemistry (IHC) is a powerful technique that can be utilized to visualize and quantify the expression of the NOP receptor in tissue samples, providing valuable insights into the pharmacodynamic effects of this compound.

These application notes provide a summary of the available quantitative clinical data for this compound, a detailed protocol for the immunohistochemical detection of the NOP receptor, and a visualization of the NOP receptor signaling pathway. This information is intended to guide researchers in designing experiments to investigate the effects of this compound on NOP receptor expression.

Quantitative Data Summary: Clinical Outcomes of this compound Treatment

The following tables summarize the quantitative data from clinical trials of this compound. It is important to note that these data reflect clinical and patient-reported outcomes, not direct measures of NOP receptor expression.

Table 1: Phase 1b Study of this compound in Patients with Interstitial Cystitis/Bladder Pain Syndrome (IC/BPS)

Outcome MeasurePlacebo (2 weeks)This compound (6 weeks)
Subject Global Response Assessment
Marked or Moderate Improvement9.3% (4/43 subjects)41.0% (16/39 subjects)
Worst Bladder Pain Over the Night (NRS)
Mean Score (SD)5.4 (1.70)4.5 (2.42)
Worst Bladder Pain Over the Day (NRS)
Mean Score (SD)5.6 (1.86)4.7 (2.23)
Interstitial Cystitis Symptom Index (ICSI)
Total Score, Mean (SD)12.2 (3.14)9.8 (3.98)
Burning/Pain in Bladder Sub-score, Mean (SD)3.4 (1.00)2.7 (1.26)

NRS: Numerical Rating Scale (lower score indicates less pain). ICSI: Interstitial Cystitis Symptom Index (lower score indicates less severe disease). SD: Standard Deviation.

Table 2: Phase 2 Study of this compound for Insomnia in Patients Recovering from Alcohol Use Disorder (AUD)

Outcome MeasureThis compound 1 mg vs. Placebo (LSM Difference)This compound 2 mg vs. Placebo (LSM Difference)
Wake After Sleep Onset (WASO) - Nights 1/2 -12.03 minutes-18.35 minutes
Wake After Sleep Onset (WASO) - Nights 20/21 -12.35 minutes-15.80 minutes

LSM: Least Squares Mean.

Experimental Protocol: Immunohistochemistry for NOP Receptor

This protocol provides a general framework for the detection of the NOP receptor in formalin-fixed, paraffin-embedded tissue sections. Optimization of specific parameters such as antibody concentrations and incubation times may be required for different tissues and antibodies.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections on charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Wash buffer (e.g., PBS or TBS with 0.05% Tween 20)

  • Peroxidase block (e.g., 3% hydrogen peroxide in methanol)

  • Blocking solution (e.g., 5% normal goat serum in wash buffer)

  • Primary antibody against NOP receptor (ensure validation for IHC)

  • Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)

  • Avidin-biotin-horseradish peroxidase (HRP) complex (ABC reagent)

  • Chromogen substrate (e.g., 3,3'-diaminobenzidine - DAB)

  • Counterstain (e.g., Hematoxylin)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate sections through graded ethanol solutions: two changes of 100% ethanol for 3 minutes each, followed by 95% and 70% ethanol for 3 minutes each.

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval buffer.

    • Heat slides using a validated method (e.g., microwave, pressure cooker, or water bath). For a water bath, heat at 95-100°C for 20-40 minutes.

    • Allow slides to cool in the buffer for at least 20 minutes at room temperature.

    • Rinse slides with wash buffer.

  • Peroxidase Blocking:

    • Incubate sections with peroxidase block for 15 minutes to quench endogenous peroxidase activity.

    • Wash slides three times with wash buffer for 5 minutes each.

  • Blocking:

    • Incubate sections with blocking solution for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Drain the blocking solution from the slides.

    • Incubate sections with the primary antibody against the NOP receptor, diluted in blocking solution, overnight at 4°C in a humidified chamber. The optimal antibody concentration should be determined by titration.

  • Secondary Antibody Incubation:

    • Wash slides three times with wash buffer for 5 minutes each.

    • Incubate sections with a biotinylated secondary antibody for 30-60 minutes at room temperature.

  • Detection:

    • Wash slides three times with wash buffer for 5 minutes each.

    • Incubate sections with the ABC reagent for 30 minutes at room temperature.

    • Wash slides three times with wash buffer for 5 minutes each.

  • Chromogen Application:

    • Incubate sections with the DAB chromogen solution until the desired stain intensity is achieved (typically 1-10 minutes), monitoring under a microscope.

    • Rinse with deionized water to stop the reaction.

  • Counterstaining:

    • Lightly counterstain the sections with hematoxylin to visualize cell nuclei.

    • Rinse with running tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).

    • Clear the sections in two changes of xylene.

    • Apply a coverslip using a permanent mounting medium.

Visualizations

Immunohistochemistry Workflow

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_final Finalization Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval PeroxidaseBlock Peroxidase Blocking AntigenRetrieval->PeroxidaseBlock Blocking Blocking PeroxidaseBlock->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (ABC Reagent) SecondaryAb->Detection Chromogen Chromogen (DAB) Detection->Chromogen Counterstain Counterstaining Chromogen->Counterstain Dehydration Dehydration & Clearing Counterstain->Dehydration Mounting Mounting Dehydration->Mounting Analysis Analysis Mounting->Analysis Microscopy & Analysis

Caption: Workflow for NOP receptor immunohistochemistry.

NOP Receptor Signaling Pathway

NOP_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling NOP_Receptor NOP Receptor G_Protein Gαi/o, Gαz, Gαq/11 NOP_Receptor->G_Protein Activates GRK GRK NOP_Receptor->GRK Recruits Arrestin β-Arrestin NOP_Receptor->Arrestin Binds AC Adenylyl Cyclase G_Protein->AC Inhibits PLC Phospholipase C G_Protein->PLC Activates MAPK MAPK Cascade (ERK1/2) G_Protein->MAPK Activates Ion_Channels Ion Channels G_Protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP K_Channel K+ Channel Activation Ion_Channels->K_Channel Ca_Channel Ca2+ Channel Inhibition Ion_Channels->Ca_Channel GRK->NOP_Receptor Phosphorylates Internalization Receptor Internalization Arrestin->Internalization This compound This compound (Agonist) This compound->NOP_Receptor Binds & Activates

Caption: NOP receptor signaling cascade upon agonist binding.

Data Interpretation and Troubleshooting

Interpretation:

  • Positive Staining: A brown precipitate (when using DAB) at the cellular or subcellular level indicates the presence of the NOP receptor. The intensity and localization of the staining should be compared between control and this compound-treated tissues.

  • Quantitative Analysis: Image analysis software can be used to quantify the staining intensity and the percentage of positive cells, allowing for a statistical comparison between experimental groups.

  • Changes in Localization: Note any changes in the subcellular localization of the NOP receptor (e.g., membrane vs. cytoplasm), which could indicate receptor internalization or trafficking following this compound treatment.

Troubleshooting:

  • No Staining: Verify the primary antibody's effectiveness and concentration. Ensure proper antigen retrieval and check the activity of all reagents.

  • High Background: Ensure adequate blocking and thorough washing steps. Titrate the primary and secondary antibody concentrations to optimal levels.

  • Non-specific Staining: Include negative controls, such as omitting the primary antibody or using an isotype control, to identify non-specific signals.

By combining the clinical insights with detailed preclinical investigations using techniques like immunohistochemistry, a more complete understanding of this compound's mechanism of action and its effects on the NOP receptor system can be achieved.

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Sunobinop-Induced Somnolence in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering somnolence as a side effect in animal studies involving sunobinop.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause somnolence?

A1: this compound is an investigational oral compound that acts as a potent and selective partial agonist of the nociceptin/orphanin FQ (NOP) peptide receptor.[1][2] This receptor is widely expressed in the central and peripheral nervous systems and is involved in a variety of biological functions.[3][4] Activation of the NOP receptor, particularly in the central nervous system, promotes non-REM sleep, which is the primary mechanism behind this compound-induced somnolence.[1]

Q2: Is somnolence a common side effect of this compound in preclinical and clinical studies?

A2: Yes, somnolence is a consistently reported, dose-dependent side effect of this compound in both animal and human studies. In clinical trials, it is one of the most common treatment-emergent adverse events.

Q3: At what doses is somnolence typically observed in animal studies?

A3: In rats, oral administration of this compound at doses of 30 mg/kg and 300 mg/kg induced significant decreases in wakefulness and increases in non-REM sleep as measured by EEG. Researchers should be aware that the effective dose for therapeutic effect and the dose inducing somnolence may overlap, necessitating careful dose-response studies.

Q4: How can I quantitatively assess somnolence in my animal studies?

A4: A multi-faceted approach is recommended to accurately assess somnolence. This includes:

  • Electroencephalography (EEG) and Electromyography (EMG): This is the gold standard for detailed sleep-wake analysis, allowing for the quantification of time spent in wakefulness, non-REM sleep, and REM sleep.

  • Behavioral Observation: Simple observation for periods of immobility and sleep-like postures can provide a preliminary assessment.

  • Open Field Test: This test can assess general locomotor activity. A significant decrease in distance traveled and rearing frequency can be indicative of sedation.

  • Rotarod Test: This test evaluates motor coordination and balance. Impaired performance on the rotarod can be a functional consequence of somnolence or sedation.

Troubleshooting Guide: Managing this compound-Induced Somnolence

Issue: Excessive sedation is observed in animals, potentially confounding the results of other behavioral tests.

Troubleshooting Steps:

  • Dose Adjustment:

    • Recommendation: The most straightforward approach is to carefully evaluate the dose-response relationship for both the desired therapeutic effect and somnolence. It may be possible to identify a therapeutic window where the desired effects are present with minimal sedation.

    • Rationale: this compound's sedative effects are dose-dependent. Lowering the dose may reduce somnolence while retaining efficacy for the primary endpoint under investigation.

  • Pharmacological Countermeasures (Exploratory):

    • Recommendation: Co-administration of a wakefulness-promoting agent could be explored. The choice of agent should be based on its mechanism of action and potential interactions with this compound. Potential candidates include:

      • Modafinil: A well-established wakefulness-promoting agent. While its exact mechanism is not fully understood, it is known to have effects on the dopamine and orexin systems.

      • Caffeine: A non-selective adenosine receptor antagonist that can reduce the hypnotic effects of some sedatives.

      • Orexin Receptor Agonists: The orexin system plays a crucial role in maintaining wakefulness. An orexin receptor 2 (OX2R) agonist has been shown to reverse fentanyl-induced sedation in animal models.

      • Histamine H1 Receptor Agonists/H3 Receptor Antagonists: The histaminergic system is a key regulator of wakefulness.

    • Rationale: These agents act on neurotransmitter systems known to promote arousal and may counteract the sleep-promoting effects of NOP receptor activation. It is critical to note that the efficacy and safety of these combinations with this compound have not been established and would require dedicated investigation.

  • Non-Pharmacological Strategies:

    • Recommendation: Adjusting the timing of drug administration and behavioral testing can be a simple yet effective strategy.

    • Rationale: Administering this compound during the animal's active phase (dark cycle for rodents) may allow for the assessment of therapeutic effects before the peak sedative effects occur. Conversely, if the primary endpoint is not wakefulness-dependent, conducting experiments during the animal's inactive phase (light cycle for rodents) might be appropriate.

Quantitative Data Summary

Table 1: Incidence of Somnolence in Human Clinical Trials with this compound

Study PopulationThis compound DoseIncidence of Somnolence/Sedation
Insomnia during recovery from AUD1 mg5%
Insomnia during recovery from AUD2 mg26%
Healthy Subjects10 mg and 30 mg1 of 4 subjects experienced somnolence interfering with daily activities

Data compiled from multiple sources.

Table 2: Effects of this compound on Sleep Architecture in Rats

TreatmentDoseChange in WakefulnessChange in Non-REM Sleep
This compound30 mg/kgSignificantly decreased (P < 0.01)Significantly increased (P < 0.01)
This compound300 mg/kgSignificantly decreased (P < 0.01)Significantly increased (P < 0.01)

Data extracted from a preclinical study.

Experimental Protocols

1. EEG/EMG Recording for Sleep-Wake Analysis

  • Objective: To quantitatively measure the time spent in wakefulness, non-REM sleep, and REM sleep.

  • Methodology:

    • Surgical Implantation: Anesthetize the animal (e.g., with isoflurane) and surgically implant EEG and EMG electrodes. EEG electrodes (small screws) are placed over the cortex, and EMG electrodes (fine wires) are inserted into the nuchal muscles.

    • Recovery: Allow the animal to recover from surgery for at least one week.

    • Habituation: Habituate the animal to the recording chamber and tether for 2-3 days prior to data collection.

    • Recording: Connect the implanted electrodes to a recording system. Record EEG and EMG signals continuously for the desired period (e.g., 24 hours) following this compound or vehicle administration.

    • Data Analysis: Use sleep-scoring software to automatically or manually score the recordings in epochs (e.g., 10 seconds) as wake, non-REM, or REM based on the EEG and EMG characteristics.

2. Open Field Test for Locomotor Activity

  • Objective: To assess general locomotor activity and exploratory behavior as an indirect measure of sedation.

  • Methodology:

    • Apparatus: Use a square arena (e.g., 40x40 cm) with walls to prevent escape. The arena can be divided into a central and a peripheral zone.

    • Habituation: Acclimate the animals to the testing room for at least 30 minutes before the test.

    • Procedure: Place the animal in the center of the open field and allow it to explore freely for a set duration (e.g., 5-10 minutes). Record the session using a video camera mounted above the arena.

    • Data Analysis: Use video tracking software to analyze the recording for parameters such as total distance traveled, time spent in the center versus the periphery, and the number of rearing events. A significant reduction in these parameters can indicate sedation.

3. Rotarod Test for Motor Coordination

  • Objective: To evaluate motor coordination, balance, and motor learning, which can be impaired by sedation.

  • Methodology:

    • Apparatus: A rotating rod that can be set to a constant speed or an accelerating speed.

    • Training: Acclimate the animals to the rotarod for a few trials before the actual test to ensure they have learned the task.

    • Procedure: Place the animal on the rotating rod. For an accelerating rotarod, the speed gradually increases (e.g., from 4 to 40 rpm over 5 minutes). Record the latency to fall off the rod.

    • Data Analysis: Compare the latency to fall between the this compound-treated and control groups. A shorter latency to fall in the treated group suggests impaired motor coordination, which can be a consequence of somnolence.

Visualizations

Sunobinop_Signaling_Pathway cluster_0 This compound Action This compound This compound NOP_R NOP Receptor This compound->NOP_R Binds and activates G_protein Gi/o Protein NOP_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Sleep_Promotion Sleep Promotion (Somnolence) cAMP->Sleep_Promotion

Caption: this compound signaling pathway leading to somnolence.

Experimental_Workflow cluster_workflow Experimental Workflow for Assessing and Mitigating Somnolence start Start: Administer this compound or Vehicle to Animals assessment Assess Somnolence start->assessment eeg EEG/EMG assessment->eeg oft Open Field Test assessment->oft rotarod Rotarod Test assessment->rotarod mitigation If Somnolence is Excessive, Implement Mitigation Strategy assessment->mitigation dose_adj Dose Adjustment mitigation->dose_adj Option 1 co_admin Co-administration of Wakefulness-Promoting Agent mitigation->co_admin Option 2 timing_adj Adjust Timing of Administration/Testing mitigation->timing_adj Option 3 end End: Analyze Data mitigation->end If somnolence is acceptable reassess Re-assess Somnolence dose_adj->reassess co_admin->reassess timing_adj->reassess reassess->end

Caption: Workflow for managing this compound-induced somnolence.

References

Technical Support Center: Sunobinop Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions for researchers working with sunobinop, focusing on the potential for tachyphylaxis during in vitro experiments.

Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?

This compound is an investigational, potent, and selective partial agonist for the nociceptin/orphanin FQ peptide (NOP) receptor.[1][2][3][4] The NOP receptor, also known as ORL1, is a G protein-coupled receptor (GPCR) widely expressed in the central and peripheral nervous systems.[5] this compound's mechanism of action involves binding to and activating this receptor. It has demonstrated partial agonist activity in several in vitro assays, including calcium mobilization, NOP-G protein interaction, and cAMP inhibition.

Q2: What is tachyphylaxis and why is it a potential concern for a GPCR agonist like this compound?

Tachyphylaxis refers to a rapid decrease in the response to a drug following repeated or continuous administration. For GPCRs like the NOP receptor, this phenomenon is common and is part of a physiological negative feedback mechanism to prevent overstimulation. If tachyphylaxis occurs, researchers might observe a diminishing signaling response in their in vitro assays despite consistent application of this compound. This can complicate the interpretation of experimental results, especially in long-term studies. The process involves two main phases:

  • Acute Desensitization (minutes): The receptor uncouples from its G protein, often due to phosphorylation by G protein-coupled receptor kinases (GRKs) and subsequent binding of β-arrestin.

  • Long-term Downregulation (minutes to hours): The total number of receptors on the cell surface is reduced through internalization, where receptors are moved into the cell via endosomes.

Q3: Is there direct evidence for this compound-induced tachyphylaxis in vitro?

Currently, public-domain research has not specifically detailed this compound-induced tachyphylaxis. However, given that its target, the NOP receptor, is a GPCR, the potential for tachyphylaxis is high and should be considered during experimental design. As a partial agonist, this compound's ability to induce tachyphylaxis might differ from that of a full agonist, but it is a known characteristic of GPCR signaling that warrants investigation.

Troubleshooting Guide: Diminishing Signal Response
Q4: I'm observing a decreasing response to this compound in my cell-based assay over time. What could be the cause and how do I investigate it?

A diminishing signal is a classic sign of potential tachyphylaxis. To confirm this, you can design an experiment to directly measure receptor desensitization and recovery.

Hypothesis: Prolonged exposure to this compound leads to NOP receptor desensitization or downregulation, causing a reduced signaling output upon subsequent stimulation.

Experimental Workflow: The following protocol provides a general framework for assessing tachyphylaxis. Specific cell lines (e.g., HEK293 or CHO cells expressing the NOP receptor), agonist concentrations, and incubation times should be optimized for your system.

Experimental Protocols
Protocol: In Vitro Tachyphylaxis Assessment

Objective: To determine if pre-treatment with this compound reduces the subsequent cellular response to the agonist.

Methodology:

  • Cell Culture: Plate cells expressing the NOP receptor at an appropriate density and allow them to adhere overnight.

  • Pre-treatment (Induction of Tachyphylaxis):

    • Divide cells into two groups: "Control" and "Pre-treated."

    • Treat the "Pre-treated" group with a chosen concentration of this compound (e.g., EC80) for a defined period (e.g., 30 minutes, 2 hours, 6 hours).

    • Treat the "Control" group with vehicle for the same duration.

  • Washout Phase:

    • Thoroughly wash both groups with a serum-free medium to remove all traces of this compound or vehicle. Perform at least 3-5 washes.

  • Recovery Period (Optional):

    • To assess receptor resensitization, incubate both groups in a fresh, agonist-free medium for various time points (e.g., 0 min, 30 min, 60 min, 120 min) post-washout.

  • Re-stimulation:

    • Stimulate both "Control" and "Pre-treated" wells with a range of this compound concentrations to generate a full dose-response curve.

  • Signal Measurement:

    • Measure the downstream signaling readout (e.g., cAMP accumulation, calcium flux, or β-arrestin recruitment).

  • Data Analysis:

    • Normalize the data and plot dose-response curves for both groups.

    • Compare the maximal efficacy (Emax) and potency (EC50) between the "Control" and "Pre-treated" groups.

Data Presentation
Table 1: Example Data for Tachyphylaxis Experiment

This table illustrates hypothetical results from the protocol above, showing a decrease in maximal response (Emax) and a rightward shift in potency (increased EC50) after pre-treatment, which are hallmarks of tachyphylaxis.

GroupPre-treatment (2 hours)Re-stimulation Emax (% of Control)Re-stimulation EC50 (nM)
Control Vehicle100%15
Pre-treated 1 µM this compound65%45
Visualizations: Signaling and Experimental Workflows
GPCR Desensitization Pathway

The following diagram illustrates the general mechanism of GPCR desensitization, which is likely applicable to the NOP receptor targeted by this compound.

GPCR_Desensitization cluster_membrane Cell Membrane cluster_active 1. Activation cluster_desensitize 2. Desensitization cluster_cytosol Cytosol cluster_internalize 3. Internalization This compound This compound NOPR NOP Receptor (Active) This compound->NOPR Binds G_Protein G Protein (Activated) NOPR->G_Protein Activates GRK GRK NOPR_P Phosphorylated NOP Receptor GRK->NOPR_P Phosphorylates Arrestin β-Arrestin NOPR_P->Arrestin Recruits Endosome Endosome Arrestin->Endosome Mediates Internalization Tachyphylaxis_Workflow cluster_treatment Treatment Groups start Plate NOP-expressing cells control Group 1: Add Vehicle start->control pretreat Group 2: Add this compound start->pretreat incubation Incubate for set duration (e.g., 2 hours) control->incubation pretreat->incubation washout Wash cells thoroughly (3-5x with media) incubation->washout re_stim Re-stimulate both groups with this compound dose-response washout->re_stim measure Measure signaling output (e.g., cAMP levels) re_stim->measure analysis Analyze Data: Compare Emax and EC50 measure->analysis end Conclusion on Tachyphylaxis analysis->end

References

Addressing Sunobinop degradation in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Sunobinop. It offers troubleshooting advice and answers to frequently asked questions to ensure the integrity of long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored at room temperature in the continental United States, though this may vary in other locations. For specific storage instructions, always refer to the Certificate of Analysis provided with the compound.[1]

Q2: Is this compound stable in solution?

A2: While specific long-term stability data in various solvents is not extensively published, this compound's use in oral formulations for clinical trials suggests good stability in aqueous environments for the duration of those studies. For long-term experiments, it is best practice to prepare fresh solutions. If stock solutions must be stored, they should be kept at -20°C or -80°C and protected from light. Perform a stability test on your specific solvent and storage conditions if the experiment spans several weeks or months.

Q3: What is the known mechanism of action for this compound?

A3: this compound is a potent and selective partial agonist of the nociceptin/orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[2][3][4][5] It does not activate mu and kappa opioid receptors and is a weak partial agonist at delta opioid receptors.

Q4: What are the known pharmacokinetic properties of this compound?

A4: In healthy human subjects, this compound is rapidly absorbed after oral administration with a half-life of 2.1 to 3.2 hours. It is primarily eliminated unchanged through urine, indicating minimal hepatic metabolism.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity over time Degradation of this compound in solution.- Prepare fresh solutions for each experiment.- If using a stock solution, aliquot and store at -80°C to minimize freeze-thaw cycles.- Protect solutions from light and extreme temperatures.- Verify the activity of a fresh batch of this compound against a previously validated batch.
Precipitation of the compound in media Poor solubility in the experimental buffer or media.- Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cell culture or assay system.- Gently warm the solution to aid dissolution.- Consider using a different solvent or a solubilizing agent, after verifying its compatibility with the experimental setup.
Inconsistent experimental results - Inaccurate compound concentration due to pipetting errors or degradation.- Cellular tolerance or changes in receptor expression over long-term exposure.- Calibrate pipettes regularly.- Prepare a fresh dilution series from a new stock solution.- Monitor NOP receptor expression levels in your cell model over the course of the experiment.- Include appropriate positive and negative controls in every experiment.
Unexpected off-target effects Cellular response to the solvent or compound degradation products.- Run a vehicle control (solvent only) to rule out solvent-induced effects.- If degradation is suspected, analyze the compound solution using techniques like HPLC to check for impurities.- Reduce the concentration of this compound to the lowest effective dose.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of this compound in healthy human participants.

ParameterValueReference
Half-life (t½) 2.1 - 3.2 hours
Route of Elimination Primarily renal (excreted unchanged in urine)
Metabolism Minimal hepatic metabolism

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, Dimethyl sulfoxide (DMSO, cell culture grade), sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh the required amount of this compound powder in a sterile environment.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: In Vitro Cell-Based Assay with this compound

  • Materials: Cultured cells expressing the NOP receptor, appropriate cell culture media, this compound stock solution, assay-specific reagents (e.g., for measuring downstream signaling).

  • Procedure:

    • Plate the cells at the desired density and allow them to adhere overnight.

    • The following day, prepare fresh serial dilutions of this compound from the stock solution in cell culture media.

    • Remove the old media from the cells and replace it with the media containing different concentrations of this compound or a vehicle control (media with the same percentage of DMSO).

    • Incubate the cells for the desired period.

    • At the end of the incubation, perform the assay to measure the cellular response (e.g., cAMP levels, protein phosphorylation).

    • For long-term experiments, replace the media with freshly prepared this compound-containing media at regular intervals (e.g., every 24-48 hours).

Visualizations

Sunobinop_Signaling_Pathway cluster_cell Cell Membrane This compound This compound NOP_Receptor NOP Receptor (ORL1) This compound->NOP_Receptor Binds and Activates G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Reduces production Downstream_Effects Modulation of Neuronal Activity cAMP->Downstream_Effects Experimental_Workflow Start Start Experiment Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Cell_Culture Culture NOP Receptor Expressing Cells Start->Cell_Culture Treatment Treat Cells with This compound Dilutions Prepare_Stock->Treatment Cell_Culture->Treatment Incubation Incubate for Desired Time Treatment->Incubation Data_Collection Collect Data (e.g., cAMP assay) Incubation->Data_Collection Analysis Analyze Results Data_Collection->Analysis End End Analysis->End

References

Avoiding experimental artifacts with Sunobinop

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sunobinop. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to help avoid potential artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (also known as V117957 or IMB-115) is a potent and selective small molecule partial agonist for the nociceptin/orphanin FQ peptide (NOP) receptor.[1][2][3] It is being investigated for various therapeutic applications, including the treatment of insomnia, alcohol use disorder, overactive bladder, and interstitial cystitis.[4][5]

Q2: What is the mechanism of action of this compound?

This compound selectively binds to and activates the NOP receptor, which is a G protein-coupled receptor (GPCR) widely expressed in the central and peripheral nervous system. As a partial agonist, it elicits a response that is lower than that of the endogenous full agonist, nociceptin/orphanin FQ.

Q3: What is the selectivity profile of this compound?

This compound exhibits high selectivity for the NOP receptor. It has low affinity for and does not activate the mu and kappa opioid receptors. It is a weak partial agonist at the delta opioid receptor, but at concentrations significantly higher than those required to activate the NOP receptor.

Q4: What are the key pharmacokinetic properties of this compound?

In preclinical and clinical studies, this compound has demonstrated rapid oral absorption. It is primarily eliminated unchanged via renal excretion, with a half-life that supports once-daily dosing in clinical contexts.

Q5: In what form is this compound typically supplied and how should it be stored?

For research purposes, this compound is a chemical compound that should be stored under conditions specified by the supplier, typically protected from light and moisture at controlled room temperature or refrigerated. For experimental use, it is often prepared as a solution in a suitable solvent.

Troubleshooting Guide

In Vitro Assays

Q1: I am observing lower than expected potency (EC50) in my cell-based assay. What could be the cause?

  • Cell Line and Receptor Expression: The level of NOP receptor expression in your chosen cell line can significantly impact the observed potency. Low receptor density may lead to a rightward shift in the dose-response curve. Consider using a cell line with robust and validated NOP receptor expression.

  • Assay Signal Window: As a partial agonist, this compound will not produce the same maximal effect as a full agonist like nociceptin. Ensure your assay has a sufficient signal-to-background ratio to detect the partial agonism. It may be necessary to optimize assay conditions (e.g., cell number, incubation time) to maximize the signal window.

  • Compound Stability and Solubility: Ensure that this compound is fully dissolved in your assay buffer and has not precipitated. Poor solubility can lead to an underestimation of the true concentration. It is advisable to visually inspect solutions and consider using a small percentage of a co-solvent like DMSO, ensuring the final concentration is compatible with your assay system.

  • Reagent Quality: Verify the quality and concentration of all reagents, including the ligand and any detection reagents.

Q2: I am seeing inconsistent results between experimental replicates. What should I check?

  • Pipetting Accuracy: Inconsistent pipetting, especially of concentrated compound solutions, can lead to significant variability. Ensure proper mixing and use calibrated pipettes.

  • Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent and low passage number range. High passage numbers can lead to changes in receptor expression and signaling.

  • Edge Effects in Multi-well Plates: To minimize "edge effects" in 96- or 384-well plates, avoid using the outer wells for experimental samples, or fill them with a buffer or media to maintain a more uniform temperature and humidity across the plate.

Q3: Can this compound act as an antagonist in my assay?

Yes, under certain conditions. As a partial agonist, this compound can act as a competitive antagonist in the presence of a full agonist. If your assay system contains endogenous NOP receptor agonists, or if you are co-administering a full agonist, this compound may reduce the overall maximal response.

In Vivo Studies

Q1: The observed in vivo effects are less than anticipated based on in vitro potency. What are potential reasons?

  • Pharmacokinetics and Bioavailability: While this compound has good oral absorption, factors such as formulation, route of administration, and species-specific metabolism can influence the concentration of the compound that reaches the target tissue. Refer to published pharmacokinetic data to ensure appropriate dosing.

  • Receptor Occupancy: The in vivo effect is dependent on achieving sufficient receptor occupancy at the target site. The dose may need to be optimized to ensure adequate brain or peripheral tissue penetration to engage the NOP receptors.

  • Animal Model and Endpoint Selection: The choice of animal model and the specific behavioral or physiological endpoint being measured can impact the observed efficacy. Ensure the model is validated for the NOP receptor system and that the chosen endpoints are sensitive to NOP receptor modulation.

Q2: I am observing sedation in my animal model, which is confounding my behavioral experiment. How can I mitigate this?

Sedation and somnolence are known dose-dependent effects of this compound.

  • Dose Adjustment: The most straightforward approach is to perform a dose-response study to identify the minimal effective dose for your desired therapeutic effect that produces the least sedation.

  • Timing of Administration and Behavioral Testing: The timing of compound administration relative to the behavioral test is critical. Given its relatively short half-life, you may be able to conduct behavioral testing when the desired therapeutic effect is present, but the peak sedative effects have subsided.

  • Control Groups: It is essential to include appropriate vehicle-treated control groups to accurately assess the baseline behavior and to differentiate the sedative effects from the specific therapeutic effects being investigated.

Data and Protocols

Pharmacological Data Summary
ParameterSpeciesValueReference
Ki Human3.3 ± 0.4 nM
EC50 Human4.03 ± 0.86 nM
Emax Human47.8% ± 1.31%
IC50 ([3H]-NOP-1A binding)Rat brain sections7.7 nM
Half-life Human2.1–3.2 h
Experimental Protocols

Hypothetical Protocol for In Vitro cAMP Accumulation Assay

This protocol is a general guideline and should be optimized for your specific cell system.

  • Cell Culture: Culture cells stably expressing the human NOP receptor (e.g., CHO-hNOP) in appropriate media.

  • Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable vehicle (e.g., DMSO) and then dilute into the assay buffer. The final DMSO concentration should be ≤ 0.1%.

  • Assay Procedure: a. Wash the cells with a pre-warmed buffer (e.g., Krebs-HEPES). b. Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation. c. Add the diluted this compound or control compounds to the wells. d. Stimulate adenylyl cyclase with a fixed concentration of forskolin (e.g., 1 µM). e. Incubate at 37°C for 15-30 minutes.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Plot the response (e.g., cAMP concentration) against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax.

Visualizations

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound NOP_R NOP Receptor This compound->NOP_R Binds and partially activates G_protein Gi/o Protein NOP_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP AC->cAMP Conversion ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered neuronal excitability) PKA->Cellular_Response Phosphorylates targets Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Interpretation Binding_Assay Receptor Binding Assay (Determine Ki) Functional_Assay Functional Assay (e.g., cAMP) (Determine EC50, Emax) Binding_Assay->Functional_Assay Selectivity_Panel Selectivity Screening (vs. other receptors) Functional_Assay->Selectivity_Panel PK_Study Pharmacokinetic Study (Determine dose, bioavailability) Selectivity_Panel->PK_Study Proceed if selective Efficacy_Model Efficacy Model (e.g., sleep, anxiety model) PK_Study->Efficacy_Model Safety_Tox Safety/Tolerability (Observe side effects) Efficacy_Model->Safety_Tox Data_Integration Integrate in vitro and in vivo data Safety_Tox->Data_Integration Conclusion Draw conclusions on compound profile Data_Integration->Conclusion

References

Sunobinop Preclinical Safety & Toxicology Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with information on the preclinical dose-limiting side effects of Sunobinop. The following frequently asked questions (FAQs) and troubleshooting guides are based on publicly available data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as V117957 and IMB-115) is an investigational small molecule that acts as a potent and selective partial agonist of the nociceptin/orphanin FQ (NOP) receptor.[1] The NOP receptor is a G protein-coupled receptor expressed in the central and peripheral nervous systems and is involved in a variety of biological functions.[2] this compound has a high degree of functional selectivity for the NOP receptor with lower affinity for other opioid receptors.[3]

Q2: What are the known dose-limiting side effects of this compound in preclinical studies?

Detailed preclinical toxicology reports for this compound are not extensively available in the public domain. However, published research in rat models indicates that this compound was administered at high doses (30 and 300 mg/kg) without significant effects on learning, memory, reward, respiration, or intestinal transit.[1] This suggests a favorable safety profile for these specific parameters at doses substantially higher than those required for therapeutic effect. The specific dose-limiting toxicities in these preclinical studies have not been publicly detailed.

In clinical studies involving healthy human subjects, the most prominent adverse event was dose-dependent sedation or somnolence, which was more common at doses greater than 10 mg.[3]

Q3: Are there any known class-specific side effects for NOP receptor agonists?

Research into NOP receptor agonists suggests a potential for a favorable safety profile, particularly concerning abuse liability, which is a significant side effect of traditional mu-opioid receptor agonists. Selective NOP agonists have demonstrated analgesic effects in primate studies without serving as reinforcers, indicating a low potential for abuse.

Troubleshooting Guide for Preclinical Experiments

Issue: Unexpected adverse effects are observed in animal models at therapeutic dose levels.

Possible Cause & Troubleshooting Steps:

  • Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be causing the adverse effects.

    • Troubleshooting: Run a control group with the vehicle alone to assess its toxicity profile. Consider using alternative, well-tolerated vehicles.

  • Species-Specific Metabolism: The animal model being used may metabolize this compound differently than previously studied species, leading to the formation of toxic metabolites.

    • Troubleshooting: Conduct pharmacokinetic and metabolite profiling studies in the specific animal model to understand exposure and metabolic pathways.

  • Off-Target Effects: While this compound is selective for the NOP receptor, high local concentrations or species-specific receptor binding differences could lead to off-target effects.

    • Troubleshooting: Perform in vitro receptor binding assays with tissues from the animal model to confirm selectivity.

Issue: Difficulty in establishing a dose-response relationship for toxicity.

Possible Cause & Troubleshooting Steps:

  • Dose Range Too Narrow: The selected dose range may not be wide enough to capture the full spectrum of toxicological effects.

    • Troubleshooting: Conduct a dose-range-finding study with a wider spread of doses to identify the maximum tolerated dose (MTD).

  • Non-Linear Pharmacokinetics: this compound may exhibit non-linear absorption, distribution, metabolism, or excretion (ADME) properties, leading to a non-proportional increase in exposure with dose.

    • Troubleshooting: Perform a full pharmacokinetic profiling at multiple dose levels to assess dose proportionality.

Quantitative Data Summary

Table 1: Preclinical Dosing Information for this compound in Rats

Dose Administered (mg/kg)Observed EffectsReference
30Induced significant changes in EEG (increased non-REM sleep, decreased wakefulness). No significant effects on learning, memory, reward, respiration, or intestinal transit.
300Induced significant changes in EEG (increased non-REM sleep, decreased wakefulness). No significant effects on learning, memory, reward, respiration, or intestinal transit.

Table 2: Most Common Adverse Events in Human Clinical Trials

Adverse EventDoseIncidenceReference
Somnolence/Sedation> 10 mgMore common at higher doses

Experimental Protocols

Detailed experimental protocols for the preclinical toxicology studies of this compound are not publicly available. The following represents a generalized methodology for preclinical safety and toxicology assessments based on industry standards.

General Protocol for a Single-Dose Toxicity Study in Rodents

  • Animal Model: Male and female Sprague-Dawley rats, 8-10 weeks old.

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).

    • Groups 2-5: Ascending doses of this compound (e.g., 10, 30, 100, 300 mg/kg).

  • Administration: Single oral gavage.

  • Observations:

    • Clinical signs of toxicity observed continuously for the first 4 hours post-dose and then daily for 14 days.

    • Body weight and food consumption measured daily.

  • Terminal Procedures (Day 14):

    • Blood collection for hematology and clinical chemistry analysis.

    • Gross necropsy of all animals.

    • Histopathological examination of major organs.

Visualizations

Sunobinop_Mechanism_of_Action cluster_neuron Neuron This compound This compound NOP_Receptor NOP Receptor (G Protein-Coupled) This compound->NOP_Receptor Binds and Activates G_Protein G Protein NOP_Receptor->G_Protein Activates Effector Cellular Effectors (e.g., Adenylyl Cyclase, Ion Channels) G_Protein->Effector Modulates Response Biological Response (e.g., Reduced Neuronal Excitability) Effector->Response

Caption: Simplified signaling pathway of this compound's mechanism of action.

Preclinical_Toxicity_Workflow Dose_Range_Finding Dose Range-Finding Study (Determine MTD) Single_Dose_Toxicity Single-Dose Toxicity Study Dose_Range_Finding->Single_Dose_Toxicity Repeated_Dose_Toxicity Repeated-Dose Toxicity Study (e.g., 28-day) Single_Dose_Toxicity->Repeated_Dose_Toxicity Safety_Pharmacology Safety Pharmacology (Cardiovascular, Respiratory, CNS) Repeated_Dose_Toxicity->Safety_Pharmacology Genotoxicity Genotoxicity Assays (Ames, Micronucleus) Safety_Pharmacology->Genotoxicity IND_Submission Investigational New Drug (IND) Application Submission Genotoxicity->IND_Submission

Caption: General workflow for preclinical toxicology assessment.

References

Sunobinop and Delta-Opioid Receptors: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the impact of Sunobinop on delta-opioid receptors in various assays. This compound is primarily a potent and selective partial agonist of the nociceptin/orphanin FQ (NOP) receptor. However, its pharmacological profile reveals a low-affinity, weak partial agonism at the delta-opioid receptor.[1][2][3] This resource offers troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may arise during experimental evaluation.

Frequently Asked Questions (FAQs)

Q1: What is the reported activity of this compound at the delta-opioid receptor?

A1: this compound exhibits weak partial agonist activity at the human delta-opioid receptor with low affinity.[1][3] The reported binding affinity (Ki) is 476 nM, with an EC50 of 2205 nM and a maximum effect (Emax) of 16% in functional assays.

Q2: How does this compound's activity at delta-opioid receptors compare to its primary target, the NOP receptor?

A2: this compound is significantly more potent and efficacious at the NOP receptor. It has a high affinity for human NOP receptors (Ki = 3.3 ± 0.4 nM) and acts as a potent partial agonist (EC50 = 4.03 ± 0.86 nM, Emax = 47.8% ± 1.31%). In contrast, its affinity for the delta-opioid receptor is substantially lower, and its agonist activity is considerably weaker.

Q3: What is the activity of this compound at other opioid receptors?

A3: this compound is a low-affinity antagonist at human mu and kappa opioid receptors and does not activate them.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for this compound at the delta-opioid receptor and other related receptors for comparison.

Table 1: this compound Binding Affinity (Ki) at Opioid Receptors

ReceptorKi (nM)
Delta-Opioid476
Mu-Opioid1630
Kappa-Opioid2280
NOP3.3 ± 0.4

Table 2: this compound Functional Activity (EC50 and Emax) at Delta-Opioid and NOP Receptors

ReceptorEC50 (nM)Emax (%)
Delta-Opioid220516
NOP4.03 ± 0.8647.8 ± 1.31

Experimental Protocols

Detailed methodologies for key experiments are provided below, based on the characterization of this compound's pharmacological profile.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the human delta-opioid receptor.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human delta-opioid receptor.

  • Radioligand: A selective delta-opioid receptor radioligand, such as [³H]-naltrindole, is used.

  • Assay Buffer: The binding buffer typically consists of 50 mM Tris-HCl, pH 7.4.

  • Incubation: Membranes are incubated with the radioligand and various concentrations of this compound in a 96-well plate.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of bound radioactivity is quantified by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Functional Assays (e.g., cAMP Accumulation Assay)

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at the human delta-opioid receptor.

Methodology:

  • Cell Culture: CHO cells stably co-expressing the human delta-opioid receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) are used.

  • Cell Stimulation: Cells are pre-treated with forskolin to stimulate cAMP production.

  • Compound Addition: Increasing concentrations of this compound are added to the cells.

  • Incubation: The cells are incubated to allow for receptor activation and subsequent inhibition of cAMP production.

  • Detection: The level of cAMP is measured using a suitable detection kit (e.g., a luciferase assay system for CRE-luciferase reporter cells).

  • Data Analysis: The concentration-response curve for this compound is plotted, and the EC50 and Emax values are determined using non-linear regression. The Emax is expressed as a percentage of the response produced by a standard full agonist for the delta-opioid receptor.

Troubleshooting Guides

Issue 1: High variability in binding assay results.

  • Possible Cause 1: Inconsistent membrane preparation.

    • Solution: Ensure a standardized protocol for membrane preparation, including cell harvesting and homogenization steps. Perform protein quantification for each batch of membranes to ensure consistent amounts are used in each assay.

  • Possible Cause 2: Radioligand degradation.

    • Solution: Aliquot the radioligand upon receipt and store it at the recommended temperature. Avoid repeated freeze-thaw cycles. Check the purity of the radioligand periodically.

  • Possible Cause 3: Improper washing during filtration.

    • Solution: Optimize the washing steps to ensure complete removal of unbound radioligand without causing significant dissociation of the bound ligand. Use ice-cold wash buffer.

Issue 2: No observable functional response in a cAMP assay.

  • Possible Cause 1: Low receptor expression in the cell line.

    • Solution: Verify the expression level of the delta-opioid receptor in your cell line using a validated method such as radioligand binding or western blotting.

  • Possible Cause 2: Weak partial agonism of this compound.

    • Solution: Given this compound's low efficacy at the delta-opioid receptor (Emax ~16%), the signal window in a functional assay may be small. Ensure your assay is sensitive enough to detect weak responses. Consider using a more sensitive assay format or amplifying the signal.

  • Possible Cause 3: Inactive compound.

    • Solution: Confirm the integrity and concentration of your this compound stock solution.

Visualizations

Signaling Pathway of a Delta-Opioid Receptor Agonist

This compound This compound (Weak Partial Agonist) DOR Delta-Opioid Receptor (δ-OR) This compound->DOR Binds to Gi Gi/o Protein DOR->Gi Activates Signaling Downstream Signaling (e.g., Ion Channel Modulation) DOR->Signaling Initiates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates

Caption: Agonist binding to the delta-opioid receptor.

Experimental Workflow for Radioligand Binding Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes with δ-Opioid Receptors Incubation Incubate Membranes, Radioligand, and this compound Membranes->Incubation Radioligand [³H]-Naltrindole Radioligand->Incubation Compound This compound Dilutions Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Liquid Scintillation Counting Washing->Counting Analysis Calculate Ki from IC50 Counting->Analysis

Caption: Workflow for a delta-opioid receptor binding assay.

Logical Relationship of this compound's Opioid Receptor Activity

cluster_receptors Opioid Receptors This compound This compound DOR Delta (δ) This compound->DOR Weak Partial Agonist (Low Affinity) MOR Mu (μ) This compound->MOR Antagonist (Low Affinity) KOR Kappa (κ) This compound->KOR Antagonist (Low Affinity)

Caption: this compound's activity profile at opioid receptors.

References

Navigating Sunobinop's Rapid Renal Elimination: A Technical Guide for Study Design

Author: BenchChem Technical Support Team. Date: November 2025

Stamford, CT – November 29, 2025 – For researchers and drug development professionals investigating the novel NOP receptor partial agonist, Sunobinop, its distinct pharmacokinetic profile presents both opportunities and challenges. The compound's rapid renal elimination is a key characteristic that requires careful consideration in the design and execution of clinical and preclinical studies. This technical support center provides troubleshooting guidance and frequently asked questions to empower researchers to develop robust experimental protocols.

This compound is characterized by swift absorption and subsequent excretion primarily through the kidneys as an unchanged drug.[1][2] This rapid clearance results in a short biological half-life, a factor that heavily influences dosing regimens, sampling schedules, and the overall strategy for assessing its therapeutic efficacy and safety.

Troubleshooting Guide: Addressing Common Experimental Hurdles

Researchers may encounter several challenges directly related to this compound's pharmacokinetic profile. This guide offers solutions to common issues.

Issue EncounteredPotential CauseRecommended Action
High inter-subject variability in plasma concentrations Differences in individual renal function can significantly alter the rate of this compound's elimination.1. Stratify study participants based on their baseline estimated glomerular filtration rate (eGFR). 2. Conduct a thorough review of concomitant medications that could potentially affect renal function. 3. Implement standardized protocols for sample collection, handling, and storage to minimize procedural variability.
Difficulty in establishing a clear dose-response relationship The short half-life may lead to plasma concentrations falling below the therapeutic threshold between doses.1. Consider a multiple-ascending dose (MAD) study design with more frequent dosing intervals to maintain steady-state concentrations. 2. Implement intensive pharmacokinetic sampling around the expected time of peak concentration (Tmax) and throughout the dosing interval to accurately characterize the concentration-time profile. 3. For once-daily dosing regimens, administration at bedtime can be strategic for indications such as insomnia.
Inconsistent or lower-than-expected efficacy in preclinical models The rapid clearance in animal models may be even more pronounced than in humans, leading to suboptimal drug exposure.1. Characterize the pharmacokinetic profile of this compound in the specific animal model being used. 2. Adjust the dosing frequency or consider continuous infusion models to maintain target plasma concentrations. 3. Utilize pharmacodynamic endpoints that are sensitive to short-term drug effects.
Challenges in urine sample collection for excretion studies The rapid elimination necessitates precise and timely urine collection to capture the majority of the excreted drug.1. Ensure study participants are well-hydrated to maintain a consistent urine flow. 2. Implement a strict and clearly communicated urine collection schedule, with frequent collection intervals, especially within the first 8 hours post-dose. 3. Accurately record the volume of each urine sample and the exact time of collection.

Frequently Asked Questions (FAQs)

Q1: What are the key pharmacokinetic parameters to consider when designing a study with this compound?

A1: The most critical parameters are its short half-life of 2.1-3.2 hours and its primary elimination route via the kidneys as an unchanged drug.[2] Dose-limiting absorption has been observed at doses above 10 mg.[2] Due to its rapid elimination, there is no significant accumulation of the drug with once-daily dosing.[1]

Q2: How does the rapid renal elimination of this compound affect the choice of dosing regimen?

A2: The rapid elimination supports a once-daily dosing schedule, particularly when administered at bedtime for conditions like insomnia, as this timing aligns with the desired therapeutic window for sleep induction and maintenance. For other indications, more frequent dosing may be necessary to maintain therapeutic concentrations throughout the day.

Q3: What considerations should be made for pharmacokinetic sampling in clinical trials?

A3: Given the short half-life, frequent blood sampling is crucial in the initial hours following administration to accurately determine the peak plasma concentration (Cmax) and the absorption phase. Sampling should continue for at least 3-5 half-lives to adequately characterize the elimination phase.

Q4: Are there any known drug-drug interactions to be aware of with this compound?

A4: While specific drug-drug interaction studies are ongoing, caution is advised when co-administering drugs that are known to affect renal function. Any compound that alters glomerular filtration or tubular secretion could potentially impact the pharmacokinetics of this compound.

Q5: Is dose adjustment required for patients with renal impairment?

A5: As this compound is primarily cleared by the kidneys, it is highly probable that patients with impaired renal function will exhibit altered pharmacokinetics. Therefore, it is essential to conduct dedicated studies in populations with varying degrees of renal function to establish appropriate dose adjustments.

Quantitative Data Summary

The following table summarizes the available pharmacokinetic parameters for this compound.

ParameterValueSource
Half-life (t½) 2.1 - 3.2 hours
Route of Elimination Primarily renal, as unchanged drug
Absorption Rapid
Dose Proportionality Proportional from 0.6 to 2 mg; less than proportional from 3 to 30 mg
Accumulation No appreciable accumulation with once-daily dosing
Renal Clearance Rate Data not available
Volume of Distribution Data not available

Experimental Protocols

Protocol 1: Assessment of Renal Clearance of this compound in Healthy Volunteers

Objective: To determine the renal clearance of this compound and the fraction of the dose excreted unchanged in the urine.

Methodology:

  • Participant Selection: Recruit healthy adult volunteers with normal renal function (eGFR > 90 mL/min/1.73m²).

  • Dosing: Administer a single oral dose of this compound.

  • Blood Sampling: Collect serial blood samples at pre-dose, and at frequent intervals post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

  • Urine Collection: Collect urine in fractions over a 24-hour period (e.g., 0-2, 2-4, 4-8, 8-12, and 12-24 hours). Record the exact volume of each collection.

  • Bioanalysis: Analyze plasma and urine samples for this compound concentrations using a validated LC-MS/MS method.

  • Calculations:

    • Calculate the amount of this compound excreted in urine (Ae) for each collection interval.

    • Determine the area under the plasma concentration-time curve (AUC) for the corresponding interval.

    • Renal clearance (CLr) is calculated as Ae / AUC for each interval. Total renal clearance is the sum of the clearances from all intervals.

Protocol 2: Evaluation of this compound Pharmacokinetics in a Renal Impairment Study

Objective: To assess the impact of varying degrees of renal impairment on the pharmacokinetic profile of this compound.

Methodology:

  • Participant Cohorts: Recruit participants into cohorts based on their estimated glomerular filtration rate (eGFR), representing mild, moderate, and severe renal impairment, along with a control group with normal renal function.

  • Dosing: Administer a single, low dose of this compound to all participants.

  • Blood Sampling: Implement an intensive blood sampling schedule for at least 48-72 hours to accommodate potentially prolonged half-life in impaired individuals.

  • Data Analysis:

    • Compare key pharmacokinetic parameters (AUC, Cmax, t½, CL/F) between the renal impairment cohorts and the control group.

    • Model the relationship between eGFR and this compound clearance to inform dosing recommendations for different stages of renal impairment.

Visualizing the Workflow

The following diagrams illustrate key conceptual frameworks for designing studies with this compound.

cluster_0 Pre-clinical Phase cluster_1 Clinical Phase I cluster_2 Key Considerations In-vitro Metabolism In-vitro Metabolism Animal PK Studies Animal PK Studies In-vitro Metabolism->Animal PK Studies Inform Dose Range Finding Dose Range Finding Animal PK Studies->Dose Range Finding Guide SAD Study Single Ascending Dose (SAD) Dose Range Finding->SAD Study Initiate MAD Study Multiple Ascending Dose (MAD) SAD Study->MAD Study Inform Renal Impairment Study Renal Impairment Study SAD Study->Renal Impairment Study Justify Sampling Schedule Sampling Schedule SAD Study->Sampling Schedule Dosing Regimen Dosing Regimen MAD Study->Dosing Regimen Patient Population Patient Population Renal Impairment Study->Patient Population Food Effect Study Food Effect Study

Diagram 1: this compound Study Design Workflow

cluster_pk Pharmacokinetic Assessment cluster_pd Pharmacodynamic Assessment Administer this compound Administer this compound Collect Blood Samples Collect Blood Samples Administer this compound->Collect Blood Samples Collect Urine Samples Collect Urine Samples Administer this compound->Collect Urine Samples Analyze Samples Analyze Samples Collect Blood Samples->Analyze Samples Collect Urine Samples->Analyze Samples Calculate PK Parameters Calculate PK Parameters Analyze Samples->Calculate PK Parameters Correlate with PK Correlate with PK Calculate PK Parameters->Correlate with PK Assess Clinical Endpoints Assess Clinical Endpoints Assess Clinical Endpoints->Correlate with PK

Diagram 2: Integrated PK/PD Experimental Flow

References

Optimizing Sunobinop delivery for central nervous system targets

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Optimizing Sunobinop Delivery to Central Nervous System (CNS) Targets. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research with this compound.

While this compound is being investigated for various indications and its target, the nociceptin/orphanin FQ peptide (NOP) receptor, is widely expressed in the central nervous system, specific data on its blood-brain barrier (BBB) permeability is not extensively published.[1] However, observed CNS-related side effects such as somnolence and dizziness in clinical trials suggest that this compound likely crosses the BBB to some extent in humans.[2][3][4][5] This guide provides a framework for assessing and optimizing its delivery to the CNS.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as V117957 or IMB-115) is an orally available, potent, and selective partial agonist of the nociceptin/orphanin FQ peptide (NOP) receptor. The NOP receptor is the fourth member of the opioid receptor family and is involved in a wide range of biological functions, including pain, mood, and substance abuse. This compound's activation of the NOP receptor is being investigated for therapeutic potential in conditions such as insomnia, alcohol use disorder, overactive bladder, and interstitial cystitis.

Q2: What are the known pharmacokinetic properties of this compound?

A2: this compound exhibits rapid absorption after oral administration, with a half-life of approximately 2.1 to 3.2 hours. It is primarily eliminated unchanged through renal excretion. Dose-limiting absorption has been observed at doses above 10 mg.

Q3: Is there direct evidence of this compound crossing the blood-brain barrier (BBB)?

A3: As of now, there is no publicly available direct experimental data quantifying the BBB penetration of this compound. However, the reported CNS side effects, such as somnolence, in clinical trials strongly suggest that it does cross the BBB to a degree sufficient to exert pharmacological effects in the brain.

Q4: What are the key challenges in delivering small molecules like this compound to the CNS?

A4: The primary challenge is the blood-brain barrier, a highly selective semipermeable border of endothelial cells that prevents most compounds from entering the brain from the bloodstream. Another significant hurdle is the presence of efflux transporters, such as P-glycoprotein (P-gp), at the BBB, which actively pump xenobiotics back into the blood, limiting their brain concentration.

Troubleshooting Guides

This section provides guidance on how to address common issues you may encounter during your experiments to optimize this compound's CNS delivery.

Issue 1: Low or undetectable this compound concentration in the brain.
Possible Cause Troubleshooting Step
Poor BBB permeability 1. Assess physicochemical properties: Use the table below to compare this compound's properties with those of typical CNS drugs. 2. In silico modeling: Employ computational models to predict BBB penetration. 3. In vitro BBB permeability assay: Conduct experiments using cell-based models (see detailed protocol below).
Active efflux by transporters (e.g., P-gp) 1. In vitro transporter assay: Use cell lines overexpressing efflux transporters to determine if this compound is a substrate. 2. In vivo studies with inhibitors: Co-administer this compound with a known P-gp inhibitor in animal models and measure brain concentrations.
Rapid metabolism in the brain While systemic metabolism of this compound is low, brain-specific metabolism could be a factor. Analyze brain tissue for metabolites.
Suboptimal formulation Consider formulation strategies to enhance CNS delivery, such as the use of nanocarriers or chemical modification into a prodrug.
Issue 2: Inconsistent results in CNS-related behavioral assays.
Possible Cause Troubleshooting Step
Variable brain exposure 1. Correlate pharmacokinetics and pharmacodynamics: Measure plasma and brain concentrations of this compound at the time of the behavioral assessment. 2. Optimize dosing regimen: Adjust the dose and frequency of administration to achieve and maintain target brain concentrations.
Off-target effects While this compound is selective for the NOP receptor, at high concentrations, off-target effects could occur. Conduct receptor binding assays with a panel of CNS targets.
Animal model variability Ensure the chosen animal model is appropriate for the CNS indication being studied and that experimental conditions are tightly controlled.

Data Presentation

Table 1: Physicochemical Properties of this compound and General Properties for CNS Drugs
PropertyThis compoundGeneral Guideline for CNS Drugs
Molecular Weight (MW) 435.568 g/mol < 400-500 Da
logP (lipophilicity) Predicted ~3.71-4
Topological Polar Surface Area (TPSA) 73.2 Ų< 70-90 Ų
Hydrogen Bond Donors 1≤ 3
Hydrogen Bond Acceptors 5≤ 7

Note: this compound's properties are generally within the favorable range for CNS penetration.

Table 2: Summary of this compound Clinical Trial Data with CNS-related Adverse Events
Study PopulationDose RangeCommon Adverse Events with CNS Implications
Healthy Participants0.2 - 6 mgSomnolence, dizziness
Patients with Insomnia10 mgFatigue/somnolence, euphoria, dizziness
Patients with Interstitial Cystitis/Bladder Pain SyndromeNot specifiedSomnolence
Patients with Alcohol Use Disorder1 mg and 2 mgSomnolence, sedation

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model

This protocol provides a general method to assess the permeability of this compound across an in vitro BBB model.

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a monolayer of brain endothelial cells.

Materials:

  • Human induced pluripotent stem cell (iPSC)-derived brain microvascular endothelial cells (BMECs)

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium and supplements

  • This compound stock solution

  • Lucifer yellow (paracellular marker)

  • LC-MS/MS for quantification of this compound

Procedure:

  • Cell Seeding: Seed the iPSC-derived BMECs on the apical side of the Transwell inserts and culture until a confluent monolayer is formed.

  • Barrier Integrity Measurement: Measure the transendothelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A high TEER value is indicative of tight junction formation.

  • Permeability Assay:

    • Replace the medium in the apical (donor) and basolateral (receiver) chambers with transport buffer.

    • Add this compound to the apical chamber at a known concentration.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

    • To assess paracellular transport, add Lucifer yellow to the apical chamber and measure its transport to the basolateral side.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculation of Papp: Calculate the apparent permeability coefficient using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of this compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis start Seed iPSC-derived BMECs on Transwell inserts culture Culture to form a confluent monolayer start->culture teer Measure TEER for barrier integrity culture->teer add_this compound Add this compound to apical chamber teer->add_this compound sample Collect samples from basolateral chamber at time points add_this compound->sample quantify Quantify this compound concentration (LC-MS/MS) sample->quantify calculate Calculate apparent permeability (Papp) quantify->calculate

Caption: Workflow for in vitro BBB permeability assay.

troubleshooting_logic cluster_causes Potential Causes cluster_actions Troubleshooting Actions start Low brain concentration of this compound observed cause1 Poor BBB Permeability start->cause1 cause2 Active Efflux start->cause2 cause3 Brain Metabolism start->cause3 action1 Assess physicochemical properties In silico modeling In vitro permeability assay cause1->action1 action2 In vitro transporter assay In vivo studies with inhibitors cause2->action2 action3 Analyze brain tissue for metabolites cause3->action3

Caption: Troubleshooting logic for low this compound brain concentration.

npo_signaling NOP Receptor Signaling Pathway This compound This compound nop_receptor NOP Receptor (GPCR) This compound->nop_receptor binds and activates g_protein Gi/o Protein nop_receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase inhibits ion_channels Ion Channels (K+, Ca2+) g_protein->ion_channels modulates camp cAMP adenylyl_cyclase->camp produces neuronal_activity Decreased Neuronal Excitability camp->neuronal_activity ion_channels->neuronal_activity

Caption: Simplified NOP receptor signaling pathway.

References

Troubleshooting inconsistent results in Sunobinop functional assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during functional assays with Sunobinop.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in our cAMP assay results when testing this compound. What are the potential causes and solutions?

A1: Inconsistent results in cAMP assays with this compound, a partial agonist for the nociceptin/orphanin FQ peptide (NOP) receptor, can stem from several factors.[1]

Potential Causes:

  • Partial Agonism: this compound's nature as a partial agonist can lead to results that are highly sensitive to assay conditions.[2][3] Unlike a full agonist, the maximal response is dependent on receptor expression levels and signaling amplification.

  • Cell Health and Passage Number: Variations in cell health, density, and passage number can significantly alter receptor expression and signaling capacity, leading to inconsistent responses.

  • Reagent Variability: Inconsistent concentrations of forskolin (if used to stimulate adenylyl cyclase), phosphodiesterase (PDE) inhibitors, or the detection reagents themselves can be a major source of variability.[4][5]

  • Incubation Times: Inadequate or inconsistent incubation times for this compound or the stimulating agent can lead to non-equilibrium conditions and variable results.

Troubleshooting Solutions:

ParameterRecommendation
Cell Culture Maintain a consistent cell passage number and ensure high cell viability (>95%) before plating. Optimize cell seeding density to be within the linear range of the assay.
Agonist/Antagonist Concentration Perform precise dose-response curves for this compound to accurately determine its EC50 and maximal effect. When studying antagonist effects, use an EC80 concentration of the agonist.
Reagent Preparation Prepare fresh dilutions of all reagents for each experiment. Use a consistent source and lot of reagents.
Incubation Time Optimize incubation times for both this compound and any co-administered ligands through time-course experiments.
Assay Controls Include appropriate controls such as a known full agonist for the NOP receptor, a negative control (vehicle), and a positive control for adenylyl cyclase activation (e.g., forskolin).

Q2: Our β-arrestin recruitment assays with this compound are showing conflicting results, sometimes indicating agonism and other times antagonism. How can we troubleshoot this?

A2: The dual activity of this compound, exhibiting partial agonism and competitive antagonism in different assay contexts, can lead to these discrepancies in β-arrestin recruitment assays.

Potential Causes:

  • Assay System Bias: Different β-arrestin assay platforms (e.g., BRET, FRET, enzyme complementation) have varying levels of sensitivity and amplification, which can influence the apparent activity of a partial agonist.

  • Biased Agonism: this compound may act as a biased agonist, preferentially activating G-protein signaling pathways over β-arrestin recruitment, or vice-versa, depending on the cellular context.

  • Receptor Expression Levels: The level of NOP receptor and β-arrestin expression in the host cells can dramatically impact the observed functional response.

  • Kinetic Effects: The kinetics of this compound binding and the subsequent recruitment of β-arrestin may differ from that of the endogenous ligand or other reference compounds.

Troubleshooting Solutions:

ParameterRecommendation
Assay Platform Be consistent with the chosen assay platform. If possible, validate findings using an orthogonal assay method.
Cell Line Use a well-characterized cell line with stable expression of the NOP receptor and β-arrestin.
Reference Compounds Always include a reference full agonist and a known antagonist for the NOP receptor to contextualize the activity of this compound.
Data Analysis Analyze the full dose-response curves and consider using models that can account for partial agonism and competitive antagonism.

Q3: We are struggling with inconsistent ERK1/2 phosphorylation results in response to this compound. What are the key parameters to optimize?

A3: ERK1/2 phosphorylation is a downstream event in the NOP receptor signaling cascade and its activation can be influenced by multiple upstream factors, leading to variability.

Potential Causes:

  • Serum Starvation: Incomplete or inconsistent serum starvation of cells prior to the assay can lead to high basal ERK1/2 phosphorylation, masking the specific response to this compound.

  • Stimulation Time: The kinetics of ERK1/2 phosphorylation are often transient. The chosen time point for measurement might not capture the peak response.

  • Cell Density: High cell density can lead to contact inhibition and altered signaling responses.

  • Antibody Performance: Variability in the quality and concentration of primary and secondary antibodies used for detection (e.g., in Western blotting or In-Cell Westerns) can be a significant source of inconsistency.

Troubleshooting Solutions:

ParameterRecommendation
Serum Starvation Optimize the duration of serum starvation (typically 4-18 hours) to minimize basal ERK phosphorylation without compromising cell health.
Time-Course Experiment Perform a time-course experiment (e.g., 2, 5, 10, 15, 30 minutes) to identify the peak of ERK1/2 phosphorylation in response to this compound.
Cell Seeding Optimize cell seeding density to ensure cells are in a logarithmic growth phase and not over-confluent at the time of the assay.
Antibody Validation Validate all antibodies for specificity and optimal dilution. Use a consistent lot of antibodies for a given set of experiments.
Loading Controls For Western blotting, always normalize phosphorylated ERK1/2 levels to total ERK1/2 to account for variations in protein loading.

Detailed Experimental Protocols

cAMP Inhibition Assay

This protocol is designed to measure the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing the NOP receptor.

Materials:

  • CHO-K1 cells stably expressing the human NOP receptor

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Forskolin

  • 3-isobutyl-1-methylxanthine (IBMX)

  • This compound

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

Procedure:

  • Cell Plating: Seed CHO-hNOP cells in a 96-well plate at a pre-optimized density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and a reference NOP receptor agonist in assay buffer.

  • Assay Initiation:

    • Aspirate the culture medium from the cells.

    • Add assay buffer containing a fixed concentration of IBMX (e.g., 500 µM) to each well and incubate for 15 minutes at 37°C.

    • Add the diluted this compound or reference agonist to the respective wells and incubate for 15 minutes at 37°C.

    • Add a pre-determined concentration of forskolin (e.g., 5 µM) to all wells (except for the basal control) and incubate for 30 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.

β-Arrestin Recruitment Assay (Enzyme Complementation-Based)

This protocol describes a method to measure the recruitment of β-arrestin to the NOP receptor upon agonist stimulation using a commercially available enzyme complementation assay (e.g., PathHunter®).

Materials:

  • U2OS cells stably co-expressing NOP receptor tagged with a ProLink™ (PK) tag and β-arrestin 2 fused to an Enzyme Acceptor (EA)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • This compound

  • Reference NOP receptor agonist

  • Detection reagents from the assay kit

Procedure:

  • Cell Plating: Plate the engineered U2OS cells in a white, clear-bottom 96-well plate and incubate for 24-48 hours.

  • Compound Addition: Add serial dilutions of this compound or the reference agonist to the wells.

  • Incubation: Incubate the plate at 37°C for 90 minutes.

  • Detection: Add the detection reagents according to the manufacturer's protocol and incubate at room temperature for 60 minutes.

  • Signal Measurement: Read the chemiluminescent signal using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the fold-increase in signal against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.

ERK1/2 Phosphorylation Assay (In-Cell Western)

This protocol outlines a method to quantify this compound-induced ERK1/2 phosphorylation in a plate-based format.

Materials:

  • HEK293 cells expressing the NOP receptor

  • Complete growth medium and serum-free medium

  • This compound

  • Reference NOP receptor agonist

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-total-ERK1/2

  • Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse

  • Plate-based imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Cell Plating and Starvation: Seed HEK293-hNOP cells in a 96-well plate. Once confluent, replace the growth medium with serum-free medium and incubate for 12-18 hours.

  • Agonist Stimulation: Treat the cells with various concentrations of this compound or a reference agonist for the optimized peak stimulation time (e.g., 5 minutes) at 37°C.

  • Fixation and Permeabilization:

    • Aspirate the medium and fix the cells with 4% PFA for 20 minutes at room temperature.

    • Wash the cells with PBS and then permeabilize with permeabilization buffer for 20 minutes.

  • Blocking and Antibody Incubation:

    • Block non-specific binding with blocking buffer for 90 minutes.

    • Incubate with a cocktail of primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2) in blocking buffer overnight at 4°C.

    • Wash the cells and incubate with a cocktail of fluorescently labeled secondary antibodies for 60 minutes at room temperature in the dark.

  • Imaging and Analysis:

    • Wash the cells and allow them to dry.

    • Scan the plate using a two-color imaging system.

    • Quantify the fluorescence intensity for both channels. Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal for each well.

Signaling Pathways and Experimental Workflows

NOP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound NOP_R NOP Receptor This compound->NOP_R binds G_protein Gαi/o βγ NOP_R->G_protein activates beta_Arrestin β-Arrestin NOP_R->beta_Arrestin recruits AC Adenylyl Cyclase G_protein->AC inhibits (Gαi/o) PLC Phospholipase C G_protein->PLC activates (Gβγ) MAPK_Cascade MAPK Cascade (Raf/MEK/ERK) G_protein->MAPK_Cascade activates cAMP cAMP AC->cAMP ↓ production IP3_DAG IP3 / DAG PLC->IP3_DAG produces beta_Arrestin->MAPK_Cascade activates PKA PKA cAMP->PKA ↓ activation Ca2 Ca²⁺ IP3_DAG->Ca2 ↑ release PKC PKC IP3_DAG->PKC activates pERK p-ERK1/2 MAPK_Cascade->pERK phosphorylates

Caption: NOP Receptor Signaling Pathways Activated by this compound.

experimental_workflow start Start cell_prep Cell Preparation (Seeding & Culture) start->cell_prep compound_prep Compound Preparation (this compound Dilutions) cell_prep->compound_prep assay_execution Assay Execution (Stimulation & Incubation) compound_prep->assay_execution signal_detection Signal Detection (e.g., Luminescence, Fluorescence) assay_execution->signal_detection data_analysis Data Analysis (Normalization, Curve Fitting) signal_detection->data_analysis troubleshooting Troubleshooting (If results are inconsistent) data_analysis->troubleshooting Inconsistent Results end End data_analysis->end Consistent Results troubleshooting->cell_prep Re-optimize

Caption: General Experimental Workflow for this compound Functional Assays.

troubleshooting_logic start Inconsistent Results Observed check_controls Are Controls Behaving as Expected? (Positive, Negative, Vehicle) start->check_controls check_reagents Check Reagent Integrity (Preparation, Storage, Lot#) check_controls->check_reagents No check_cells Evaluate Cell Health & Consistency (Viability, Passage, Density) check_controls->check_cells Yes resolve Problem Resolved check_reagents->resolve check_protocol Review Assay Protocol (Incubation Times, Temperatures) check_cells->check_protocol check_instrument Verify Instrument Settings (Calibration, Wavelengths) check_protocol->check_instrument check_instrument->resolve

Caption: Logical Flow for Troubleshooting Inconsistent Assay Results.

References

Technical Support Center: Accounting for Sunobinop's Partial Agonism in Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sunobinop. The content is designed to address specific issues that may arise during experiments due to its nature as a partial agonist of the Nociceptin/Orphanin FQ (NOP) receptor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an investigational, potent, and selective small molecule that acts as a partial agonist at the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2][3] Its partial agonism means that it binds to and activates the NOP receptor, but with lower maximal efficacy compared to the endogenous full agonist, N/OFQ.

Q2: What is "functional selectivity" or "biased agonism," and how does it apply to this compound?

Functional selectivity, or biased agonism, is a phenomenon where a ligand preferentially activates one signaling pathway over another downstream of the same receptor. This compound has been observed to exhibit functional selectivity, acting as a partial agonist in some assays (e.g., G-protein activation pathways like GTPγS binding and cAMP inhibition) while behaving as a competitive antagonist in others (e.g., β-arrestin 2 recruitment).[1] This is a critical consideration in experimental design and data interpretation.

Q3: Why do I observe different levels of efficacy (Emax) for this compound in different functional assays?

The observed efficacy of a partial agonist like this compound can vary significantly between different functional assays.[4] This is due to factors such as the level of receptor reserve in the expression system and the specific signaling pathway being measured. Assays with significant signal amplification may show higher efficacy for a partial agonist, while assays measuring more proximal events to receptor activation, with less amplification, may reveal lower efficacy.

Q4: Can this compound act as an antagonist?

Yes, in the presence of a full agonist (like the endogenous ligand N/OFQ), a partial agonist such as this compound can act as a competitive antagonist. By occupying the receptor binding site, it prevents the full agonist from binding and eliciting a maximal response, thereby reducing the overall observed effect to the level of its own partial agonism.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for this compound at the human NOP receptor.

ParameterValueAssay SystemReference
Binding Affinity (Ki) 3.3 ± 0.4 nMCells stably overexpressing human NOP
Functional Potency (EC50) 4.03 ± 0.86 nMNot specified in abstract
Maximal Efficacy (Emax) 47.8% ± 1.31% (relative to full agonist)Not specified in abstract
μ-Opioid Receptor Affinity (Ki) 1630 nMNot specified in abstract
κ-Opioid Receptor Affinity (Ki) 2280 nMNot specified in abstract
δ-Opioid Receptor Affinity (Ki) 476 nMNot specified in abstract
δ-Opioid Receptor Efficacy (Emax) 16%Not specified in abstract

Troubleshooting Guides

Issue 1: Unexpectedly Low or No Agonist Activity in a Functional Assay

Possible Cause 1: Assay-Dependent Efficacy this compound's partial agonism means its efficacy is highly dependent on the assay system. In assays with low receptor reserve or those measuring pathways where this compound has minimal activity (e.g., β-arrestin recruitment), it may appear as a weak partial agonist or even an antagonist.

  • Troubleshooting Steps:

    • Use a Full Agonist Control: Always include a known full agonist for the NOP receptor (e.g., N/OFQ) to establish the maximum possible response in your assay system.

    • Characterize Multiple Pathways: If possible, assess this compound's activity in multiple downstream signaling assays (e.g., GTPγS, cAMP, calcium mobilization, and β-arrestin recruitment) to build a comprehensive pharmacological profile.

    • Consider a Different Cell Line: The level of receptor expression can influence the observed efficacy of a partial agonist. A cell line with higher receptor expression may exhibit a greater response.

Possible Cause 2: Incorrect Agonist Concentration Range If the concentration range of this compound is not optimal, you may miss the window of its activity.

  • Troubleshooting Steps:

    • Perform a Wide Dose-Response Curve: Test a broad range of this compound concentrations (e.g., from 10 pM to 100 µM) to ensure you capture the full dose-response relationship.

    • Consult Published Data: Refer to the quantitative data table above for reported EC50 values to guide your concentration selection.

Issue 2: Inconsistent Results Between Experimental Repeats

Possible Cause 1: Cell Health and Passage Number The health and passage number of your cells can significantly impact GPCR expression and signaling.

  • Troubleshooting Steps:

    • Maintain Healthy Cell Cultures: Ensure cells are healthy, not overgrown, and within a consistent passage number range for all experiments.

    • Monitor Receptor Expression: If possible, periodically verify NOP receptor expression levels in your cell line (e.g., via Western blot or flow cytometry).

Possible Cause 2: Reagent Variability Inconsistencies in reagents, such as serum, assay buffers, or the this compound stock solution, can lead to variable results.

  • Troubleshooting Steps:

    • Use a Consistent Reagent Source: Use the same lot of serum and other critical reagents for a set of experiments.

    • Properly Store Stock Solutions: Aliquot and store the this compound stock solution at -80°C to prevent degradation from repeated freeze-thaw cycles.

Issue 3: Difficulty Interpreting a "Bell-Shaped" Dose-Response Curve

A bell-shaped dose-response curve can sometimes be observed with partial agonists.

Possible Cause: Complex Receptor Interactions This phenomenon can arise from various factors, including the partial agonist interacting with multiple receptor subtypes or initiating opposing signaling pathways at different concentrations.

  • Troubleshooting Steps:

    • Thoroughly Characterize the System: Investigate whether your experimental system expresses other receptors that this compound might interact with, even at lower affinities.

    • Analyze Multiple Endpoints: Measure different downstream signaling events to see if this compound elicits different responses at varying concentrations.

Experimental Protocols

[35S]GTPγS Binding Assay

This assay measures the direct activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.

  • Materials:

    • Cell membranes expressing the NOP receptor

    • [35S]GTPγS

    • GDP, unlabeled GTPγS

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

    • This compound and a full agonist (e.g., N/OFQ)

  • Procedure:

    • Prepare serial dilutions of this compound and the full agonist.

    • In a 96-well plate, add assay buffer, the appropriate ligand dilution, and cell membranes (typically 10-20 µg of protein per well).

    • Add GDP to a final concentration of 10-100 µM.

    • Pre-incubate the plate at 30°C for 15 minutes.

    • Initiate the reaction by adding [35S]GTPγS to a final concentration of 0.05-0.1 nM.

    • Incubate at 30°C for 60 minutes with gentle shaking.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate.

    • Wash the filters three times with ice-cold wash buffer.

    • Dry the filter plate, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

    • Data Analysis: Subtract non-specific binding (determined in the presence of 10 µM unlabeled GTPγS) from all other measurements. Plot specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.

β-Arrestin 2 Recruitment Assay (PathHunter® EFC-based)

This assay quantifies the recruitment of β-arrestin 2 to the activated NOP receptor using enzyme-fragment complementation (EFC).

  • Materials:

    • PathHunter® CHO-K1 cells expressing ProLink™-tagged NOP receptor and Enzyme Acceptor-tagged β-arrestin 2

    • Cell plating reagent

    • This compound and a full agonist

    • PathHunter® Detection Reagent

  • Procedure:

    • Seed the PathHunter® cells in a 384-well white, clear-bottom plate and incubate overnight.

    • Prepare serial dilutions of this compound and the full agonist.

    • Add the compound dilutions to the respective wells of the cell plate.

    • Incubate for 90 minutes at 37°C.

    • Prepare the PathHunter® Detection Reagent according to the manufacturer's instructions.

    • Add the detection reagent to each well and incubate at room temperature for 60 minutes, protected from light.

    • Read the chemiluminescent signal using a plate luminometer.

    • Data Analysis: Plot the relative luminescence units (RLU) against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs or Gi-coupled GPCRs in cells co-expressing a chimeric G-protein.

  • Materials:

    • Cells expressing the NOP receptor (and a suitable G-protein for coupling to calcium signaling, if necessary)

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

    • This compound and a full agonist

  • Procedure:

    • Seed cells in a 96-well black-walled, clear-bottom plate and incubate overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

    • Wash the cells with assay buffer to remove excess dye.

    • Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.

    • Add the serially diluted this compound or full agonist and continue to measure the fluorescence signal over time to capture the transient calcium response.

    • Data Analysis: Determine the peak fluorescence response for each concentration. Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.

cAMP Inhibition Assay

This assay measures the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels, which is characteristic of Gi/o-coupled receptors like the NOP receptor.

  • Materials:

    • Cells expressing the NOP receptor

    • Forskolin (to stimulate adenylyl cyclase)

    • This compound and a full agonist

    • A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE)

  • Procedure:

    • Seed cells in the appropriate plate format for your chosen cAMP detection kit.

    • Pre-treat the cells with the serially diluted this compound or full agonist for a specified time (e.g., 15-30 minutes).

    • Stimulate the cells with a fixed concentration of forskolin (typically around the EC80) to induce cAMP production.

    • Incubate for a specified time (e.g., 30 minutes).

    • Lyse the cells and measure the intracellular cAMP levels using your chosen detection kit according to the manufacturer's protocol.

    • Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration. The data will show an inhibitory dose-response curve. Fit the data to a sigmoidal dose-inhibition curve to determine the IC50 and the maximal percentage of inhibition.

Visualizations

NOP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound (Partial Agonist) NOP_Receptor NOP Receptor This compound->NOP_Receptor Binds G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates Beta_Arrestin β-Arrestin NOP_Receptor->Beta_Arrestin Recruits (Weakly) Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits G_Protein_Activation G-Protein Activation (GTPγS Assay) G_Protein->G_Protein_Activation cAMP cAMP Adenylyl_Cyclase->cAMP Produces cAMP_Inhibition cAMP Inhibition (cAMP Assay) cAMP->cAMP_Inhibition Receptor_Internalization Receptor Internalization Beta_Arrestin->Receptor_Internalization

Caption: Simplified NOP receptor signaling pathway for this compound.

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Assay Execution cluster_analysis Data Analysis & Interpretation Choose_Assay Choose Functional Assay (e.g., GTPγS, cAMP, β-Arrestin) Select_Cell_Line Select Appropriate Cell Line Choose_Assay->Select_Cell_Line Prepare_Reagents Prepare Reagents (this compound, Controls) Select_Cell_Line->Prepare_Reagents Cell_Culture Cell Culture & Seeding Ligand_Incubation Ligand Incubation Prepare_Reagents->Ligand_Incubation Cell_Culture->Ligand_Incubation Signal_Detection Signal Detection Ligand_Incubation->Signal_Detection Generate_DRC Generate Dose-Response Curve Signal_Detection->Generate_DRC Calculate_Parameters Calculate EC50/IC50 & Emax Generate_DRC->Calculate_Parameters Interpret_Results Interpret Results in Context of Partial Agonism Calculate_Parameters->Interpret_Results

Caption: General experimental workflow for studying this compound.

Caption: Troubleshooting logic for unexpected results with this compound.

References

Validation & Comparative

A Comparative Guide to Sunobinop and Other Selective NOP Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a member of the opioid receptor family, has emerged as a promising therapeutic target for a range of conditions, including pain, anxiety, substance use disorders, and insomnia. Unlike classical opioid receptors (mu, delta, and kappa), activation of the NOP receptor does not appear to be associated with significant abuse liability or respiratory depression, making it an attractive area for drug development.[1][2]

Sunobinop (V117957; IMB-115) is a novel, orally available small molecule being investigated as a potent and selective partial agonist of the NOP receptor.[3][4][5] This guide provides an objective comparison of this compound's pharmacological profile with other notable selective and mixed-activity NOP receptor agonists, supported by experimental data from preclinical studies.

NOP Receptor Signaling Pathway

Activation of the NOP receptor, a Gi/o-coupled G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Downstream effects also include the modulation of ion channels, specifically the inhibition of voltage-gated Ca2+ channels and the activation of inwardly rectifying K+ channels, which collectively reduce neuronal excitability. Additionally, NOP receptor activation can trigger mitogen-activated protein kinase (MAPK) pathways and β-arrestin recruitment, which is involved in receptor desensitization and internalization.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NOP NOP Receptor G_protein Gi/o Protein NOP->G_protein Activation Arrestin β-Arrestin Recruitment NOP->Arrestin Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca²+ Channel G_protein->Ca_channel Inhibition K_channel K+ Channel G_protein->K_channel Activation MAPK MAPK Pathway (e.g., ERK1/2) G_protein->MAPK Activation cAMP ↓ cAMP Ca_influx ↓ Ca²+ Influx K_efflux ↑ K+ Efflux Reduced_Excitability Reduced Neuronal Excitability Ca_influx->Reduced_Excitability Hyperpolarization Neuronal Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Reduced_Excitability Internalization Receptor Internalization Arrestin->Internalization Agonist NOP Agonist (e.g., this compound) Agonist->NOP Binds

Caption: Simplified NOP receptor signaling cascade.

Comparative In Vitro Pharmacology

The following tables summarize the quantitative data for this compound and other selected NOP receptor agonists. Data is compiled from various sources and experimental conditions may differ.

Table 1: NOP Receptor Binding Affinity and Functional Activity

CompoundTypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Efficacy (%Emax vs N/OFQ)Assay Type
This compound Selective Partial Agonist3.34.0347.8GTPγS
SCH 221510 Selective Agonist0.312Full AgonistcAMP
Ro 64-6198 Selective AgonistSub-nanomolar25.6Full AgonistcAMP
AT-121 Mixed NOP/MOP Partial Agonist3.7 (pKi 8.4)35Partial AgonistGTPγS
Cebranopadol Mixed NOP/Opioid AgonistSub-nanomolarNOP = MOPFull Agonist (NOP)Ca²⁺ Mobilization

Table 2: Receptor Selectivity Profile

CompoundNOP Ki (nM)MOP Ki (nM)KOP Ki (nM)DOP Ki (nM)Selectivity (MOP/NOP)
This compound ~316302280476~543x
SCH 221510 0.3651312854~217x
Ro 64-6198 Sub-nanomolar>100x higher>100x higher>100x higher>100x
AT-121 3.7~20 (EC50)>100>100N/A (Bifunctional)
Cebranopadol Sub-nanomolarSub-nanomolar~10x lower affinity~10x lower affinityN/A (Bifunctional)

Note: this compound acts as a low-affinity antagonist at human mu and kappa receptors and a weak partial agonist at delta receptors.

Experimental Protocols and Workflows

The characterization of novel NOP receptor agonists typically involves a tiered screening process, progressing from in vitro binding and functional assays to in vivo models.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Binding Radioligand Binding (Affinity - Ki) Function Functional Assays (Potency - EC50, Efficacy - Emax) Binding->Function Selectivity Selectivity Screening (vs. MOP, KOP, DOP) Function->Selectivity PK Pharmacokinetics (ADME) Selectivity->PK Lead Candidate Efficacy Efficacy Models (e.g., Analgesia, Anxiety) PK->Efficacy Safety Safety & Tolerability (e.g., Respiration, Locomotion) Efficacy->Safety Phase1 Phase I (Human Safety, PK/PD) Safety->Phase1 IND Enabling Phase2 Phase II (Efficacy, Dosing) Phase1->Phase2

Caption: Typical preclinical evaluation workflow for a NOP agonist.
Key Experimental Methodologies

  • Radioligand Displacement Binding Assay: This assay is used to determine the binding affinity (Ki) of a test compound for the NOP receptor. It involves incubating cell membranes expressing the receptor with a fixed concentration of a radiolabeled NOP ligand (e.g., [3H]N/OFQ) and varying concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value, which represents the intrinsic affinity of the compound for the receptor.

  • [35S]GTPγS Binding Assay: This functional assay measures G-protein activation following receptor agonism. In the presence of an agonist, the Gi/o protein coupled to the NOP receptor exchanges GDP for GTP. A non-hydrolyzable analog, [35S]GTPγS, is used to quantify this activation. The amount of bound radioactivity is proportional to the degree of G-protein activation. This assay is used to determine a compound's potency (EC50) and efficacy (Emax) as an agonist.

  • cAMP Inhibition Assay: This is another key functional assay that measures the downstream consequences of Gi/o protein activation. NOP receptor activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Cells are first stimulated with an agent like forskolin to elevate cAMP levels, and then the ability of the test agonist to inhibit this increase is measured. This provides another measure of the compound's functional potency and efficacy.

In Vivo and Clinical Data Summary

This compound: this compound has undergone several clinical trials. In a Phase 2 study for insomnia, a 10 mg dose significantly improved sleep efficiency, reduced the time to fall asleep, and decreased awakenings during the night compared to placebo. Phase 1b studies in patients with interstitial cystitis/bladder pain syndrome showed that this compound led to a statistically significant reduction in bladder pain and discomfort scores. Similarly, in a study on overactive bladder syndrome, patients treated with this compound experienced less urinary urgency and frequency, and fewer incontinence episodes. The most common adverse event reported in clinical trials is dose-dependent somnolence or sedation.

Other NOP Agonists:

  • Ro 64-6198: Preclinical studies in animals have shown this compound to have anxiolytic, antitussive, and analgesic effects. However, its development has been limited, likely due to poor oral bioavailability.

  • SCH 221510: This potent and selective agonist has demonstrated anxiolytic-like effects in animal models.

  • Cebranopadol: As a mixed NOP/opioid agonist, it has advanced to Phase II and III clinical trials for chronic pain, showing effective analgesia with a potentially better side-effect profile than traditional opioids, particularly regarding respiratory depression and abuse potential.

  • AT-121: In non-human primate studies, this bifunctional NOP/MOP agonist produced morphine-like analgesia without inducing respiratory depression, abuse potential, or physical dependence, highlighting the potential of this dual-target approach.

Conclusion

This compound distinguishes itself as a potent, selective, and orally available partial agonist of the NOP receptor. Its partial agonism may offer a favorable therapeutic window, potentially mitigating some of the on-target side effects that might be associated with full agonists, such as profound sedation. In contrast, compounds like Ro 64-6198 and SCH 221510 are primarily preclinical tools characterized as full agonists.

Meanwhile, agents like Cebranopadol and AT-121 represent a different therapeutic strategy, aiming to combine the benefits of NOP activation with classical opioid receptor agonism to achieve potent analgesia with an improved safety profile. This compound's high selectivity for the NOP receptor and its progression in clinical trials for conditions like insomnia and bladder disorders underscore its potential as a first-in-class monotherapy targeting the NOP system for non-analgesic indications.

References

Sunobinop: A Comparative Analysis of its GPCR Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the G-protein coupled receptor (GPCR) selectivity profile of Sunobinop (also known as IMB-115), an investigational compound, with a focus on its primary target and other relevant receptors. The information is supported by experimental data to aid in the evaluation of its therapeutic potential and off-target effects.

This compound is a potent and selective partial agonist for the Nociceptin/Orphanin FQ (NOP) receptor, a member of the opioid receptor family.[1] Its high affinity and functional selectivity for the NOP receptor distinguish it from traditional opioids, suggesting a potential for therapeutic applications with a different side-effect profile. This guide summarizes the available quantitative data on its binding and functional activity and provides an overview of the experimental methods used for its characterization.

Quantitative Selectivity Profile of this compound

The following table summarizes the binding affinity (Ki) and functional activity (EC50 and Emax) of this compound at the human NOP receptor and its interaction with classical opioid receptors.

ReceptorLigandAssay TypeKi (nM)EC50 (nM)Emax (%)Reference
Human NOP This compoundRadioligand Binding3.3 ± 0.4--[1]
Human NOP This compoundFunctional Assay-4.03 ± 0.8647.8 ± 1.31[1]
Human μ-opioid This compoundFunctional Assay-No activation-[1]
Human κ-opioid This compoundFunctional Assay-No activation-[1]
Human δ-opioid This compoundFunctional AssayLow AffinityWeak Partial Agonist-

Note: A comprehensive selectivity profile of this compound against a broad panel of other GPCRs is not publicly available at the time of this publication. The data presented here is focused on its primary target and the most closely related opioid receptors.

Comparison with Other GPCR-Targeting Compounds

To provide context for this compound's selectivity, this section briefly outlines the GPCR profiles of two other centrally acting drugs, Vortioxetine and Bifeprunox. It is important to note that these compounds have different primary targets and therapeutic indications, and this comparison is for illustrative purposes of varying GPCR selectivity profiles.

Vortioxetine: An antidepressant with a multimodal mechanism of action, targeting multiple serotonin (5-HT) receptors and the serotonin transporter.

Receptor/TransporterLigandKi (nM)
SERTVortioxetine1.6
5-HT1AVortioxetine15
5-HT1BVortioxetine33
5-HT1DVortioxetine54
5-HT3Vortioxetine3.7
5-HT7Vortioxetine19

Bifeprunox: An investigational antipsychotic agent that acts as a partial agonist at dopamine D2-like receptors and an agonist at serotonin 5-HT1A receptors.

ReceptorLigandActivity
Dopamine D2-likeBifeprunoxPartial Agonist
Serotonin 5-HT1ABifeprunoxAgonist

This limited comparison highlights the diverse nature of drug-GPCR interactions and underscores the high selectivity of this compound for the NOP receptor over the classical opioid receptors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's in vitro pharmacology.

Radioligand Binding Assays

These assays are conducted to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human NOP receptor.

  • Incubation: The cell membranes are incubated with a specific radioligand (e.g., [3H]-Nociceptin) and varying concentrations of the unlabeled competitor compound (this compound).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (e.g., cAMP Accumulation Assay)

Functional assays are used to determine the potency (EC50) and efficacy (Emax) of a compound as an agonist or antagonist.

  • Cell Culture: Cells expressing the human NOP receptor are cultured and seeded in assay plates.

  • Compound Treatment: The cells are treated with varying concentrations of this compound.

  • cAMP Measurement: As the NOP receptor is a Gi/o-coupled receptor, its activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The intracellular cAMP levels are measured using a commercially available assay kit (e.g., HTRF, FRET, or ELISA-based).

  • Data Analysis: The concentration of this compound that produces 50% of its maximal effect (EC50) and the maximum effect observed (Emax) relative to a reference full agonist are determined by non-linear regression analysis of the concentration-response curves.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the NOP receptor signaling pathway and a typical experimental workflow for GPCR selectivity profiling.

NOP_Signaling_Pathway This compound This compound (Partial Agonist) NOP_Receptor NOP Receptor (OPRL1) This compound->NOP_Receptor Binds and partially activates G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Inhibition) PKA->Cellular_Response Phosphorylates targets leading to

Caption: NOP Receptor Signaling Pathway.

GPCR_Selectivity_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening (Selectivity Panel) cluster_2 Functional Follow-up cluster_3 Data Analysis & Profiling Compound Test Compound (e.g., this compound) Primary_Assay Primary Target Assay (e.g., NOP Receptor Binding) Compound->Primary_Assay GPCR_Panel Broad GPCR Panel (Binding Assays) Primary_Assay->GPCR_Panel If active Hit_Identification Identify Off-Target Hits (Significant Inhibition) GPCR_Panel->Hit_Identification Functional_Assays Functional Assays for Hits (e.g., cAMP, Calcium Flux) Hit_Identification->Functional_Assays Activity_Confirmation Confirm Agonist/Antagonist Activity Functional_Assays->Activity_Confirmation Data_Analysis Data Analysis (Ki, IC50, EC50, Emax) Activity_Confirmation->Data_Analysis Selectivity_Profile Generate Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: GPCR Selectivity Profiling Workflow.

References

A Comparative Analysis of Sunobinop and BU08028 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the pharmacological profiles, experimental data, and signaling pathways of two novel compounds, Sunobinop and BU08028, targeting the nociceptin/orphanin FQ (NOP) and mu-opioid (MOP) receptors.

This guide provides a detailed comparative analysis of this compound and BU08028, two investigational compounds with distinct but related mechanisms of action. This compound is a selective partial agonist for the NOP receptor, while BU08028 is a bifunctional partial agonist for both the MOP and NOP receptors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their receptor binding affinities, functional activities, and in vivo effects, supported by experimental data and detailed methodologies.

At a Glance: this compound vs. BU08028

FeatureThis compoundBU08028
Primary Target(s) Nociceptin/Orphanin FQ (NOP) ReceptorMu-Opioid (MOP) and Nociceptin/Orphanin FQ (NOP) Receptors
Mechanism of Action Selective Partial AgonistBifunctional Partial Agonist
Therapeutic Potential Insomnia, Overactive Bladder, Interstitial Cystitis/Bladder Pain Syndrome, Alcohol Use DisorderAnalgesia (Pain Relief)
Key Differentiator High selectivity for the NOP receptor with no significant activity at mu and kappa opioid receptors.[1][2][3]Balanced partial agonism at both MOP and NOP receptors, aiming for potent analgesia with a reduced side-effect profile.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and BU08028 from various in vitro and in vivo studies.

Table 1: Receptor Binding Affinities (Ki, nM)
CompoundNOP ReceptorMOP ReceptorKOP ReceptorDOP ReceptorReference
This compound 3.3 ± 0.416302280Low Affinity[1]
BU08028 8.52.14<10<10

Note: Ki values are from different studies and experimental conditions may vary.

Table 2: In Vitro Functional Activity
CompoundAssayReceptorEC50 (nM)Emax (%)Reference
This compound [³⁵S]GTPγS BindingHuman NOP4.03 ± 0.8647.8 ± 1.31
BU08028 [³⁵S]GTPγS BindingNOP-~48
BU08028 [³⁵S]GTPγS BindingMOP-~21

Emax is relative to the full agonist for the respective receptor.

Table 3: In Vivo Efficacy and Safety
CompoundIndicationAnimal ModelKey FindingsReference
This compound InsomniaHumansSignificantly increased sleep efficiency and reduced wake after sleep onset.
This compound Overactive BladderHumansReduced urgency, frequency, and incontinence episodes.
This compound Interstitial CystitisHumans41% of patients showed marked or moderate symptom improvement vs 9% with placebo.
BU08028 AnalgesiaRhesus MonkeysPotent and long-lasting antinociception; more potent than buprenorphine.
BU08028 Abuse LiabilityRhesus MonkeysDid not show reinforcing effects compared to cocaine or buprenorphine.
BU08028 Respiratory SafetyRhesus MonkeysNo respiratory depression observed at doses up to 30-fold higher than the effective analgesic dose.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compounds for their target receptors.

General Protocol:

  • Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human NOP, MOP, KOP, or DOP receptors.

  • Assay Buffer: A typical buffer used is 50 mM Tris-HCl, pH 7.4, containing 0.5% Bovine Serum Albumin (BSA).

  • Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]Nociceptin for NOP, [³H]DAMGO for MOP) and various concentrations of the unlabeled test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Specifics for NOP Receptor Binding Assay:

  • Radioligand: [³H]Nociceptin or [³H]N/OFQ(1-13)NH₂ at a concentration close to its Kd (typically 0.5-2 nM).

  • Non-specific Binding: Determined in the presence of a high concentration of unlabeled nociceptin (e.g., 1 µM).

[³⁵S]GTPγS Functional Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of the test compounds as agonists at their target G-protein coupled receptors (GPCRs).

General Protocol:

  • Membrane Preparation: Similar to binding assays, membranes from cells expressing the receptor of interest are used.

  • Assay Buffer: A typical buffer contains 20 mM HEPES, 10 mM MgCl₂, and 100 mM NaCl, pH 7.4.

  • Incubation: Membranes are incubated with [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the test compound. The incubation is typically carried out at 30°C for 60 minutes.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free [³⁵S]GTPγS.

  • Detection: The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) and the maximal stimulation (Emax) relative to a full agonist are determined.

Signaling Pathways and Experimental Workflows

This compound: NOP Receptor Signaling Pathway

This compound, as a partial agonist at the NOP receptor, is believed to activate Gi/o protein-coupled signaling cascades. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway is involved in modulating neuronal excitability and neurotransmitter release.

Sunobinop_Signaling_Pathway This compound This compound NOP_R NOP Receptor This compound->NOP_R Binds G_protein Gi/o Protein NOP_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Cellular_Response Modulation of Neuronal Excitability cAMP->Cellular_Response Leads to BU08028_Signaling_Pathway BU08028 BU08028 MOP_R MOP Receptor BU08028->MOP_R Binds NOP_R NOP Receptor BU08028->NOP_R Binds G_protein_MOP Gi/o Protein MOP_R->G_protein_MOP Activates G_protein_NOP Gi/o Protein NOP_R->G_protein_NOP Activates Effector_MOP Downstream Effectors (MOP) G_protein_MOP->Effector_MOP Effector_NOP Downstream Effectors (NOP) G_protein_NOP->Effector_NOP Analgesia Analgesia Effector_MOP->Analgesia Effector_NOP->Analgesia Reduced_Side_Effects Reduced Side Effects Effector_NOP->Reduced_Side_Effects In_Vitro_Workflow start Compound Synthesis (this compound or BU08028) binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay [³⁵S]GTPγS Functional Assay (Determine EC50, Emax) start->functional_assay selectivity_panel Receptor Selectivity Screening (Opioid and other GPCRs) start->selectivity_panel data_analysis Data Analysis and Pharmacological Profile Generation binding_assay->data_analysis functional_assay->data_analysis selectivity_panel->data_analysis

References

Sunobinop for Overactive Bladder: A Comparative Analysis Against Standard of Care

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the emerging therapeutic agent sunobinop with the current standard of care for the treatment of overactive bladder (OAB). The analysis is based on available preclinical and clinical data, with a focus on efficacy, mechanism of action, and experimental protocols.

Introduction to this compound and Overactive Bladder

Overactive bladder is a symptom complex characterized by urinary urgency, usually with frequency and nocturia, with or without urgency urinary incontinence, in the absence of urinary tract infection or other obvious pathology. The current standard of care primarily involves behavioral therapies, antimuscarinic agents, and beta-3 adrenergic agonists.[1][2] this compound is a novel, investigational oral compound that acts as a high-affinity partial agonist of the nociceptin/orphanin-FQ peptide (NOP) receptor, representing a potential new class of treatment for OAB.[3][4] This guide will delve into the available data to provide a comparative overview for research and development professionals.

Mechanism of Action: A Novel Pathway

This compound's mechanism of action is distinct from current OAB treatments. It targets the NOP receptor, which is widely expressed in the central and peripheral nervous systems and is involved in various biological functions, including the modulation of sensory impulses that trigger bladder symptoms.[5] Activation of the NOP receptor by this compound is thought to inhibit the afferent nerve pathways from the bladder, thereby reducing the sensations of urgency and frequency that characterize OAB.

In contrast, standard-of-care medications work through different pathways:

  • Antimuscarinic agents (e.g., oxybutynin, solifenacin) block muscarinic receptors in the bladder's detrusor muscle, leading to muscle relaxation and increased bladder capacity.

  • Beta-3 adrenergic agonists (e.g., mirabegron) stimulate beta-3 adrenergic receptors in the detrusor muscle, also promoting muscle relaxation and increasing bladder capacity.

The following diagram illustrates the signaling pathway of this compound in bladder tissue.

This compound This compound NOP_Receptor NOP Receptor (on afferent nerve endings) This compound->NOP_Receptor Binds to and activates G_Protein G-protein Coupling (Gi/o) NOP_Receptor->G_Protein AC_Inhibition Inhibition of Adenylyl Cyclase G_Protein->AC_Inhibition cAMP_Reduction Decreased intracellular cAMP AC_Inhibition->cAMP_Reduction Reduced_Excitability Reduced Afferent Nerve Excitability cAMP_Reduction->Reduced_Excitability Bladder_Sensation Decreased Bladder Sensation (Urgency) Reduced_Excitability->Bladder_Sensation

Caption: Signaling pathway of this compound in bladder tissue.

Efficacy Data: this compound vs. Placebo

To date, the primary source of efficacy data for this compound in OAB comes from a Phase 1b clinical trial (NCT06024642). This study was a multicenter, randomized, double-blind, placebo-controlled crossover trial involving 51 female patients with OAB. The key findings from this trial are summarized in the table below.

Efficacy EndpointPlacebo Treatment PeriodThis compound Treatment PeriodAdditional Reduction with this compound vs. Placebo
Mean Number of Incontinence Episodes per 24 hours 1.0 to 1.3 (a reduction from baseline of 0.10 to 0.20)0.6 to 0.8 (a reduction from baseline of 0.3 to 0.5)0.18 to 0.37

Data from the this compound Phase 1b trial.

The results indicate that this compound was associated with a statistically significant reduction in incontinence episodes compared to placebo. The study also reported reductions in urinary urgency and frequency, with greater improvements observed in patients with more severe disease. No serious adverse events were reported, with urinary tract infection being the most common adverse event.

Efficacy Data: Standard of Care for OAB

The efficacy of antimuscarinic agents and beta-3 adrenergic agonists has been well-established through numerous clinical trials and meta-analyses. The following tables provide a summary of the typical efficacy of these standard-of-care treatments compared to placebo.

Table 2: Efficacy of Antimuscarinic Agents in OAB (Compared to Placebo)

Efficacy EndpointTypical Mean Reduction with Antimuscarinics
Urge Incontinence Episodes per 24 hours ~1.0-2.0 episodes
Micturitions per 24 hours ~1.0-2.5 voids

Data synthesized from multiple meta-analyses of randomized controlled trials.

Table 3: Efficacy of Beta-3 Adrenergic Agonists (Mirabegron) in OAB (Compared to Placebo)

Efficacy EndpointTypical Mean Reduction with Mirabegron
Incontinence Episodes per 24 hours ~0.7-1.2 episodes
Micturitions per 24 hours ~0.6-1.1 voids

Data synthesized from pooled analyses of Phase 3 clinical trials.

Comparative Analysis and Future Directions

A direct head-to-head comparison of this compound with current standard-of-care treatments for OAB is not yet available. The existing data for this compound is from a Phase 1b trial and is compared only against a placebo. Therefore, any direct comparison of efficacy at this stage would be speculative.

However, an indirect comparison of the placebo-controlled data suggests that the magnitude of the effect of this compound on reducing incontinence episodes is within the range of that observed for established antimuscarinic and beta-3 agonist therapies. It is important to note that such indirect comparisons are subject to significant limitations due to differences in study populations, trial designs, and baseline disease severity.

The novel mechanism of action of this compound, targeting the sensory pathways of the bladder, presents a promising new approach for OAB treatment. This could be particularly beneficial for patients who do not respond to or cannot tolerate existing therapies that primarily target the detrusor muscle.

Future research, including larger Phase 2 and Phase 3 clinical trials with active comparators, will be essential to definitively establish the efficacy and safety profile of this compound relative to the current standard of care for overactive bladder.

Experimental Protocols

This compound Phase 1b Clinical Trial (NCT06024642)

Study Design: A multicenter, randomized, double-blind, placebo-controlled, single-sequence crossover study.

Patient Population: 51 female patients with a diagnosis of overactive bladder.

Treatment Regimen:

  • Initial Placebo Period: Patients received a single-blind placebo for the first two weeks, followed by a double-blind placebo for the next two weeks.

  • This compound Treatment Period: Patients were then switched in a blinded manner to receive 1 mg of this compound taken orally once nightly for six weeks.

  • Final Placebo Period: The study concluded with a final one-week period on placebo.

Primary Efficacy Endpoints: The primary outcomes were the changes in the number of micturitions and incontinence episodes over a 24-hour period, as recorded in patient diaries.

The following diagram illustrates the experimental workflow of the this compound Phase 1b trial.

Screening Patient Screening (Female with OAB) Placebo_Run_In Single-Blind Placebo (2 weeks) Screening->Placebo_Run_In Double_Blind_Placebo Double-Blind Placebo (2 weeks) Placebo_Run_In->Double_Blind_Placebo Sunobinop_Treatment This compound 1mg Nightly (6 weeks) Double_Blind_Placebo->Sunobinop_Treatment Final_Placebo Final Placebo (1 week) Sunobinop_Treatment->Final_Placebo Follow_Up End of Study/ Follow-up Final_Placebo->Follow_Up

References

Cross-Validation of Sunobinop's Efficacy: A Comparative Analysis in Recombinant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the in vitro pharmacological profile of Sunobinop, a novel partial agonist of the nociceptin/orphanin FQ peptide (NOP) receptor, reveals consistent activity across different recombinant cell line models. This comparison guide synthesizes key experimental data, providing researchers, scientists, and drug development professionals with a detailed overview of this compound's effects on critical cellular signaling pathways. The data presented herein is crucial for the cross-validation of its mechanism of action and supports its ongoing clinical development for a variety of therapeutic indications.

This compound's primary mechanism of action is its partial agonism at the NOP receptor, a G protein-coupled receptor (GPCR) widely expressed in the central and peripheral nervous system.[1] Activation of the NOP receptor is known to modulate various physiological processes, including pain, anxiety, and sleep. This compound is currently under clinical investigation for conditions such as insomnia, alcohol use disorder, overactive bladder, and interstitial cystitis.

This guide focuses on the characterization of this compound's effects in two commonly used recombinant cell lines: Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney 293 (HEK293) cells. These cells have been genetically engineered to express the human NOP receptor (hNOP), providing a controlled system to investigate the direct interaction of this compound with its target and the subsequent intracellular signaling cascades.

Quantitative Analysis of this compound's In Vitro Activity

The following tables summarize the key quantitative parameters of this compound's activity in CHO and HEK293 cell lines stably expressing the human NOP receptor. These parameters, including binding affinity (Ki), potency (EC50), and maximal efficacy (Emax), are crucial for comparing its pharmacological profile across different experimental systems.

Table 1: this compound Binding Affinity and Functional Potency in Cells Overexpressing Human NOP Receptor

ParameterCell LineValueReference
Binding Affinity (Ki)Cells stably overexpressing human NOP3.3 ± 0.4 nM[2]
Functional Potency (EC50)Cells stably overexpressing human NOP4.03 ± 0.86 nM[2]
Maximal Efficacy (Emax)Cells stably overexpressing human NOP47.8% ± 1.31%[2]

Table 2: Functional Activity of this compound in Various In Vitro Assays

AssayCell LineObserved EffectReference
Calcium MobilizationCHO-hNOPPartial Agonist Activity[1]
cAMP InhibitionNot SpecifiedPartial Agonist Activity
NOP - G protein InteractionNot SpecifiedPartial Agonist Activity
NOP - β-Arrestin 2 RecruitmentNot SpecifiedCompetitive Antagonism

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and cross-experimental validation.

Cell Culture and Transfection

CHO-K1 and HEK293T Cell Culture: CHO-K1 and HEK293T cells are cultured at 37°C in a humidified 5% CO2 incubator. CHO-K1 cells are maintained in DMEM/F12 medium, while HEK293T cells are cultured in DMEM. All growth media are supplemented with 10% fetal bovine serum and 1% Penicillin/Streptomycin.

Transient Transfection of CHO-K1 and HEK293T Cells: For transient expression of NOP receptors, cells are seeded in appropriate culture vessels and transfected with plasmids encoding the receptor using commercially available transfection reagents like Lipofectamine™ 3000, following the manufacturer's instructions. Typically, for a 3.5 cm dish of HEK293 cells, 1 μg of plasmid DNA is used with 2 μL of P3000™ Reagent and 3 μL of Lipofectamine™ 3000. The medium is replaced with fresh culture medium 6 hours post-transfection.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following NOP receptor activation.

  • Cell Plating: CHO cells stably expressing the NOP receptor and a chimeric Gαqi5 protein (CHO-hNOP-Gαqi5) are seeded into 1536-well plates.

  • Incubation: The plates are incubated for 1 hour at 37°C in a 5% CO2 atmosphere.

  • Compound Addition: Test compounds, including this compound, are added to the wells at various concentrations.

  • Signal Detection: Changes in intracellular calcium levels are monitored using a fluorescent calcium indicator dye and a plate reader.

cAMP Inhibition Assay

This assay quantifies the ability of this compound to inhibit the production of cyclic AMP (cAMP), a key second messenger, following NOP receptor activation.

  • Cell Seeding: CHO or HEK293 cells stably expressing the NOP receptor are seeded in 96- or 384-well plates and allowed to adhere overnight.

  • Pre-treatment: The culture medium is aspirated, and cells are incubated with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Treatment: Serial dilutions of this compound or a reference agonist are added to the wells.

  • Stimulation: A fixed concentration of forskolin is added to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production.

  • Incubation: Plates are incubated at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Detection: The amount of cAMP produced is measured using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin proteins to the activated NOP receptor, a key step in receptor desensitization and signaling.

  • Cell Seeding: Engineered cells co-expressing the NOP receptor tagged with a ProLink (PK) fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment are plated in white, opaque microplates and incubated overnight.

  • Compound Addition: Serial dilutions of this compound or a reference agonist are added to the wells.

  • Incubation: The plate is incubated at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Detection: Detection reagents, including a substrate for the complemented enzyme, are added to all wells.

  • Signal Measurement: The resulting chemiluminescent signal is measured using a luminometer.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its in vitro characterization.

Sunobinop_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound NOP_R NOP Receptor This compound->NOP_R Binds and partially activates G_protein Gαi/o Protein NOP_R->G_protein Activates beta_arrestin β-Arrestin NOP_R->beta_arrestin Recruits (Antagonized by this compound) AC Adenylyl Cyclase G_protein->AC Inhibits Downstream_G Downstream Signaling G_protein->Downstream_G cAMP ↓ cAMP AC->cAMP Downstream_beta Receptor Internalization beta_arrestin->Downstream_beta

Figure 1. NOP Receptor Signaling Pathway Activated by this compound.

Experimental_Workflow start Start cell_culture Cell Culture (CHO-hNOP or HEK293-hNOP) start->cell_culture seeding Cell Seeding into Multi-well Plates cell_culture->seeding treatment Cell Treatment with This compound seeding->treatment compound_prep Preparation of This compound Dilutions compound_prep->treatment incubation Incubation treatment->incubation assay Specific Assay (Calcium, cAMP, β-Arrestin) incubation->assay readout Signal Detection (Fluorescence/Luminescence) assay->readout analysis Data Analysis (EC50, Emax, Ki) readout->analysis end End analysis->end

Figure 2. General Experimental Workflow for In Vitro Characterization.

References

A Comparative In Vivo Efficacy Analysis of Sunobinop and Traditional Insomnia Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of Sunobinop, a novel insomnia treatment, with established traditional therapies. The following sections detail the performance of these compounds, supported by experimental data, to inform research and development in sleep medicine.

Introduction

Insomnia is a prevalent sleep disorder characterized by difficulty initiating or maintaining sleep, or non-restorative sleep, despite adequate opportunity. Traditional pharmacological interventions have primarily targeted the GABAergic, melatonergic, or orexinergic systems. This compound represents a novel approach, acting as a partial agonist of the nociceptin/orphanin FQ peptide (NOP) receptor.[1][2] This guide evaluates the in vivo efficacy of this compound in comparison to traditional insomnia treatments, including GABA-A receptor positive allosteric modulators (zolpidem, eszopiclone), a melatonin receptor agonist (ramelteon), and a dual orexin receptor antagonist (suvorexant).

Comparative In Vivo Efficacy Data

The following tables summarize the quantitative data from preclinical rodent models, providing a comparative overview of the effects of this compound and traditional insomnia treatments on key sleep parameters.

Table 1: Effects on Sleep Latency and Wakefulness

CompoundClassAnimal ModelDoseChange in Sleep LatencyChange in Wake After Sleep Onset (WASO)Citation(s)
This compound NOP Receptor AgonistRat10, 30, 100 mg/kg, p.o.Decreased wakefulnessN/A[3][4]
Zolpidem GABA-A Receptor PAMRat10 mg/kg, i.p.Decreased latency to NREM sleep (from 46.6 min to 9.7 min)N/A[5]
Eszopiclone GABA-A Receptor PAMGuinea Pig1, 3 mg/kgSignificantly shorter latency to NREM sleep vs. zolpidemReduced
Ramelteon Melatonin Receptor AgonistRat10 mg/kg, i.p.Decreased latency to NREM sleep (from 46.6 min to 26.8 min)No significant impact
Suvorexant Dual Orexin Receptor AntagonistRat10, 30, 100 mg/kg, p.o.Promoted sleepN/A

Table 2: Effects on Sleep Architecture

CompoundClassAnimal ModelDoseChange in Non-REM (NREM) SleepChange in REM SleepCitation(s)
This compound NOP Receptor AgonistRat10, 30, 100 mg/kg, p.o.Increased NREM sleepN/A
Zolpidem GABA-A Receptor PAMRat10 mg/kg, i.p.Increased NREM duration for up to 1hReduced
Eszopiclone GABA-A Receptor PAMGuinea Pig1, 3 mg/kgGreater increase in NREM sleep vs. zolpidemIncreased latency to REM sleep
Ramelteon Melatonin Receptor AgonistRat10 mg/kg, i.p.Short-lasting increase in NREM durationNo alteration
Suvorexant Dual Orexin Receptor AntagonistMouseN/ASmall effects on NREMIncreased REM sleep

Experimental Protocols

The in vivo efficacy data presented in this guide are primarily derived from studies employing polysomnography in rodent models. The following is a detailed methodology for a typical experiment.

Polysomnography in Rodent Models of Insomnia

1. Animal Subjects and Housing:

  • Male Sprague-Dawley rats or C57BL/6J mice are commonly used.

  • Animals are housed individually in a controlled environment with a 12-hour light/12-hour dark cycle and ad libitum access to food and water.

2. Surgical Implantation of Electrodes:

  • Animals are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine mixture or isoflurane gas.

  • To record the electroencephalogram (EEG), stainless steel screw electrodes are implanted into the skull over the frontal and parietal cortices.

  • For the electromyogram (EMG), flexible wire electrodes are inserted into the nuchal (neck) muscles.

  • The electrodes are connected to a pedestal, which is then secured to the skull with dental cement.

  • A post-operative recovery period of at least one week is allowed before any recordings are made.

3. Habituation and Recording:

  • Following recovery, animals are habituated to the recording chamber and the tethered recording cable for several days.

  • On the day of the experiment, baseline EEG/EMG activity is recorded for a defined period (e.g., 6-24 hours).

  • The test compound (this compound or a traditional treatment) or vehicle is then administered, typically via oral gavage (p.o.) or intraperitoneal injection (i.p.).

  • EEG and EMG signals are continuously recorded for a specified duration post-administration.

4. Data Analysis:

  • The recorded EEG and EMG data are scored in epochs (e.g., 10-30 seconds) to classify the animal's state as wakefulness, NREM sleep, or REM sleep based on the characteristic waveforms and muscle tone.

  • Wakefulness: Characterized by low-amplitude, high-frequency EEG and high EMG activity.

  • NREM Sleep: Characterized by high-amplitude, low-frequency (delta waves) EEG and reduced EMG activity.

  • REM Sleep: Characterized by low-amplitude, mixed-frequency EEG with a prominent theta rhythm and muscle atonia (very low EMG activity).

  • Quantitative analysis is then performed to determine parameters such as:

    • Sleep Latency: Time from drug administration to the first consolidated episode of NREM sleep.

    • Wake After Sleep Onset (WASO): Total time spent awake after the initial onset of sleep.

    • Total Sleep Time: The cumulative duration of NREM and REM sleep.

    • Sleep Efficiency: The percentage of time spent asleep during the recording period.

    • Sleep Architecture: The relative and absolute amounts of time spent in wakefulness, NREM sleep, and REM sleep.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound and traditional insomnia treatments are rooted in their differential engagement of specific neural signaling pathways.

This compound: NOP Receptor Signaling

This compound is a partial agonist of the Nociceptin/Orphanin FQ Peptide (NOP) receptor, a G-protein coupled receptor (GPCR). Activation of the NOP receptor is generally associated with inhibitory neuronal effects, which are thought to contribute to its sleep-promoting properties.

Sunobinop_NOP_Signaling This compound This compound NOPR NOP Receptor (GPCR) This compound->NOPR Binds and partially activates G_protein Gi/o Protein NOPR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Neuronal_Activity ↓ Neuronal Excitability (Sleep Promotion) PKA->Neuronal_Activity Leads to

Figure 1: this compound's signaling pathway via the NOP receptor.

Traditional Treatments: Diverse Mechanisms

Traditional insomnia medications target different neurotransmitter systems to promote sleep.

GABA-A Receptor Positive Allosteric Modulators (e.g., Zolpidem, Eszopiclone)

These drugs enhance the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor, leading to an influx of chloride ions and hyperpolarization of the neuron, making it less likely to fire.

GABA_A_Signaling Drug Zolpidem / Eszopiclone GABA_A_Receptor GABA-A Receptor (Ligand-gated ion channel) Drug->GABA_A_Receptor Positive Allosteric Modulation Chloride_Influx ↑ Chloride (Cl-) Influx GABA_A_Receptor->Chloride_Influx Enhances channel opening GABA GABA GABA->GABA_A_Receptor Binds Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Neuronal_Inhibition ↓ Neuronal Firing (Sedation/Hypnosis) Hyperpolarization->Neuronal_Inhibition

Figure 2: GABA-A receptor positive allosteric modulator signaling.

Melatonin Receptor Agonists (e.g., Ramelteon)

Ramelteon mimics the action of endogenous melatonin by acting as an agonist at the MT1 and MT2 receptors, which are GPCRs located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's primary circadian pacemaker. This action helps to regulate the sleep-wake cycle.

Melatonin_Signaling Ramelteon Ramelteon MT_Receptors MT1/MT2 Receptors (GPCRs in SCN) Ramelteon->MT_Receptors Binds and activates G_protein Gi Protein MT_Receptors->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Sleep_Wake_Cycle Regulation of Circadian Rhythm (Sleep Onset) cAMP->Sleep_Wake_Cycle Contributes to

Figure 3: Melatonin receptor agonist signaling pathway.

Dual Orexin Receptor Antagonists (e.g., Suvorexant)

Suvorexant blocks the binding of the wake-promoting neuropeptides orexin A and orexin B to their receptors, OX1R and OX2R, which are GPCRs. By antagonizing the orexin system, suvorexant suppresses wakefulness.

Orexin_Signaling Suvorexant Suvorexant Orexin_Receptors OX1R/OX2R (GPCRs) Suvorexant->Orexin_Receptors Antagonizes Gq_protein Gq Protein Orexin_Receptors->Gq_protein Activates Orexin Orexin A/B Orexin->Orexin_Receptors Blocked by Suvorexant PLC Phospholipase C Gq_protein->PLC Activates Calcium ↑ Intracellular Ca2+ PLC->Calcium Wakefulness ↓ Wakefulness Promotion Calcium->Wakefulness Suppresses downstream signaling

Figure 4: Dual orexin receptor antagonist signaling pathway.

Conclusion

This compound demonstrates a novel mechanism of action for the treatment of insomnia through the NOP receptor system. Preclinical data suggest its efficacy in promoting NREM sleep and reducing wakefulness. Traditional insomnia treatments, while effective, operate through distinct signaling pathways, each with a unique profile of effects on sleep architecture. This comparative guide provides a foundational overview for researchers and drug development professionals to understand the in vivo pharmacological landscape of these compounds. Further head-to-head comparative studies in standardized in vivo models are warranted to more definitively delineate the relative efficacy and potential therapeutic advantages of this compound.

References

Sunobinop's Side Effect Profile: A Comparative Analysis with Other NOP Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The nociceptin/orphanin FQ peptide (NOP) receptor has emerged as a promising target for the development of novel therapeutics for a range of conditions, including pain, insomnia, and bladder disorders. As a new class of drugs, understanding the side effect profile of NOP agonists is crucial for their clinical development and potential therapeutic application. This guide provides a comparative analysis of the side effect profile of Sunobinop, a selective NOP receptor partial agonist, with other notable NOP agonists, Cebranopadol and AT-121, based on available preclinical and clinical data.

Comparative Side Effect Profile of NOP Agonists

The following table summarizes the reported side effects for this compound, Cebranopadol, and AT-121 from clinical and preclinical studies. It is important to note that direct head-to-head comparative trials are limited, and the development stage of these compounds varies, with AT-121 being in an earlier phase.

Side Effect CategoryThis compoundCebranopadolAT-121 (Preclinical)
Central Nervous System Somnolence/Sedation (dose-dependent), Dizziness, Euphoria[1][2][3][4][5]Nausea (most common), Vomiting, Nervous system adverse events (less than tramadol)No significant respiratory depression or cardiovascular issues observed in non-human primates
Gastrointestinal Not prominently reportedNausea, VomitingNot reported in available preclinical data
Urogenital Urinary Tract InfectionNot prominently reportedNot reported in available preclinical data
Dermatological Not prominently reportedPruritus (less than oxycodone and tramadol)Not reported in available preclinical data
Abuse Potential Not reported to have abuse potentialSignificantly less "drug liking" compared to tramadol and oxycodoneLacked reinforcing effects in non-human primates, suggesting low abuse liability
Other Generally well-tolerated, with most adverse events being mild to moderateFavorable safety profile, with low rates of withdrawal and physical dependence side effectsDevoid of opioid-induced hyperalgesia, physical dependence, or tolerance in non-human primates

Quantitative Analysis of Side Effects

The incidence of the most common treatment-emergent adverse events (TEAEs) for this compound and Cebranopadol at different doses is presented below. Data for AT-121 from human clinical trials is not yet available.

This compound: Treatment-Emergent Adverse Events (TEAEs)

A Phase 2 study of this compound in patients with insomnia during recovery from Alcohol Use Disorder (AUD) reported the following TEAEs:

Adverse EventThis compound 1 mg (n=?)This compound 2 mg (n=?)Placebo (n=?)
Somnolence (Drowsiness)5%26%Not Reported
Discontinuation due to sedation01 patient0
No serious adverse events were reported. All TEAEs were mild or moderate.

In a study evaluating next-day residual effects in healthy participants, somnolence was the most frequently reported adverse event, with dose-dependent effects observed on the Digit Symbol Substitution Test (DSST), Karolinska Sleepiness Scale (KSS), and body sway.

Cebranopadol: Treatment-Emergent Adverse Events (TEAEs)

A Phase 2a randomized clinical trial in patients with chronic low back pain reported the following incidence of TEAEs:

Treatment ArmPercentage of Patients with at least one TEAE
Cebranopadol 200 µg83.1%
Cebranopadol 400 µg84.3%
Cebranopadol 600 µg89.8%
Tapentadol PR79.4%
Placebo65.1%
Higher doses of Cebranopadol led to higher treatment discontinuations due to TEAEs, mostly during the titration phase.

In a human abuse potential study, the most common adverse event was nausea:

TreatmentIncidence of NauseaIncidence of VomitingIncidence of Pruritus
Cebranopadol 600 µg15%16%4%
Cebranopadol 1000 µg35%30%7%
Tramadol 600 mg49%31%18%
Oxycodone 40 mg32%Not Reported30%
PlaceboNot ReportedNot ReportedNot Reported
Adverse events involving the nervous system were most frequent with tramadol and least with cebranopadol or placebo.

Signaling Pathways

Activation of the NOP receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The following diagram illustrates the key pathways involved.

NOP_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response NOP_Agonist NOP Agonist (e.g., this compound) NOP_Receptor NOP Receptor (GPCR) NOP_Agonist->NOP_Receptor Binds to G_Protein Gαi/o Protein NOP_Receptor->G_Protein Activates Adenylate_Cyclase Adenylyl Cyclase G_Protein->Adenylate_Cyclase Inhibits G_betagamma Gβγ Subunit G_Protein->G_betagamma Dissociates cAMP ↓ cAMP Adenylate_Cyclase->cAMP PKA ↓ PKA Activity cAMP->PKA Analgesia Analgesia K_Channel ↑ K+ Channel Activity G_betagamma->K_Channel Ca_Channel ↓ Ca2+ Channel Activity G_betagamma->Ca_Channel Neuron_Hyperpolarization Neuronal Hyperpolarization K_Channel->Neuron_Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Neuron_Hyperpolarization->Neurotransmitter_Release Sedation Sedation Anxiolysis Anxiolysis

NOP Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound and other NOP agonists are provided below.

Assessment of Somnolence and Sedation

1. Karolinska Sleepiness Scale (KSS)

  • Objective: To measure subjective sleepiness at a specific point in time.

  • Methodology: The KSS is a 9-point self-rated scale where participants choose a number from 1 ("Extremely alert") to 9 ("Extremely sleepy, fighting sleep") that best describes their level of sleepiness in the last 10 minutes. The scale can be administered at regular intervals to track changes in sleepiness over time. There are two versions of the scale, one with verbal anchors for each point and another with anchors for odd-numbered points; both versions have been shown to be highly correlated.

  • Data Analysis: The numerical ratings are analyzed to compare sleepiness levels between treatment groups and across different time points.

2. Digit Symbol Substitution Test (DSST)

  • Objective: To assess psychomotor performance, including response speed, sustained attention, and visual-spatial skills.

  • Methodology: Participants are presented with a key that pairs digits (1-9) with unique symbols. They are then given a test sheet with rows of digits and are required to write the corresponding symbol for each digit as quickly and accurately as possible within a set time limit, typically 90 or 120 seconds.

  • Data Analysis: The score is the number of correctly transcribed symbols within the time limit. A lower score indicates greater impairment.

3. Body Sway Test

  • Objective: To objectively measure postural stability.

  • Methodology: Participants stand on a force plate, a platform that measures the forces and moments exerted by the body. They are typically instructed to stand as still as possible for a defined period (e.g., 2 minutes) under different conditions, such as with eyes open and eyes closed, and on stable or unstable surfaces. Body-worn movement sensors (accelerometers and gyroscopes) can also be used to measure postural sway.

  • Data Analysis: The force plate data is used to calculate the center of pressure (COP) displacement, velocity, and area of sway. Increased values in these parameters indicate greater postural instability.

Preclinical Assessment of Respiratory Depression

Whole-Body Plethysmography (WBP) in Rodents

  • Objective: To non-invasively measure respiratory parameters in conscious, unrestrained rodents to assess for respiratory depression.

  • Methodology: The animal is placed in a sealed chamber, and as it breathes, the pressure changes within the chamber are measured by a sensitive transducer. The system is calibrated before each experiment. After a habituation period, baseline respiratory parameters are recorded. The test compound is then administered, and respiratory parameters are continuously monitored. To enhance the detection of respiratory depression, hypercapnic conditions (e.g., 8% CO2) can be introduced to stimulate breathing.

  • Data Analysis: The pressure signals are used to calculate respiratory rate (breaths/minute), tidal volume (mL/breath), and minute volume (mL/minute). A significant decrease in these parameters following drug administration is indicative of respiratory depression.

WBP_Workflow cluster_setup Setup and Calibration cluster_measurement Measurement cluster_analysis Data Analysis Calibrate Calibrate Plethysmograph Place_Animal Place Animal in Chamber Calibrate->Place_Animal Acclimatize Acclimatize Animal Place_Animal->Acclimatize Baseline Record Baseline Respiration Acclimatize->Baseline Administer Administer Test Compound Baseline->Administer Post_Dose Record Post-Dose Respiration Administer->Post_Dose Calculate Calculate Respiratory Parameters (Rate, Tidal Volume, Minute Volume) Post_Dose->Calculate Compare Compare Baseline vs. Post-Dose Calculate->Compare Assess Assess for Respiratory Depression Compare->Assess

Whole-Body Plethysmography Workflow

References

Safety Operating Guide

Proper Disposal Procedures for Sunobinop: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Sunobinop, an investigational nociceptin receptor partial agonist, adherence to proper disposal procedures is paramount for ensuring laboratory safety and environmental protection.[1] While a specific Safety Data Sheet (SDS) detailing disposal instructions for this compound is not publicly available, established best practices for the disposal of investigational pharmaceutical compounds provide a clear framework for its safe management.

At its core, the proper disposal of any pharmaceutical waste in the United States is governed by regulations set forth by the Environmental Protection Agency (EPA) and, in some cases, the Drug Enforcement Administration (DEA).[2][3][4] The primary legislation governing hazardous waste, including certain pharmaceuticals, is the Resource Conservation and Recovery Act (RCRA).[2] A key principle is the prohibition of disposing of hazardous waste pharmaceuticals down the drain.

Essential Safety and Logistical Information

Personal Protective Equipment (PPE): Given that this compound is an active pharmacological agent, appropriate PPE should be worn at all times during handling and disposal to minimize exposure. This includes:

  • Nitrile gloves

  • Safety glasses with side shields or chemical splash goggles

  • A laboratory coat

Spill Management: In the event of a spill, the area should be immediately secured. For small spills, use an inert absorbent material to contain and collect the substance. The contaminated absorbent should then be treated as hazardous waste. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

The following step-by-step guide provides a procedural framework for the safe disposal of this compound and associated materials.

1. Waste Segregation: Proper segregation at the point of generation is crucial. Create distinct waste streams for:

  • Unused or Expired this compound: The pure chemical compound.

  • Contaminated Lab Debris: Items that have come into contact with this compound, such as gloves, weighing papers, pipette tips, and empty vials.

  • Contaminated Sharps: Any needles, syringes, or other sharp implements contaminated with this compound.

2. Containment and Labeling:

  • Unused/Expired this compound: Collect in a dedicated, sealable, and clearly labeled hazardous waste container.

  • Contaminated Lab Debris: Place in a designated hazardous waste bag or container.

  • Contaminated Sharps: Dispose of immediately into a puncture-resistant sharps container.

All containers must be clearly labeled as "Hazardous Waste" and identify the contents (i.e., "this compound Waste," "this compound Contaminated Debris").

3. Storage: Store all this compound waste in a designated, secure area, away from general lab traffic, pending pickup by your institution's EHS department.

4. Final Disposal: Never dispose of this compound in the regular trash or down the drain. The recommended and most common method for the final disposal of pharmaceutical waste is high-temperature incineration conducted by a licensed hazardous waste management facility. Contact your institution's EHS department to arrange for the collection and proper disposal of all this compound waste streams.

Data Presentation: Chemical Properties of this compound

The following table summarizes key chemical properties of this compound.

PropertyValue
Molecular Formula C₂₆H₃₃N₃O₃
Molar Mass 435.6 g/mol
IUPAC Name 4-[(1R,5S)-9-[(1S,5S)-3-bicyclo[3.3.1]nonanyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3-oxoquinoxaline-2-carboxylic acid
CAS Number 1126793-40-5

Mandatory Visualization

SunobinopDisposalWorkflow cluster_collection Step 1: Waste Collection & Segregation cluster_containment Step 2: Containment cluster_disposal Step 3: Storage & Disposal Start This compound Waste Generated Segregate Segregate Waste Type Start->Segregate Unused Unused/Expired this compound Segregate->Unused Pure Compound Contaminated Contaminated Lab Debris Segregate->Contaminated Lab Supplies Sharps Contaminated Sharps Segregate->Sharps Needles, etc. Labeled_Container Sealable Hazardous Waste Container Unused->Labeled_Container Labeled_Bag Hazardous Waste Bag Contaminated->Labeled_Bag Sharps_Container Puncture-Resistant Sharps Container Sharps->Sharps_Container Storage Store in Designated Secure Area Labeled_Container->Storage Labeled_Bag->Storage Sharps_Container->Storage EHS Contact EHS for Pickup Storage->EHS Incineration Disposal via Incineration EHS->Incineration

Caption: A workflow for the proper segregation and disposal of this compound waste.

References

Essential Safety and Handling Guidance for Sunobinop

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Sunobinop is not publicly available at this time. The following guidance is based on general best practices for handling potent, investigational pharmaceutical compounds and should be supplemented by a formal risk assessment conducted by your institution's environmental health and safety (EHS) department.

This compound is an investigational small molecule being evaluated in clinical trials.[1][2][3][4] As with any non-commercial chemical entity, it should be handled with a high degree of caution to minimize exposure to researchers and the environment. The most common adverse event reported in clinical studies was dose-dependent sedation/somnolence.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to mitigate the risks of inhalation, skin contact, and ingestion. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

TaskRecommended Personal Protective Equipment (PPE)
Receiving and Unpacking - Nitrile gloves- Lab coat- Safety glasses with side shields
Weighing and Compounding (Solid Form) - Double nitrile gloves- Disposable gown- Safety goggles or face shield- N95 respirator or higher
Handling Solutions - Nitrile gloves- Lab coat- Safety glasses with side shields
Waste Disposal - Nitrile gloves- Lab coat or disposable gown- Safety glasses with side shields

Experimental Protocol: Safe Handling of this compound

This protocol outlines the essential steps for safely handling this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.
  • Store this compound in a designated, well-ventilated, and secure area, away from incompatible materials. Follow the storage temperature recommendations provided by the supplier, which is typically room temperature for shipping in the continental US.
  • Maintain an accurate inventory of the compound.

2. Preparation and Compounding:

  • All manipulations involving solid this compound (e.g., weighing, preparing stock solutions) should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to prevent inhalation of airborne particles.
  • Wear the appropriate PPE as detailed in the table above.
  • Use dedicated equipment (spatulas, weigh boats, etc.) and decontaminate them thoroughly after use.
  • When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

3. Spill and Emergency Procedures:

  • In case of a spill, evacuate the immediate area and prevent others from entering.
  • For small spills of solid material, gently cover with absorbent material and carefully scoop into a labeled hazardous waste container.
  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
  • In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes.
  • In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

4. Disposal Plan:

  • All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
  • Contact your institution's EHS department to determine the appropriate waste stream and disposal procedures, which will likely involve incineration through an approved vendor.
  • Do not dispose of this compound down the drain or in the regular trash.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_execution Execution cluster_cleanup Post-Procedure Start Start Receipt Receipt & Storage Start->Receipt Receive Compound PPE Don Appropriate PPE Receipt->PPE Handling Weighing & Compounding PPE->Handling Procedure Experimental Procedure Handling->Procedure Decontamination Decontaminate Work Area & Equipment Procedure->Decontamination Waste_Disposal Segregate & Dispose of Waste Decontamination->Waste_Disposal Doff_PPE Doff PPE Waste_Disposal->Doff_PPE End End Doff_PPE->End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sunobinop
Reactant of Route 2
Sunobinop

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.